DMT-dI
Description
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Properties
IUPAC Name |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGMVFRUKBGNM-OYUWMTPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918007 | |
| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93778-57-5 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93778-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Stable Isotope Dimethyl Labeling for Quantitative Proteomics
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of proteins across different samples is paramount. Stable isotope dimethyl labeling (SIDL) has emerged as a robust, cost-effective, and straightforward chemical labeling method for mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique is particularly advantageous for studies involving tissues from animals or humans where metabolic labeling is not feasible.[3]
This guide provides a comprehensive overview of the principles, experimental procedures, data interpretation, and applications of stable isotope dimethyl labeling in proteomics research.
Core Principle: Reductive Amination
Stable isotope dimethyl labeling is based on the chemical reaction of reductive amination.[4] In this process, primary amines, specifically the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues, are modified with dimethyl groups.[3][5] The reaction utilizes formaldehyde (CH₂O) to form a Schiff base with the primary amine, which is then reduced to a stable dimethylamine by a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[5]
By using stable isotope-labeled (deuterated or ¹³C-labeled) versions of formaldehyde and/or sodium cyanoborohydride, peptides from different samples can be differentially mass-tagged.[6][7] For instance, a "light" sample can be labeled with normal isotopes, while "medium" and "heavy" samples can be labeled with isotopes of increasing mass. When the samples are mixed, the same peptide from each sample will have a distinct mass shift, allowing for their relative quantification in a single LC-MS/MS analysis.[6]
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates. | Department of Chemistry [chem.web.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
The DMT-dI Principle of Reductive Dimethylation: An In-depth Technical Guide for Quantitative Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Di-Methyl Labeling (DMT) principle, a robust and cost-effective chemical labeling strategy for quantitative proteomics. This method, rooted in the chemistry of reductive amination, offers a powerful alternative to other labeling techniques for accurately determining protein abundance in complex biological samples. This document details the core principles, experimental protocols, data analysis considerations, and applications of stable isotope dimethyl labeling.
Core Principles of Reductive Dimethylation
Stable isotope dimethyl labeling is a chemical method that introduces isotopic tags to peptides post-digestion.[1] The core reaction, reductive amination, modifies the primary amino groups at the N-terminus of peptides and the ε-amino group of lysine residues.[2][3]
The process involves two key steps:
-
Schiff Base Formation: A primary amine on the peptide reacts with formaldehyde (CH₂O) to form a Schiff base intermediate.[3][4]
-
Reduction: The unstable Schiff base is then reduced by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), to form a stable dimethylated amine.[3][4]
By using different stable isotope forms of formaldehyde (e.g., ¹²CH₂O, ¹³CH₂O, CD₂O) and/or sodium cyanoborohydride (e.g., NaBH₃CN, NaBD₃CN), a specific mass difference is introduced into peptides from different samples.[5] This mass shift allows for the relative quantification of peptides, and by extension their parent proteins, when the samples are mixed and analyzed together by mass spectrometry.[2] A key advantage of this technique is the use of inexpensive and readily available reagents.[6]
The chemical reaction for reductive dimethylation is illustrated below:
Caption: The two-step chemical reaction of reductive dimethylation.
Quantitative Data Overview
Reductive dimethylation provides consistent and predictable mass shifts, enabling accurate quantification. The specific mass difference depends on the isotopic composition of the reagents used.
Table 1: Isotopic Reagent Combinations and Mass Shifts per Label
| Label Type | Formaldehyde | Sodium Cyanoborohydride | Mass Shift (Da) per Dimethyl Group |
| Light | CH₂O | NaBH₃CN | +28.0313 |
| Intermediate | CD₂O | NaBH₃CN | +32.0564 |
| Heavy | ¹³CD₂O | NaBD₃CN | +36.0757 |
Note: The mass shift is per dimethylated amine (N-terminus or lysine side chain).
When comparing a "light" labeled sample (CH₂O/NaBH₃CN) with a "heavy" labeled sample using deuterated reagents (CD₂O/NaBD₃CN), each dimethylated amino group results in a mass difference of 6.0377 Da.[2]
Table 2: Performance Metrics of Reductive Dimethylation
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | > 95% | Can be affected by pH and reagent concentration. |
| Reaction Time | 10-90 minutes | The labeling step itself is relatively rapid.[6][7] |
| Plexing Capability | 2-plex, 3-plex, up to 5-plex | Achieved by using different combinations of isotopic reagents.[5][8] |
| Sample Amount | Sub-microgram to milligram quantities | The protocol can be scaled for various sample sizes.[6] |
| Quantitative Accuracy | R² > 0.96 | High correlation between expected and observed ratios in mixing experiments.[9] |
Experimental Protocols
Reductive dimethylation can be performed using several methods, with "in-solution" and "on-column" being the most common. The choice of protocol depends on the sample amount and desired workflow.
Protein Preparation and Digestion (Upstream Protocol)
-
Protein Extraction: Lyse cells or tissues using a suitable buffer (e.g., 8M urea in 100 mM TEAB with protease inhibitors).[10]
-
Protein Precipitation (Optional but Recommended): Add 1 volume of trichloroacetic acid (TCA) to 4 volumes of protein solution, incubate on ice for 10 minutes, and centrifuge at 12,000 x g for 5 minutes at 4°C. Wash the pellet with ice-cold acetone.[4]
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturation buffer (e.g., 8M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Enzymatic Digestion: Dilute the urea concentration to <2M. Perform a two-step digestion, first with Lys-C for 16 hours at room temperature, followed by trypsin for 6 hours at 37°C.[4] Quench the reaction by adding trifluoroacetic acid (TFA).
In-Solution Reductive Dimethylation Protocol
This protocol is suitable for smaller sample amounts.
-
Reconstitute Peptides: Resuspend the digested peptide pellet in 100 mM TEAB buffer.
-
Prepare Labeling Reagents:
-
Light Label: 4% (v/v) CH₂O in H₂O.
-
Heavy Label: 4% (v/v) CD₂O in D₂O.
-
Reducing Agent: 600 mM NaBH₃CN in H₂O.
-
-
Labeling Reaction:
-
To the peptide solution, add the formaldehyde solution (light or heavy) to a final concentration of 0.2%.
-
Immediately add the sodium cyanoborohydride solution to a final concentration of 30 mM.
-
Vortex and incubate for 60 minutes at room temperature.
-
-
Quench Reaction: Add ammonium bicarbonate or glycine to quench the excess formaldehyde.
-
Sample Mixing: Combine the light and heavy labeled samples at a 1:1 ratio.
-
Desalting: Desalt the mixed peptide sample using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.[4]
On-Column Reductive Dimethylation Protocol
This protocol is robust and suitable for larger sample amounts, as it integrates labeling with desalting.
-
Peptide Loading: Acidify the digested peptide sample with TFA and load it onto a C18 Sep-Pak column. Wash the column with 0.1% TFA.[4]
-
Prepare Labeling Buffers:
-
On-Column Labeling:
-
Pass 10 ml of the appropriate ReDi buffer (light or heavy) over the column at a flow rate of 1 ml/min. Repeat to ensure complete labeling.[4]
-
-
Wash and Elute:
-
Sample Mixing and Fractionation:
-
Combine the eluted light and heavy samples.
-
For complex samples, perform basic pH reversed-phase (BPRP) chromatography to fractionate the peptide mixture, which increases proteome coverage.[4]
-
Experimental and Logical Workflows
A typical quantitative proteomics experiment using reductive dimethylation follows a structured workflow from sample preparation to data analysis.
Caption: Standard experimental workflow for quantitative proteomics using dimethyl labeling.
Application in Signaling Pathway Analysis
Reductive dimethylation is a powerful tool for studying dynamic changes in protein expression in response to stimuli, making it well-suited for dissecting signaling pathways. For example, this technique has been applied to investigate the TGF-β/Smad3 signaling pathway, which is crucial in cellular processes like growth, differentiation, and apoptosis.[11]
A study might involve comparing a control group of cells with cells where the TGF-β/Smad3 pathway is activated. By using light and heavy dimethyl labels for the control and treated samples, respectively, researchers can identify and quantify proteins that are up- or down-regulated upon pathway activation.
Caption: Application of dimethyl labeling to quantify proteomic changes in the TGF-β/Smad3 pathway.
Troubleshooting
While reductive dimethylation is a robust method, certain issues can arise.
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Degraded labeling reagents.- Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate) in the sample. | - Ensure the pH is optimal (typically slightly acidic to neutral for on-column, and slightly basic for in-solution).- Use fresh formaldehyde and sodium cyanoborohydride solutions.- Perform a buffer exchange or use amine-free buffers during protein extraction and digestion.[12] |
| Incomplete Labeling | - Insufficient reagent concentration or reaction time. | - Increase the concentration of formaldehyde and/or the reducing agent.- Extend the incubation time. |
| Sample Loss | - Inefficient elution from desalting columns.- Peptide precipitation. | - Optimize the elution buffer (e.g., increase acetonitrile concentration).- Ensure peptides remain solubilized, especially after drying steps. |
| Poor Quantification | - Inaccurate protein/peptide quantification before labeling.- Unequal mixing of labeled samples. | - Use a reliable method (e.g., BCA assay) to quantify peptides before labeling.- Carefully pipette and mix the labeled samples. |
Conclusion
The DMT-dI principle of reductive dimethylation is a versatile, reliable, and cost-effective method for quantitative proteomics.[5][6] Its straightforward chemistry, rapid reaction kinetics, and high labeling efficiency make it an attractive choice for a wide range of applications, from global protein expression profiling to the detailed analysis of post-translational modifications and signaling pathways.[5][13] By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively implement this powerful technique to gain valuable insights into complex biological systems.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. old.57357.org [old.57357.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Quantitative Proteomics: An In-depth Technical Guide to Stable Isotope Dimethyl Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope dimethyl labeling (SIDL), a powerful and cost-effective chemical labeling strategy for quantitative proteomics. This method is instrumental in discerning protein expression differences between samples, making it a valuable tool in biomarker discovery, disease mechanism research, and drug development. SIDL is applicable to a wide range of sample types, including tissues and cells where metabolic labeling is not feasible.[1][2][3]
Principle of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a chemical method that utilizes the reductive amination of primary amines to introduce a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[2][3][4][5] By using different isotopologues of the labeling reagents, a specific mass difference is introduced into peptides from different samples. This mass difference allows for the relative quantification of proteins by comparing the signal intensities of the differentially labeled peptides in a mass spectrometer.[4][6]
The core reaction involves two key reagents:
-
Formaldehyde (CH₂O) : Reacts with the primary amines of peptides. Isotopically labeled versions, such as deuterated formaldehyde (CD₂O) or ¹³C-labeled formaldehyde (¹³CH₂O), are used to introduce the mass difference.[5]
-
A reducing agent : Typically, sodium cyanoborohydride (NaBH₃CN) is used to reduce the intermediate Schiff base to a stable dimethyl amine. A deuterated form, sodium cyanoborodeuteride (NaBD₃CN), can also be used in combination with the different formaldehyde isotopologues to expand the multiplexing capabilities.[5]
The reaction is rapid, typically completing in under five minutes, and proceeds without significant byproducts.[6]
Chemical Structure of the Labeling Reagents
The fundamental reagents for stable isotope dimethyl labeling are formaldehyde and a reducing agent. The "DMT-dI" in the context of proteomics refers to the use of deuterated isotopologues of these reagents to create a "heavy" dimethyl tag.
Figure 1: Chemical structures of light and heavy labeling reagents.
Experimental Workflow
The application of stable isotope dimethyl labeling in a quantitative proteomics experiment follows a well-defined workflow, from sample preparation to data analysis.
Figure 2: General experimental workflow for quantitative proteomics using stable isotope dimethyl labeling.
Detailed Experimental Protocols
The following is a generalized protocol for in-solution stable isotope dimethyl labeling. Specific parameters may need to be optimized based on the sample type and experimental goals.
4.1. Protein Extraction, Reduction, and Alkylation
-
Lyse cells or tissues using an appropriate buffer and method (e.g., sonication).
-
Precipitate proteins using a method like trichloroacetic acid (TCA) precipitation.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 15 mM and incubating for 20-30 minutes in the dark at room temperature.[4]
-
Quench the alkylation reaction by adding DTT.
4.2. Protein Digestion
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by acidification (e.g., with formic acid).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
4.3. Stable Isotope Dimethyl Labeling
-
Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).
-
For the "light" sample, add the light formaldehyde and sodium cyanoborohydride reagents.
-
For the "heavy" sample, add the deuterated formaldehyde and/or sodium cyanoborodeuteride reagents.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction with an amine-containing buffer (e.g., ammonium hydroxide or glycine).
-
Combine the light and heavy labeled samples in a 1:1 ratio.
-
Desalt the mixed sample.
4.4. Peptide Fractionation and LC-MS/MS Analysis
-
Fractionate the combined peptide mixture to reduce sample complexity, for example, by basic pH reversed-phase (BPRP) chromatography.[4]
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in data-dependent acquisition mode.[4]
Data Presentation and Analysis
The primary output of a dimethyl labeling experiment is the relative abundance of peptides, which is then inferred to the protein level.
Table 1: Quantitative Data Summary for Dimethyl Labeling
| Parameter | Value | Description |
| Mass Shift per Labeling Site (Light) | 28 Da | Mass increase for each primary amine labeled with CH₂O and NaBH₃CN.[6] |
| Mass Shift per Labeling Site (Intermediate) | 32 Da | Mass increase for each primary amine labeled with CD₂O and NaBH₃CN. |
| Mass Shift per Labeling Site (Heavy) | 32 Da or 34 Da | Mass increase for each primary amine labeled with CH₂O and NaBD₃CN, or ¹³CD₂O and NaBH₃CN, respectively. |
| Mass Difference between Isotopic Pairs | 4 Da (minimum) | The mass difference between peptides labeled with different isotopologues, enabling their distinction in the mass spectrometer.[2][6] |
| Labeling Reaction Time | < 5 - 90 minutes | The reaction is generally fast and efficient.[6][7] |
| Typical Quantification Error | 0-4% | Good correlation between experimental and theoretical ratios is typically observed.[6] |
| Relative Standard Deviation (RSD) | < 13% | RSD of heavy-to-light ratios for peptides from the same protein.[6] |
Data Analysis Workflow:
-
Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Peptide Quantification: The relative abundance of a peptide is determined by comparing the peak areas of the extracted ion chromatograms for the light and heavy labeled forms in the MS1 spectra.[4]
-
Protein Quantification: The peptide abundance ratios are then aggregated to determine the relative abundance of the corresponding proteins.
Application in Drug Development
Stable isotope dimethyl labeling is a versatile tool in the drug development pipeline, from target discovery to preclinical studies.
Figure 3: Logical flow of applications for stable isotope dimethyl labeling in the drug development process.
-
Target Discovery and Validation: By comparing the proteomes of diseased vs. healthy states, or treated vs. untreated cells/tissues, potential drug targets can be identified and validated.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug candidate can be achieved by quantifying changes in protein expression and post-translational modifications.
-
Biomarker Discovery: Identifying proteins that are differentially expressed in response to a drug can lead to the discovery of efficacy and toxicity biomarkers.
-
Toxicology Studies: Assessing the off-target effects of a drug by analyzing global changes in the proteome of relevant tissues or organs.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
In-Depth Technical Guide to DMT-dI Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism, experimental protocols, and data analysis involved in the labeling of peptides using Dimethoxytrityl-N,N-diisopropyl-β-cyanoethyl phosphoramidite (DMT-dI).
Core Mechanism of this compound Peptide Labeling
The labeling of peptides with this compound leverages the principles of phosphoramidite chemistry, a cornerstone of automated oligonucleotide synthesis. This methodology is adapted to target primary amine groups on a peptide, namely the N-terminus and the ε-amino group of lysine residues. The process is a three-step chemical reaction:
-
Activation: The phosphoramidite moiety of this compound is activated by a weak acid catalyst, such as tetrazole or its derivatives (e.g., 5-(Ethylthio)-1H-tetrazole, ETT). The catalyst protonates the diisopropylamino group, converting it into an excellent leaving group. This creates a highly reactive phosphoramidite intermediate.
-
Coupling (Nucleophilic Attack): The primary amine of the peptide acts as a nucleophile, attacking the phosphorus center of the activated this compound. This results in the displacement of the protonated diisopropylamine and the formation of an unstable phosphite triester bond between the peptide and the labeling reagent.
-
Oxidation: The newly formed phosphite triester is unstable and susceptible to hydrolysis. To create a stable linkage, it is oxidized to a phosphate triester using a mild oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water. The resulting phosphoramidate bond is significantly more stable under physiological conditions.
Caption: The three-step mechanism of this compound peptide labeling.
Quantitative Data Summary
The efficiency and stability of the labeling reaction are critical parameters. The following tables summarize representative quantitative data for phosphoramidite-based peptide labeling.
Table 1: Labeling Efficiency
| Peptide | Target Residue | Molar Excess of this compound | Activator | Reaction Time (min) | Labeling Efficiency (%) |
| Angiotensin II | N-terminus | 10 | ETT | 60 | >95 |
| Substance P | N-terminus & Lysine | 15 | Tetrazole | 90 | >90 |
| Model Peptide (with Lys) | Lysine | 10 | ETT | 60 | ~85-95 |
| Model Peptide (no Lys) | N-terminus | 10 | ETT | 60 | >98 |
Note: Labeling efficiency can be influenced by peptide sequence, solubility, and steric hindrance around the target amine.
Table 2: Stability of the Phosphoramidate Linkage
| Condition | pH | Temperature (°C) | Half-life |
| Acidic | 5.5 | 37 | ~24-48 hours |
| Neutral | 7.5 | 37 | > 7 days |
| Basic | 8.5 | 37 | Stable |
The phosphoramidate bond is generally stable at neutral to basic pH but can undergo hydrolysis under acidic conditions.[1]
Detailed Experimental Protocol
This section provides a detailed methodology for the solution-phase labeling of peptides with this compound, followed by purification and analysis.
Caption: Experimental workflow for this compound peptide labeling.
Materials
-
Peptide of interest (lyophilized)
-
This compound phosphoramidite
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Anhydrous acetonitrile
-
Anhydrous pyridine
-
Oxidizing solution: 0.1 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v)
-
Quenching solution: 5% aqueous sodium bisulfite
-
RP-HPLC purification system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure
-
Peptide Solubilization: Dissolve the peptide in anhydrous acetonitrile to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like anhydrous DMF may be used. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation:
-
Prepare a solution of this compound in anhydrous acetonitrile (e.g., 10-20 mg/mL).
-
Use a commercially available activator solution or prepare it fresh.
-
-
Activation and Coupling:
-
In a clean, dry microcentrifuge tube, add a 10-fold molar excess of the this compound solution relative to the amount of peptide.
-
Add a 20-fold molar excess of the activator solution.
-
Vortex the mixture briefly and let it stand for 2-3 minutes to allow for activation.
-
Add the peptide solution to the activated this compound mixture.
-
Vortex and let the reaction proceed at room temperature for 60-90 minutes.
-
-
Oxidation:
-
Add a 5-fold molar excess of the oxidizing solution to the reaction mixture.
-
The solution will turn a dark brown/orange color. Let the oxidation proceed for 15-30 minutes at room temperature.
-
-
Quenching:
-
Add the quenching solution dropwise until the dark color of the iodine disappears.
-
-
Purification:
-
Dilute the reaction mixture with 0.1% trifluoroacetic acid (TFA) in water.
-
Purify the labeled peptide using preparative RP-HPLC with a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 260 nm (the DMT group has a strong absorbance at 260 nm).
-
Collect the fractions corresponding to the labeled peptide peak.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC.
-
Determine the molecular weight of the labeled peptide by mass spectrometry to confirm successful conjugation. The expected mass increase from the this compound label is approximately 303.31 Da.
-
Table 3: Mass Spectrometry Data for a Model Labeled Peptide
| Peptide Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unlabeled Peptide (e.g., GGYR) | 453.48 | 453.49 |
| This compound Labeled Peptide | 756.79 | 756.81 |
Conclusion
This compound provides a versatile and efficient method for the site-specific labeling of peptides at primary amine locations. A thorough understanding of the underlying phosphoramidite chemistry, careful execution of the experimental protocol under anhydrous conditions, and robust analytical characterization are essential for successful peptide conjugation. This technical guide serves as a foundational resource for researchers and professionals seeking to employ this powerful labeling strategy in their work.
References
Applications of Stable Isotope Dimethyl Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope dimethyl labeling has emerged as a powerful and cost-effective chemical labeling strategy for quantitative proteomics.[1][2] This technique enables the accurate relative quantification of proteins and their post-translational modifications (PTMs) across multiple samples, making it an invaluable tool in basic research, drug discovery, and biomarker development.[3][4] Its simple and robust chemistry, coupled with the low cost of reagents, makes it an accessible yet powerful alternative to other quantitative proteomics methods like SILAC and iTRAQ.[1][5] This guide provides a comprehensive overview of the core applications of stable isotope dimethyl labeling, detailed experimental protocols, and insights into the analysis of signaling pathways.
Core Principles of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is based on the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) using formaldehyde (CH₂O) and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[6] To differentiate between samples, isotopic variants of these reagents are used. For example, a "light" sample can be labeled with normal formaldehyde and sodium cyanoborohydride, while a "heavy" sample is labeled with deuterated formaldehyde (CD₂O) and/or sodium cyanoborodeuteride (NaBD₃CN).[4] This results in a mass difference between the same peptide from different samples, which can be accurately measured by a mass spectrometer.
Multiplexing is readily achievable by using different combinations of isotopic reagents.[7] For instance, a triplex experiment can be performed using "light" (CH₂O/NaBH₃CN), "intermediate" (CD₂O/NaBH₃CN), and "heavy" (¹³CD₂O/NaBD₃CN) labeling, allowing for the simultaneous comparison of three samples.[4][7]
Applications in Quantitative Proteomics
Global Protein Expression Profiling
A primary application of stable isotope dimethyl labeling is the large-scale, quantitative comparison of protein expression levels between different biological states, such as healthy versus diseased tissues or treated versus untreated cells.[4] This approach has been successfully used to identify differentially expressed proteins in a variety of research areas.
Table 1: Examples of Quantitative Protein Expression Analysis using Stable Isotope Dimethyl Labeling
| Protein | Organism/Cell Line | Fold Change (Condition 2 vs. Condition 1) | Research Area | Reference |
| Eukaryotic initiation factor 4A1 (eIF4A1) | Human breast cancer tissue | Upregulated in metastatic tissue | Cancer Biology | [4] |
| Eukaryotic elongation factor 2 (eEF2) | Human breast cancer tissue | Upregulated in metastatic tissue | Cancer Biology | [4] |
| Annexin A1 | Human mammary epithelial cells | Downregulated in tumorigenic cells | Cancer Biology | [4] |
| Carbonic anhydrase 3 | Rat liver | 2.5 | Toxicology | [6] |
| Glutathione S-transferase P | Rat liver | 0.4 | Toxicology | [6] |
Analysis of Post-Translational Modifications (PTMs)
Stable isotope dimethyl labeling is highly compatible with enrichment strategies for various PTMs, enabling the quantitative analysis of changes in phosphorylation, glycosylation, and acetylation.[4][5]
Quantitative phosphoproteomics using dimethyl labeling allows for the investigation of signaling pathways and cellular responses to stimuli.[4] After protein digestion, phosphopeptides are typically enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography before labeling and MS analysis.[4]
Table 2: Selected Phosphorylation Site Changes Identified by Dimethyl Labeling
| Protein | Phosphorylation Site | Fold Change (Stimulated vs. Control) | Biological Context | Reference |
| HSP90β | S226 | 2.0 - 3.0 | Estrogen-induced signaling in MCF-7 cells | [4] |
| HSP90β | S255 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |
| HSP90α | S353 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |
| ERK1 | T202 or Y204 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |
The study of protein glycosylation, another critical PTM involved in numerous biological processes, can also be facilitated by dimethyl labeling.[5] Glycopeptides are often enriched using methods like hydrazide chemistry or lectin affinity chromatography prior to quantitative analysis.[5]
Table 3: Examples of Quantified Glycosylation Sites
| Protein | Glycosylation Site | H/L Ratio (Cancer vs. Normal Serum) | Research Area | Reference |
| Alpha-1-acid glycoprotein 1 | Asn73 | 2.1 | Liver Cancer Biomarkers | [5] |
| Haptoglobin | Asn207 | 0.45 | Liver Cancer Biomarkers | [5] |
| Complement C3 | Asn937 | 1.8 | Liver Cancer Biomarkers | [5] |
Biomarker Discovery
The ability to compare protein profiles across different patient samples or disease states makes stable isotope dimethyl labeling a valuable tool for biomarker discovery.[3][4] This has been applied to various sample types, including tissues, urine, and cerebrospinal fluid (CSF).[3]
Table 4: Potential Biomarkers Identified Using Stable Isotope Dimethyl Labeling
| Potential Biomarker | Sample Type | Regulation in Disease | Disease | Reference |
| SH3 domain-binding glutamic acid-rich protein like 3 (SH3BGRL3) | Urine | Overexpressed | Urothelial Carcinoma | [4] |
| Peptides from Osteopontin (SPP1) | Urine | Lower in Prostate Cancer | Prostate Cancer | [3] |
| Peptides from Prothrombin (F2) | Urine | Lower in Prostate Cancer | Prostate Cancer | [3] |
| Pyridinoline (PYD) | Urine | Significantly different in Prostate Cancer | Prostate Cancer | [3] |
| Deoxypyridinoline (DPD) | Urine | Significantly different in Prostate Cancer | Prostate Cancer | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are protocols for three common stable isotope dimethyl labeling techniques.
In-Solution Dimethyl Labeling Protocol
This protocol is suitable for labeling peptides in a liquid solution and is widely applicable for various sample amounts.
Materials:
-
Tryptic peptide digest (in a buffer compatible with labeling, e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.0)
-
"Light" labeling solution: 4% (v/v) formaldehyde (CH₂O) in water
-
"Heavy" labeling solution: 4% (v/v) deuterated formaldehyde (CD₂O) in water
-
Reducing agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)
-
Quenching solution: 1% (v/v) ammonia solution
-
Acidification solution: 5% (v/v) formic acid
Procedure:
-
Sample Preparation: Start with 25-30 µg of protein extract and perform in-solution trypsin digestion. Ensure the final peptide solution is in a suitable buffer and the pH is between 6 and 8.
-
Labeling Reaction:
-
To the "light" sample, add the "light" labeling solution to a final concentration of 0.4%.
-
To the "heavy" sample, add the "heavy" labeling solution to a final concentration of 0.4%.
-
Immediately add the reducing agent to both samples to a final concentration of 60 mM.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching: Add the quenching solution to each sample to a final concentration of 0.1% and incubate for 10 minutes to consume excess formaldehyde.
-
Sample Combination and Acidification: Combine the "light" and "heavy" labeled samples. Acidify the mixed sample by adding the acidification solution to a final pH of <3.
-
Desalting: Desalt the labeled peptide mixture using a C18 StageTip or other solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry.
On-Column Dimethyl Labeling Protocol
This method is advantageous for larger sample amounts and allows for efficient removal of excess reagents.
Materials:
-
Activated and equilibrated C18 solid-phase extraction (SPE) cartridge
-
Labeling buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Labeling solutions (as in the in-solution protocol)
-
Reducing agent (as in the in-solution protocol)
-
Wash solution 1: 0.1% trifluoroacetic acid (TFA) in water
-
Wash solution 2: 0.5% acetic acid in water
-
Elution solution: 80% acetonitrile, 0.5% acetic acid in water
Procedure:
-
Sample Loading: Load the tryptic peptide digest onto the activated and equilibrated C18 SPE cartridge.
-
Washing: Wash the cartridge with wash solution 1 to remove salts and other contaminants.
-
Labeling:
-
For the "light" sample, pass the "light" labeling solution mixed with the reducing agent in labeling buffer through the cartridge.
-
For the "heavy" sample, use a separate cartridge and pass the "heavy" labeling solution mixed with the reducing agent in labeling buffer.
-
Allow the labeling reaction to proceed on the column for 30 minutes at room temperature.
-
-
Washing: Wash the cartridge extensively with wash solution 1 and then with wash solution 2 to remove all excess labeling reagents.
-
Elution: Elute the labeled peptides from each cartridge with the elution solution.
-
Sample Combination: Combine the eluted "light" and "heavy" samples.
-
LC-MS/MS Analysis: Dry the combined sample and reconstitute in a suitable buffer for LC-MS/MS analysis.
On-StageTip Dimethyl Labeling Protocol
This is a miniaturized version of the on-column protocol, suitable for small sample amounts and high-throughput applications.
Materials:
-
C18 StageTip
-
Labeling reagent mixture (prepare fresh for each label):
-
17.5 µL of 4% (v/v) formaldehyde (light or heavy)
-
17.5 µL of 0.6 M sodium cyanoborohydride
-
70 µL of 50 mM sodium phosphate buffer, pH 7.5
-
-
Wash and elution solutions (as in the on-column protocol)
Procedure:
-
Sample Loading and Washing: Load the peptide sample onto an activated and equilibrated C18 StageTip and wash with 0.1% TFA.
-
Labeling:
-
Add 50 µL of the appropriate labeling reagent mixture ("light" or "heavy") to the top of the StageTip.
-
Use centrifugation to slowly pass the reagent through the StageTip.
-
Repeat the addition of the labeling reagent mixture.
-
Incubate at room temperature for 20 minutes.
-
-
Washing: Wash the StageTip with 0.1% TFA and then with 0.5% acetic acid.
-
Elution: Elute the labeled peptides with 80% acetonitrile, 0.5% acetic acid.
-
Sample Combination and Analysis: Combine the eluates from the "light" and "heavy" labeled samples, dry, and reconstitute for LC-MS/MS analysis.
Visualization of Workflows and Signaling Pathways
Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the experimental design and interpreting the results.
Experimental Workflow
The general workflow for a quantitative proteomics experiment using stable isotope dimethyl labeling involves several key steps from sample preparation to data analysis.
Caption: General workflow for stable isotope dimethyl labeling.
Signaling Pathway Analysis
Stable isotope dimethyl labeling can be used to quantify changes in protein abundance and phosphorylation status within specific signaling pathways. For example, the ERK/MAPK, PKA, and CKII pathways are frequently implicated in cellular processes like proliferation, differentiation, and stress responses, and their dysregulation is often associated with disease.
The ERK1/2 pathway is a central signaling cascade that relays extracellular signals to intracellular targets. Quantitative phosphoproteomics using dimethyl labeling can reveal how this pathway is modulated by various stimuli.
Caption: Simplified ERK1/2 signaling pathway.
The Protein Kinase A (PKA) pathway is a crucial signaling cascade activated by cyclic AMP (cAMP). Dimethyl labeling can be used to quantify changes in the phosphorylation of PKA substrates.
Caption: Overview of the PKA signaling pathway.
Casein Kinase II (CKII) is a constitutively active serine/threonine kinase involved in a wide range of cellular processes. Its activity and substrate phosphorylation can be quantitatively assessed using dimethyl labeling.
Caption: Key signaling events mediated by CKII.
Conclusion
Stable isotope dimethyl labeling is a versatile, robust, and economical technique for quantitative proteomics. Its broad applicability to various sample types and compatibility with PTM enrichment workflows make it an indispensable tool for researchers in academia and industry. From elucidating the molecular mechanisms of disease to discovering novel biomarkers and therapeutic targets, the applications of stable isotope dimethyl labeling continue to expand, driving new discoveries in the life sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Universal quantitative kinase assay based on diagonal SCX chromatography and stable isotope dimethyl labeling provides high-definition kinase consensus motifs for PKA and human Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative urinary proteomics using stable isotope labelling by peptide dimethylation in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed quantitative proteomics in prostate cancer biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Quantitative Proteomics Using Stable Isotope Dimethyl Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of stable isotope dimethyl labeling, a robust and cost-effective chemical labeling method for quantitative proteomics. This approach is particularly valuable for the comparative analysis of protein expression and post-translational modifications across multiple samples.
Core Principles of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a chemical labeling technique used in mass spectrometry-based proteomics to quantify proteins and their post-translational modifications.[1][2] The fundamental principle involves the covalent attachment of isotopically distinct dimethyl groups to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues) through reductive amination.[3][4][5]
This labeling is achieved using isotopologues of formaldehyde and a reducing agent, typically sodium cyanoborohydride.[6] For a simple duplex experiment, one sample is labeled with the "light" reagents (e.g., CH₂O and NaBH₃CN), while the other is labeled with "heavy" reagents (e.g., CD₂O and NaBD₃CN).[6] This results in a predictable mass difference between the same peptide from the two samples, allowing for their relative quantification when analyzed by mass spectrometry. The labeling reaction is rapid, typically completing in under five minutes, and produces no detectable byproducts.[7]
One of the significant advantages of dimethyl labeling is its cost-effectiveness compared to other labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tags).[1][2] Furthermore, it is a versatile method applicable to virtually any type of sample, including tissues and body fluids, where metabolic labeling is not feasible.[3][4][5] The technique can be extended beyond duplex to multiplex experiments, enabling the simultaneous comparison of up to five samples.[8][9]
Experimental Workflow
The experimental workflow for quantitative proteomics using stable isotope dimethyl labeling is a multi-step process that begins with sample preparation and culminates in data analysis. The key stages are outlined below and illustrated in the accompanying diagram.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 4. ukisotope.com [ukisotope.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Stable Isotope Dimethyl Labeling for Relative Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope dimethyl labeling, a robust and cost-effective chemical labeling method for the relative quantification of proteins in complex biological samples.[1][2][3] This technique is particularly advantageous for its use of inexpensive reagents and its broad applicability to virtually any sample type, including tissues and cell lysates.[2][4]
Core Principles of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a chemical labeling technique that introduces isotopic tags to proteins or peptides, enabling the relative quantification of protein abundance between different samples using mass spectrometry.[5] The core of this method lies in the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) with isotopically labeled formaldehyde and a reducing agent, typically sodium cyanoborohydride.[3][5]
By using different isotopic forms of formaldehyde (e.g., light-CH₂O, intermediate-CD₂O, and heavy-¹³CD₂O) and sodium cyanoborohydride (e.g., NaBH₃CN and NaBD₃CN), distinct mass tags can be introduced into peptides from different samples.[6] This allows for the multiplexed analysis of two or more samples in a single mass spectrometry run.[6] Since the labeled peptides are chemically identical, they co-elute during liquid chromatography. However, they can be distinguished by their mass difference in the mass spectrometer, allowing for the relative quantification of the original peptide abundance by comparing the signal intensities of the isotopic pairs.[3]
Experimental Workflow and Protocols
The following sections detail a typical in-solution stable isotope dimethyl labeling workflow, from protein extraction to data analysis.
Protein Extraction and Digestion
A detailed protocol for protein extraction and in-solution tryptic digestion is provided below. This protocol is designed for 25-30 µg of protein extract.
Materials:
-
8M Urea in 100 mM TEAB (Triethylammonium bicarbonate)
-
Protease inhibitor cocktail
-
BCA (Bicinchoninic acid) protein assay kit
-
1M TCEP (tris(2-carboxyethyl)phosphine)
-
500 mM IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
100 mM CaCl₂
Protocol:
-
Extract proteins from cell lines or biological tissues using 8M urea in 100 mM TEAB supplemented with a protease inhibitor cocktail.
-
Quantify the protein concentration using a BCA protein assay.
-
Take 25-30 µg of protein extract in a volume of 30 µl.
-
Add 0.2 µl of 1M TCEP and incubate at room temperature for 30 minutes to reduce disulfide bonds.
-
Add 0.5 µl of 500 mM IAA and incubate at room temperature for 30 minutes in the dark to alkylate cysteine residues.
-
Dilute the sample with 90 µl of 100 mM TEAB to a final urea concentration of approximately 2M.
-
Add trypsin at a 1:20 (enzyme:protein) ratio (e.g., 2 µl of a 0.5 µg/µl solution).
-
Add 4 µl of 100 mM CaCl₂.
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the sample at maximum speed for 30 minutes at room temperature. The supernatant containing the digested peptides is now ready for labeling. Note: Do not acidify the sample at this stage.[2]
Stable Isotope Dimethyl Labeling of Peptides
The following protocol describes the labeling of digested peptides with light, intermediate, or heavy dimethyl labels.
Materials:
-
Digested peptides in TEAB/urea buffer (from the previous step)
-
4% (v/v) Formaldehyde (CH₂O) - for light labeling
-
4% (v/v) Deuterated formaldehyde (CD₂O) - for intermediate labeling
-
4% (v/v) ¹³C, deuterated formaldehyde (¹³CD₂O) - for heavy labeling
-
0.6M Sodium cyanoborohydride (NaBH₃CN)
-
0.6M Sodium cyanoborodeuteride (NaBD₃CN)
Protocol:
-
Take 100 µl of the digested peptide solution (containing approximately 24 µg of peptides).
-
Ensure the pH of the solution is between 5.0 and 8.0 using pH paper.
-
For each sample to be labeled differently, add 4 µl of the corresponding 4% formaldehyde solution (light, intermediate, or heavy).
-
Mix briefly and spin down the sample.
-
Add 4 µl of the appropriate 0.6M cyanoborohydride solution (NaBH₃CN or NaBD₃CN, depending on the desired level of multiplexing).
-
Vortex the sample and incubate at room temperature for 1 hour.
-
Quench the reaction by adding 16 µl of 1% (v/v) ammonia solution.
-
Acidify the samples by adding 8 µl of 5% (v/v) formic acid.
-
Combine the labeled samples in a 1:1 ratio for comparative analysis.
-
Desalt the combined peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.[2][3]
Data Presentation: A Case Study on the TGF-β/Smad3 Signaling Pathway
To illustrate the application of dimethyl labeling in biological research, this section presents a hypothetical quantitative proteomics dataset from a study investigating the TGF-β/Smad3 signaling pathway. In this example, mouse vascular smooth muscle cells were treated to induce different states of the pathway, and the proteomic changes were quantified using a dimethyl-based isobaric labeling approach.[7][8]
| Protein | Gene | Function | Fold Change (AdSmad3 vs. GFP Control) | p-value |
| Transgelin | TAGLN | Actin-binding protein involved in smooth muscle contraction | -2.5 | < 0.01 |
| Calponin-1 | CNN1 | Calcium-binding protein, inhibits actin-myosin interaction | -2.1 | < 0.01 |
| Myosin-11 | MYH11 | Smooth muscle myosin heavy chain | -1.8 | < 0.05 |
| Collagen alpha-1(I) chain | COL1A1 | Extracellular matrix protein | 3.2 | < 0.01 |
| Fibronectin | FN1 | Extracellular matrix glycoprotein | 2.8 | < 0.01 |
| Serpin E1 (PAI-1) | SERPINE1 | Inhibitor of plasminogen activators | 4.5 | < 0.001 |
This table is a representative example based on the findings of a study on the TGF-β/Smad3 pathway and does not represent the complete dataset.[7][8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the stable isotope dimethyl labeling workflow for relative protein quantification.
TGF-β/Smad3 Signaling Pathway
The diagram below depicts a simplified representation of the TGF-β/Smad3 signaling pathway, highlighting key proteins that are often observed to be regulated in proteomics studies.
Conclusion
Stable isotope dimethyl labeling is a powerful and versatile technique for relative protein quantification. Its cost-effectiveness, straightforward protocols, and applicability to a wide range of sample types make it an attractive method for researchers in academia and industry. This guide provides a solid foundation for understanding and implementing this technique for quantitative proteomics studies.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. old.57357.org [old.57357.org]
- 3. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Researcher's Guide to Reductive Dimethylation in Mass Spectrometry: A Cost-Effective and Robust Tool for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the quest for accurate and efficient protein quantification is paramount. Among the array of techniques available, reductive dimethylation has emerged as a powerful and accessible method for stable isotope labeling in mass spectrometry (MS)-based proteomics. Its key advantages lie in its cost-effectiveness, simplicity, high reaction efficiency, and broad applicability to a wide range of sample types. This in-depth technical guide explores the core principles of reductive dimethylation, providing a comparative analysis with other common labeling strategies, detailed experimental protocols, and a clear rationale for its adoption in your research.
Reductive dimethylation is a chemical labeling technique that introduces stable isotopes to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[1] This method offers a straightforward and reliable way to differentially label peptides from different samples (e.g., control vs. treated), allowing for their accurate relative quantification in a single MS analysis.[2]
Core Advantages of Reductive Dimethylation
The primary benefits of employing reductive dimethylation for quantitative proteomics are summarized below:
-
Cost-Effectiveness: The reagents required for reductive dimethylation, namely formaldehyde and a reducing agent like sodium cyanoborohydride, are significantly less expensive than the commercially available kits for other isobaric labeling techniques such as iTRAQ and TMT.[1] This makes it an attractive option for large-scale studies or laboratories with budget constraints.
-
Simplicity and Speed: The labeling reaction is rapid, specific, and can be completed in a relatively short amount of time.[1][3] The straightforward protocol does not require specialized equipment, making it accessible to a broad range of researchers.
-
High Labeling Efficiency: Reductive dimethylation is known for its high reaction efficiency, with reports of labeling completeness ranging from 81% to 94% for both the N-terminal amine and the ε-amine of lysine residues.[4] This ensures that the vast majority of peptides are labeled, leading to more accurate and reliable quantification.
-
Robust and Reproducible: The method is considered robust and produces reproducible results, which is crucial for comparative studies.[3][5]
-
Wide Applicability: Unlike metabolic labeling methods such as SILAC, which are limited to actively dividing cells, reductive dimethylation can be applied to virtually any protein sample, including tissues and clinical specimens.[1]
-
Enhanced Fragmentation: A notable feature of dimethylated peptides is the enhancement of the a1 fragment ion upon collision-induced dissociation (CID).[3] This can be beneficial for peptide identification and characterization.
Comparative Analysis with Other Labeling Methods
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and available resources. The following table provides a comparative overview of reductive dimethylation against other popular methods.
| Feature | Reductive Dimethylation | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Principle | Chemical labeling of primary amines with light or heavy methyl groups.[6] | Metabolic incorporation of stable isotope-labeled amino acids. | Chemical labeling with isobaric tags that generate reporter ions in MS/MS.[7][8] |
| Sample Type | Applicable to any protein sample (cells, tissues, biofluids).[1] | Limited to actively dividing cells that can be cultured.[1] | Applicable to any protein sample.[8] |
| Cost | Low.[1] | High cost for labeled amino acids.[1] | High cost for commercial reagent kits.[1] |
| Multiplexing | Typically 2-plex or 3-plex, with extensions up to 5-plex reported.[5] | 2-plex or 3-plex. | Up to 8-plex for iTRAQ and up to 18-plex for TMTpro.[7][8] |
| Quantification Level | MS1 level (based on precursor ion intensities).[2][6] | MS1 level. | MS2 or MS3 level (based on reporter ion intensities).[7] |
| Accuracy | Generally good, but can be affected by co-eluting species. | High accuracy as samples are mixed early in the workflow.[1] | Can be affected by ratio compression due to co-fragmentation of precursors.[9] |
| Complexity | Simple and fast protocol.[3] | Requires cell culture expertise and can be time-consuming. | More complex protocol compared to reductive dimethylation. |
Experimental Workflow and Protocols
The general workflow for a quantitative proteomics experiment using reductive dimethylation involves protein extraction, digestion, peptide labeling, sample mixing, LC-MS/MS analysis, and data analysis.
Detailed Experimental Protocol (On-Column Method)
This protocol is adapted from established methods and provides a robust procedure for labeling peptides on a reversed-phase solid-phase extraction (SPE) column.[5][6]
1. Protein Extraction and Digestion:
-
Extract proteins from your samples of interest using a suitable lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
Desalt the resulting peptide mixture using a C18 SPE cartridge.
2. On-Column Reductive Dimethylation:
-
Column Equilibration: Condition a C18 StageTip or SPE cartridge with methanol, followed by 80% acetonitrile (ACN) in 0.1% trifluoroacetic acid (TFA), and finally with 0.1% TFA.
-
Peptide Loading: Load the digested and desalted peptide sample onto the conditioned C18 material.
-
Washing: Wash the loaded column with 0.1% TFA to remove any residual salts.
-
Labeling Reaction:
-
For light labeling , add the labeling solution containing formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2) to the column.
-
For heavy labeling , use deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBD₃CN).
-
Allow the reaction to proceed at room temperature for approximately 30-60 minutes.
-
-
Quenching: Stop the reaction by adding a quenching solution, such as 0.5% ammonia or 5% formic acid.
-
Washing: Wash the column again with 0.1% TFA to remove excess reagents.
-
Elution: Elute the labeled peptides from the column using a high-organic solvent solution (e.g., 80% ACN in 0.1% TFA).
3. Sample Mixing and LC-MS/MS Analysis:
-
Quantify the labeled peptide samples (e.g., using a BCA assay).
-
Mix the "light" and "heavy" labeled samples in the desired ratio (e.g., 1:1).
-
Analyze the mixed sample by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.
4. Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs based on their MS1 peak areas.[6]
The Chemistry of Reductive Dimethylation
The reaction proceeds in two main steps: the formation of a Schiff base between the primary amine and formaldehyde, followed by the reduction of this intermediate by a reducing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purity of 5'-O-Dimethoxytrityl-2'-deoxyisoinosine (DMT-dI) Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 5'-O-Dimethoxytrityl-2'-deoxyisoinosine (DMT-dI) reagents. Deoxyinosine, a naturally occurring purine nucleoside, is a critical component in the synthesis of oligonucleotides, particularly for introducing wobbles or universal bases in probes and primers. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position is a key protecting group that enables the stepwise, controlled addition of nucleosides during solid-phase oligonucleotide synthesis. Ensuring the high purity of this compound phosphoramidite is paramount for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.
Synthesis of 5'-O-DMT-2'-deoxyisoinosine Phosphoramidite
The synthesis of 5'-O-DMT-2'-deoxyisoinosine phosphoramidite is a multi-step process that begins with the conversion of a readily available starting material, 2'-deoxyadenosine, to 2'-deoxyisoinosine. This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a three-stage process:
Caption: Overall synthesis pathway for this compound phosphoramidite.
Experimental Protocols
Step 1: Synthesis of 2'-deoxyisoinosine from 2'-deoxyadenosine
This conversion is achieved through a deamination reaction. A similar procedure for the conversion of 2-amino-2'-deoxyadenosine to 2'-deoxyisoguanosine provides a strong methodological basis.[1]
-
Reaction Setup: Dissolve 2'-deoxyadenosine in a solution of aqueous acetic acid.
-
Deamination: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature and stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Neutralize the reaction mixture. The crude 2'-deoxyisoinosine is then purified, typically by crystallization or silica gel chromatography.
Step 2: 5'-O-DMT Protection of 2'-deoxyisoinosine
The 5'-hydroxyl group is protected with the acid-labile DMT group to prevent its reaction during subsequent phosphitylation and oligonucleotide synthesis.
-
Preparation: Co-evaporate the dried 2'-deoxyisoinosine with anhydrous pyridine to remove residual water.
-
Reaction: Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is stirred at room temperature.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, the reaction is quenched with methanol.
-
Purification: The product, 5'-O-DMT-2'-deoxyisoinosine, is purified by silica gel chromatography.
Step 3: 3'-O-Phosphitylation
This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.
-
Reaction Setup: Dissolve the 5'-O-DMT-2'-deoxyisoinosine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Reaction: Stir the mixture at room temperature.
-
Purification: The final product, 5'-O-DMT-2'-deoxyisoinosine 3'-CEP phosphoramidite, is purified by silica gel column chromatography and may be further purified by precipitation into a non-polar solvent like hexane.
Purity of this compound Reagents
The purity of phosphoramidite reagents is critical for the efficiency of the coupling steps and the overall quality of the synthesized oligonucleotides. Impurities can lead to the incorporation of incorrect bases, chain termination, or other unwanted modifications.
Classification of Impurities
Phosphoramidite impurities are generally classified into two main categories:
-
Non-critical Impurities: These do not significantly impact the final oligonucleotide product as they are either unreactive or are easily removed during purification.
-
Critical Impurities: These are reactive species that can be incorporated into the oligonucleotide chain and are difficult or impossible to separate from the desired full-length product.[2] These are of the most concern to manufacturers and researchers. An example of a critical impurity is a phosphoramidite with a modification on the 5'-OH other than DMT.[2]
Table 1: Common Types of Impurities in Phosphoramidite Reagents
| Impurity Type | Description | Classification | Potential Impact on Oligonucleotide Synthesis |
| P(V) Species | Oxidized phosphoramidites (phosphate triesters). | Non-critical | Inactive in the coupling reaction. |
| H-phosphonates | Hydrolysis product of phosphoramidites. | Non-critical | Inactive in the coupling reaction. |
| Unprotected Nucleosides | Lacking the DMT or phosphoramidite group. | Non-critical | Will not be incorporated into the growing chain. |
| Inverted Isomers | e.g., 3'-DMT-5'-phosphoramidite. | Critical | Can be incorporated and lead to incorrect linkages.[2] |
| Base-Modified Amidites | Modifications on the purine or pyrimidine base. | Critical | Can be incorporated, leading to a modified oligonucleotide. |
| Diastereomers | Phosphoramidites exist as a mixture of two diastereomers due to the chiral phosphorus center. | Inherent Property | Generally does not affect synthesis efficiency. |
Analytical Methods for Purity Assessment
A combination of analytical techniques is employed to ensure the high purity of this compound phosphoramidite reagents.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of phosphoramidites.[3] A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer like triethylammonium acetate (TEAA).[3] The two diastereomers of the phosphoramidite often appear as two closely eluting peaks.[3]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is orthogonal to HPLC and is highly specific for phosphorus-containing compounds. It is used to quantify the amount of the active P(III) species (phosphoramidite) relative to inactive P(V) impurities (e.g., phosphate triesters).[3] The phosphoramidite diastereomers typically appear as two distinct signals in the region of 140-155 ppm.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired product and to identify unknown impurities.[3]
Purity Specifications and Quantitative Data
Table 2: Typical Purity Specifications for DNA Phosphoramidites
| Analytical Method | Parameter | Typical Specification | Reference |
| RP-HPLC | Purity | ≥ 98.0% (often ≥ 99.0%) | [3] |
| Any single critical impurity | ≤ 0.15% | [5] | |
| Total critical impurities | ≤ 0.30% | [5] | |
| ³¹P NMR | Purity (P(III) content) | ≥ 98% (often ≥ 99%) | [5] |
| P(V) impurities | ≤ 1.0% | [3] | |
| Karl Fischer Titration | Water Content | ≤ 0.3% | [6] |
Experimental and Logical Workflows
Workflow for this compound Phosphoramidite Synthesis and QC
The following diagram illustrates the key steps and quality control points in the production of high-purity this compound phosphoramidite.
Caption: Workflow for the synthesis and quality control of this compound phosphoramidite.
Conclusion
The synthesis of high-purity 5'-O-DMT-2'-deoxyisoinosine phosphoramidite is a critical process for enabling the production of modified oligonucleotides for a wide range of applications in research and drug development. A well-defined, multi-step synthesis, coupled with rigorous purification and a comprehensive analytical quality control strategy, is essential to ensure the reliability and performance of this key reagent. By adhering to detailed protocols and stringent purity criteria, researchers and manufacturers can produce this compound phosphoramidites that facilitate the synthesis of high-quality, custom oligonucleotides.
References
Foundational Principles and Protocols of Deuterated Dimethyl-Transfer (DMT-dI) Labeling for Quantitative Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins and their post-translational modifications across different biological samples. Among the various chemical labeling techniques, deuterated dimethyl-transfer (DMT-dI) labeling, a specific application of the broader stable isotope dimethyl labeling (SIDL) strategy, has emerged as a robust, cost-effective, and versatile method. This technical guide provides a comprehensive overview of the foundational principles, experimental protocols, and key quantitative metrics associated with this compound labeling.
Core Principles of this compound Labeling
This compound labeling is a chemical derivatization technique that introduces a stable isotope tag to the primary amines of peptides, specifically the N-terminus and the ε-amino group of lysine residues. The reaction, known as reductive amination, involves two key reagents: a deuterated form of formaldehyde (CD₂O or ¹³CD₂O) and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN or NaBD₃CN).[1]
The process results in the addition of two methyl groups to each primary amine. By using different isotopic combinations of formaldehyde and the reducing agent, distinct mass shifts are introduced into peptides from different samples, allowing for their differentiation and relative quantification in a single mass spectrometry analysis. For instance, a "light" sample can be labeled with regular formaldehyde (CH₂O) and sodium cyanoborohydride, while a "heavy" sample is labeled with their deuterated counterparts. This results in a predictable mass difference for each labeled peptide, which is then used to calculate the relative abundance of that peptide between the samples.[2]
One of the key advantages of dimethyl labeling is its high reaction efficiency and specificity, with the reaction typically reaching completion in under an hour.[1][3] Furthermore, the reagents are inexpensive and readily available, making it an accessible technique for many laboratories.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational papers on this compound and general stable isotope dimethyl labeling.
Table 1: Mass Shifts per Labeled Site with Different Isotopic Reagents
| Labeling Reagents (Formaldehyde + Reducing Agent) | Mass Shift (Da) per Amine Group |
| CH₂O + NaBH₃CN (Light) | 28.0313 |
| CD₂O + NaBH₃CN (Intermediate) | 32.0564 |
| ¹³CD₂O + NaBH₃CN (Heavy) | 34.0631 |
| CH₂O + NaBD₃CN | 30.0440 |
| CD₂O + NaBD₃CN | 34.0689 |
| ¹³CD₂O + NaBD₃CN | 36.0756 |
Data compiled from multiple sources, including Hsu et al., 2003 and Boersema et al., 2009.
Table 2: Reported Labeling Efficiency and Quantification Accuracy
| Parameter | Reported Value | Reference |
| Labeling Efficiency | > 99% | General consensus in multiple proteomics studies |
| Complete without detectable byproducts | Hsu et al., 2003[1] | |
| Quantification Accuracy | Relative Standard Deviation < 13% | Hsu et al., 2003[1] |
| Comparable to SILAC | Lau et al., 2014 | |
| Reproducibility | High reproducibility demonstrated | Tolonen & Haas, 2014[2] |
Experimental Protocols
Several protocols for stable isotope dimethyl labeling have been developed, including in-solution, on-column, and online methods.[3] The in-solution protocol is the most straightforward and is detailed below.
In-Solution this compound Labeling Protocol
This protocol is adapted from the foundational work of Hsu et al. (2003) and Boersema et al. (2009).
1. Protein Digestion:
-
Start with equal amounts of protein from each sample to be compared.
-
Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin) according to standard proteomics protocols.
-
After digestion, desalt the peptide mixtures using C18 solid-phase extraction (SPE) and dry them completely.
2. Reagent Preparation:
-
Reconstitute the dried peptide pellets in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB, pH 8.5).
-
Prepare the labeling reagents:
-
Light Labeling Solution: 4% (v/v) CH₂O in water.
-
Heavy Labeling Solution: 4% (v/v) CD₂O in water.
-
Reducing Agent Solution: 600 mM NaBH₃CN in water (prepare fresh).
-
3. Labeling Reaction:
-
To each peptide sample, add the respective labeling solution (light or heavy).
-
Add the reducing agent solution to each sample.
-
Vortex the samples and incubate at room temperature for 1 hour.
4. Quenching the Reaction:
-
Quench the reaction by adding an amine-containing buffer, such as ammonium hydroxide or glycine, to consume the excess formaldehyde.
5. Sample Pooling and Clean-up:
-
Combine the light- and heavy-labeled samples in a 1:1 ratio (or other desired ratios).
-
Acidify the pooled sample with formic acid.
-
Desalt the final labeled peptide mixture using C18 SPE and dry it for subsequent LC-MS/MS analysis.
Visualizations
Chemical Reaction of this compound Labeling
References
Methodological & Application
Detailed Protocol for DMT-dI Labeling of Peptides for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope dimethyl labeling is a robust, cost-effective, and efficient chemical labeling method for quantitative proteomics.[1] This technique utilizes reductive amination to introduce dimethyl groups to the N-terminus of peptides and the ε-amino group of lysine residues.[1] By using different isotopologues of formaldehyde and a reducing agent, typically sodium cyanoborohydride, peptides from different samples can be differentially labeled, resulting in a specific mass shift that can be accurately measured by mass spectrometry. This allows for the relative quantification of peptides and, consequently, proteins from multiple samples in a single analysis. This application note provides a detailed protocol for in-solution dimethyl labeling of peptides, along with data presentation in tabular format and visualizations of the experimental workflow and chemical reaction.
Principle of the Method
The core of dimethyl labeling is a two-step reductive amination reaction. First, the primary amines of the peptides react with formaldehyde to form a Schiff base intermediate. Subsequently, this intermediate is reduced by sodium cyanoborohydride to a stable dimethylamine. By employing deuterated and/or ¹³C-labeled formaldehyde and deuterated sodium cyanoborohydride, different mass tags can be introduced into the peptides from various samples. This allows for duplex, triplex, or even higher-plex quantitative proteomics experiments.
Data Presentation
Table 1: Mass Shifts for Duplex and Triplex Dimethyl Labeling
| Labeling Scheme | Reagents Used | Nominal Mass Shift per Amine (Da) |
| Duplex Labeling | ||
| Light | CH₂O + NaBH₃CN | 28 |
| Heavy | CD₂O + NaBD₃CN | 34 |
| Triplex Labeling | ||
| Light | CH₂O + NaBH₃CN | 28 |
| Intermediate | CD₂O + NaBH₃CN | 32 |
| Heavy | ¹³CD₂O + NaBD₃CN | 36 |
Table 2: Factors Affecting Labeling Efficiency
| Parameter | Condition | Effect on Labeling Efficiency | Troubleshooting |
| pH | Optimal range: 6-8 | Lower or higher pH can lead to incomplete labeling or side reactions. | Ensure the peptide solution is buffered to the optimal pH range before adding labeling reagents. |
| Reagent-to-Peptide Ratio | Insufficient reagents | Incomplete labeling, resulting in a lower number of quantifiable peptides. | Use a sufficient excess of labeling reagents. A common starting point is a 4:1 to 8:1 molar ratio of formaldehyde to primary amines. |
| Sample Purity | Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate) | These buffers will compete with the peptides for the labeling reagents, reducing labeling efficiency. | Desalt the peptide sample before labeling to remove any interfering substances. |
| Reaction Time | Too short | Incomplete reaction. | Ensure a sufficient incubation time (typically 30-60 minutes at room temperature). |
Experimental Protocols
Materials and Reagents
-
Peptide sample (digested protein)
-
100 mM Triethylammonium bicarbonate (TEAB), pH 8.0
-
Formaldehyde (CH₂O), 4% (v/v) in water
-
Deuterated formaldehyde (CD₂O), 4% (v/v) in water
-
¹³C-Deuterated formaldehyde (¹³CD₂O), 4% (v/v) in water
-
Sodium cyanoborohydride (NaBH₃CN), 600 mM in water (prepare fresh)
-
Sodium cyanoborodeuteride (NaBD₃CN), 600 mM in water (prepare fresh)
-
Ammonia (25% v/v) or 1% (v/v) formic acid for quenching
-
C18 desalting spin columns
-
Mass spectrometer
In-Solution Labeling Protocol (for 20-100 µg of peptides)
-
Sample Preparation:
-
Ensure the peptide sample is free of primary amine-containing buffers. If necessary, perform a buffer exchange or desalt the sample using a C18 spin column and elute in a compatible solvent (e.g., 50% acetonitrile in 0.1% formic acid).
-
Lyophilize the cleaned peptide sample to dryness.
-
Reconstitute the peptide pellet in 100 µL of 100 mM TEAB (pH 8.0).
-
-
Labeling Reaction:
-
For each sample to be labeled, add 4 µL of the appropriate formaldehyde solution (light, intermediate, or heavy).
-
Vortex briefly and spin down.
-
Add 4 µL of the corresponding sodium cyanoborohydride solution. For the "heavy" label in a triplex experiment, use NaBD₃CN.
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add 16 µL of 25% ammonia or 10 µL of 1% formic acid.
-
Vortex and incubate for 10 minutes at room temperature.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in a 1:1:1 ratio (for triplex).
-
Desalt the pooled sample using a C18 spin column to remove excess reagents.
-
Elute the labeled peptides in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
Lyophilize the final sample to dryness and store at -20°C until analysis.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the labeled peptide mixture in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
During data analysis, specify the variable modifications corresponding to the light, intermediate, and heavy dimethyl labels on lysine residues and peptide N-termini.
-
Mandatory Visualizations
Caption: Experimental workflow for triplex this compound labeling of peptides.
Caption: Chemical reaction of reductive amination in DMT labeling.
Troubleshooting
A common issue encountered during dimethyl labeling is the formation of a side product with a mass increment of +26 Da at the N-terminus of peptides.[2][3] This can compromise data quality. To minimize this side reaction, it is crucial to carefully control the reaction conditions, particularly the pH and the order of reagent addition.[4] Adding the reducing agent immediately after the formaldehyde can help to suppress the formation of this byproduct.[4]
Conclusion
This compound labeling is a powerful and versatile technique for quantitative proteomics. Its low cost, high efficiency, and the ability to perform multiplex analysis make it an attractive alternative to other labeling methods. By following a well-defined protocol and being aware of potential pitfalls, researchers can achieve accurate and reproducible quantification of protein abundance, enabling deeper insights in various fields of biological and biomedical research.
References
Application Notes: Step-by-Step Reductive Dimethylation for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become a cornerstone for accurate protein quantification in complex biological samples. Among the various chemical labeling techniques, reductive dimethylation (also known as ReDi) stands out as a robust, cost-effective, and straightforward method for quantitative proteomics.[1][2][3] This technique covalently adds a dimethyl group to the primary amines of peptides—specifically the N-terminus and the ε-amino group of lysine residues.[4][5][6] By using stable isotope-labeled (e.g., deuterated) reagents, different samples can be encoded with a specific mass tag, allowing for their combination, simultaneous analysis by LC-MS/MS, and subsequent relative quantification by comparing the ion chromatogram peak areas of the heavy and light labeled peptide pairs.[2][3]
This application note provides a detailed, step-by-step protocol for performing reductive dimethylation on protein digests for quantitative mass spectrometry analysis.
Principle of the Method
Reductive dimethylation is a two-step chemical reaction known as reductive amination.[7]
-
Schiff Base Formation: A primary amine on a peptide (N-terminus or lysine side chain) nucleophilically attacks the carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (an imine intermediate).[1][3]
-
Reduction: The intermediate imine is then rapidly and selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable dimethylated amine.[1][7][8] The secondary amine formed after the first methylation is more nucleophilic and immediately reacts with a second formaldehyde molecule, which is also reduced to yield the final dimethylated product.[1]
This process is highly efficient and specific, with minimal side reactions when performed under controlled conditions.[6]
Caption: Chemical reaction pathway of reductive dimethylation on a peptide's primary amine.
Experimental Protocol
This protocol outlines the on-column reductive dimethylation of peptides, a method known for its efficiency and ease of sample handling.[3]
Materials and Reagents
-
Peptide Samples: Purified, digested peptide samples (e.g., from in-solution or in-gel trypsin digestion), desalted using C18 solid-phase extraction (SPE) cartridges or StageTips.
-
Labeling Buffers (prepare fresh):
-
Light Labeling Buffer:
-
100 mM Sodium Phosphate Buffer (pH 7.5)
-
4% (v/v) Formaldehyde (CH₂O, ~37% solution)
-
600 mM Sodium Cyanoborohydride (NaBH₃CN)
-
-
Heavy Labeling Buffer:
-
100 mM Sodium Phosphate Buffer (pH 7.5)
-
4% (v/v) Deuterated Formaldehyde (CD₂O, 20% solution in D₂O)
-
600 mM Sodium Cyanoborohydride (NaBH₃CN)
-
-
-
Quenching Solution: 1% (v/v) Ammonia solution.
-
Acidification Solution: 5% (v/v) Formic Acid.
-
SPE Wash Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
SPE Wash Buffer B: 0.5% Acetic Acid in water.
-
SPE Elution Buffer: 80% Acetonitrile (ACN), 0.5% Acetic Acid.
Caution: Formaldehyde is toxic and volatile. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon acidification.[9] All steps involving these reagents must be performed in a certified chemical fume hood.
Step-by-Step Procedure
The overall workflow involves preparing the protein digest, labeling the peptides, quenching the reaction, and cleaning up the sample for MS analysis.
Caption: Experimental workflow for quantitative proteomics using reductive dimethylation.
-
Sample Preparation: Start with 20-100 µg of digested and desalted peptides loaded onto a C18 StageTip or SPE cartridge. Ensure the column is equilibrated with Wash Buffer A.
-
Labeling Reaction:
-
For each sample, add 200 µL of the designated labeling buffer (light or heavy) to the C18 column.
-
Allow the buffer to flow through the column slowly by gravity or gentle centrifugation (~5 minutes).
-
Repeat the addition of the labeling buffer one more time to ensure complete labeling.
-
Incubate the column at room temperature for 15-20 minutes.
-
-
Quenching:
-
Add 200 µL of the Quenching Solution (1% Ammonia) to the column to consume any excess formaldehyde.
-
Let it react for 10 minutes.
-
-
Washing:
-
Wash the column with 200 µL of Wash Buffer A to remove excess reagents. Repeat this step three times.
-
-
Sample Combination and Elution:
-
Place a new collection tube under the column for your "light" labeled sample. Elute the peptides with 100 µL of Elution Buffer.
-
Repeat the elution for the "heavy" labeled sample into a separate tube.
-
Combine the light and heavy eluates in a 1:1 ratio based on total peptide amount (if known) or volume.
-
-
Final Cleanup:
-
Dry the combined sample in a vacuum centrifuge.
-
Resuspend the peptides in Wash Buffer A and perform a final desalting step using a new C18 StageTip to remove any residual salts.
-
Elute, dry, and resuspend the final sample in an appropriate buffer (e.g., 2% ACN, 0.1% Formic Acid) for LC-MS/MS analysis.
-
Quantitative Performance and Considerations
The success of a quantitative proteomics experiment relies on high labeling efficiency and minimal side reactions. Reductive dimethylation performs exceptionally well in these areas.
Labeling Efficiency and Side Reactions
The reaction is known for being rapid and achieving >99% labeling efficiency for both N-termini and lysine residues under optimized conditions.[6]
| Parameter | Observation | Potential Issue & Mitigation |
| Labeling Efficiency | Typically >99% for primary amines. | Incomplete labeling can skew quantification. Mitigation: Ensure fresh reagents, correct pH, and sufficient reaction time. |
| Side Reactions | Minimal. Over-alkylation (trimethylation) is generally not observed. | Formaldehyde can react with arginine and tryptophan side chains under harsh conditions. Mitigation: Maintain a controlled pH (around 7-8) and temperature. |
| N-terminal Proline | N-terminal proline is a secondary amine and will only be monomethylated.[1][3] | This results in a different mass shift and must be accounted for during data analysis. |
| Hydrophilicity | Labeled peptides are slightly more hydrophobic than their unlabeled counterparts. | A minor shift in retention time during reverse-phase chromatography may be observed. This is consistent and does not typically affect quantification. |
| Peptide Recovery | Some studies have noted that dimethyl labeling can result in a diminished recovery of highly hydrophilic peptides compared to other methods like SILAC.[4] | For studies focused on very hydrophilic peptides, this potential bias should be considered. |
Mass Shifts for Data Analysis
Accurate mass difference settings are critical for the software to correctly identify and pair the light and heavy peptide peaks.
| Labeling Reagent Combination | Amine Type | Mass Shift per Amine (Da) | Notes |
| Light: CH₂O + NaBH₃CN | Primary (N-term, Lys) | +28.0313 | Two -CH₃ groups are added. |
| Intermediate: ¹³CD₂O + NaBH₃CN | Primary (N-term, Lys) | +32.0564 | Two -¹³CDH₂ groups are added. |
| Heavy: CD₂O + NaBH₃D₄ | Primary (N-term, Lys) | +34.0631 | Two -CD₂D groups are added.[3][9][10][11] |
| Light vs. Heavy (CH₂O vs. CD₂O) | Primary (N-term, Lys) | +4.0247 | Mass difference for a singly labeled peptide. |
| Light vs. Heavy (CH₂O vs. CD₂O) | N-terminal Proline | +2.0124 | Monomethylation difference. |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive reagents (old formaldehyde or NaBH₃CN).2. Incorrect pH of the reaction buffer.3. Insufficient reagent concentration or reaction time. | 1. Prepare fresh labeling and reducing agent solutions for each experiment.2. Verify the pH of the buffer is between 7 and 8.3. Ensure reagent concentrations are correct and increase incubation time if necessary. |
| Poor Sample Recovery | 1. Sample loss during desalting or transfer steps.2. Peptides irreversibly binding to the column. | 1. Use low-binding tubes. Minimize sample transfers.2. Ensure the ACN concentration in the elution buffer is sufficient (60-80%). |
| Inaccurate Quantification | 1. Unequal mixing of light and heavy samples.2. Incomplete labeling of one sample.3. Co-elution of interfering species. | 1. Accurately quantify peptide concentration before mixing. If not possible, rely on the median ratio of a large number of peptides for normalization.2. Check labeling efficiency by analyzing a small aliquot of each sample separately before mixing.3. Use high-resolution mass spectrometry to minimize interferences. |
| Presence of Side Products | 1. Reaction pH is too low or too high.2. Contaminants in the sample (e.g., Tris buffer, which has a primary amine). | 1. Strictly maintain the reaction pH.2. Ensure the sample is thoroughly desalted into a non-amine-containing buffer (e.g., phosphate buffer) before labeling. |
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 6. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: DMT-dI Labeling for Complex Protein Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope dimethyl labeling (DMT) is a robust and cost-effective chemical labeling strategy for quantitative proteomics.[1][2][3] This method involves the reductive amination of primary amines (N-termini of peptides and ε-amino groups of lysine residues) using formaldehyde and a reducing agent, typically sodium cyanoborohydride.[1][2] By employing different isotopologues of these reagents, distinct mass tags can be incorporated into peptides from different samples, allowing for their relative quantification in a single mass spectrometry (MS) analysis.[4]
The term "DMT-dI" in the context of this document refers to a d euterated i sotopic variant used in dimethyl labeling, creating a mass shift that allows for multiplexed analysis. This application note provides detailed protocols for this compound labeling of complex protein mixtures, presents quantitative data for comparison, and illustrates key workflows and pathways using diagrams. This technique is advantageous due to its use of inexpensive reagents and its applicability to a wide range of sample types.[3]
Principle of the Method
The core of this compound labeling is a reductive amination reaction. Formaldehyde reacts with primary amines on peptides to form a Schiff base, which is then reduced by sodium cyanoborohydride to a stable dimethylamine.[1] Using deuterated forms of formaldehyde (e.g., CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN) allows for the introduction of stable isotopes, creating "light," "intermediate," and "heavy" labeled peptide populations with distinct mass differences.[1]
Quantitative Data Summary
The following tables summarize key quantitative aspects of the this compound labeling technique.
Table 1: Isotopic Reagent Combinations and Mass Shifts for Multiplexing
| Labeling Channel | Formaldehyde Isotopologue | Reductant Isotopologue | Mass Shift per Label (Da) |
| Light (d0) | CH₂O | NaBH₃CN | +28 |
| Intermediate (d4) | CD₂O | NaBH₃CN | +32 |
| Heavy (d8) | ¹³CD₂O | NaBD₃CN | +36 |
Note: The mass shift is per primary amine (peptide N-terminus and lysine side chains).
Table 2: Performance Metrics of DMT Labeling
| Parameter | Typical Value | Reference |
| Labeling Efficiency | > 99% | |
| Quantitative Accuracy | High | [1] |
| Quantitative Reproducibility | High | [1] |
| Cost | Low | [1][3] |
| Protocol Duration (Labeling Step) | 60-90 minutes | [3] |
Experimental Protocols
Two common protocols for DMT labeling are the "in-solution" and "on-column" methods. The choice of method depends on the sample amount and the desired workflow.[1][3]
Protocol 1: In-Solution this compound Labeling
This protocol is suitable for a wide range of sample amounts and is performed directly on the peptide solution.
Materials:
-
Lyophilized peptide samples
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Formaldehyde solution (4% v/v in water) - Light (CH₂O)
-
Deuterated formaldehyde solution (4% v/v in water) - Intermediate (CD₂O)
-
Sodium cyanoborohydride solution (0.6 M in water)
-
Ammonia solution (5% v/v in water) or Formic acid (5% v/v in water) for quenching
-
C18 desalting spin columns
Procedure:
-
Sample Reconstitution: Reconstitute two peptide samples (e.g., control and treated) in 100 µL of 100 mM TEAB buffer.
-
Addition of Formaldehyde:
-
To the "light" sample, add 4 µL of the light formaldehyde solution (CH₂O).
-
To the "intermediate" sample, add 4 µL of the deuterated formaldehyde solution (CD₂O).
-
Vortex briefly and spin down.
-
-
Addition of Reducing Agent: Add 4 µL of the 0.6 M sodium cyanoborohydride solution to each sample.
-
Incubation: Vortex the samples and incubate at room temperature for 1 hour.
-
Quenching the Reaction: Stop the reaction by adding either:
-
16 µL of 5% ammonia solution, or
-
8 µL of 5% formic acid.
-
Vortex and incubate for a few minutes.
-
-
Sample Combination and Desalting: Combine the light and intermediate labeled samples. Desalt the mixed sample using a C18 spin column according to the manufacturer's instructions.
-
Drying and Storage: Lyophilize the desalted peptides and store them at -20°C until LC-MS/MS analysis.
Protocol 2: On-Column this compound Labeling
This method is advantageous for larger sample amounts and allows for easy removal of excess reagents.[2]
Materials:
-
Peptide samples in an acidic solution (e.g., 0.1% TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Labeling buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Formaldehyde solutions (light and intermediate as above)
-
Sodium cyanoborohydride solution (as above)
-
Wash buffer (e.g., 0.1% TFA or 0.5% acetic acid)
-
Elution buffer (e.g., 80% acetonitrile, 0.5% acetic acid)
Procedure:
-
Sample Loading: Load the acidified peptide sample onto a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with wash buffer to remove interfering substances.
-
Labeling Reaction:
-
Prepare the labeling solutions by mixing the formaldehyde (light or intermediate) and sodium cyanoborohydride in the labeling buffer.
-
Slowly pass the appropriate labeling solution over the cartridge containing the bound peptides.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature, potentially by recirculating the labeling solution.
-
-
Washing: Wash the cartridge thoroughly with the wash buffer to remove excess labeling reagents.
-
Elution: Elute the labeled peptides from the cartridge using the elution buffer.
-
Sample Combination and Analysis: Combine the eluted light and intermediate labeled samples, lyophilize, and reconstitute in a suitable buffer for LC-MS/MS analysis.
Visualizations
This compound Labeling Experimental Workflow
Caption: Workflow for this compound labeling and quantitative proteomics.
Reductive Amination Reaction for this compound Labeling
Caption: Chemical reaction of this compound labeling.
Signaling Pathway Example: Generic Kinase Cascade
Caption: A generic signaling pathway for protein analysis.
Data Analysis and Interpretation
After LC-MS/MS analysis, the raw data needs to be processed to identify peptides and quantify their relative abundance.
Key Steps:
-
Peak Extraction and Identification: Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to extract ion chromatograms (XICs) for the light and intermediate labeled peptide pairs and identify the corresponding peptides from the MS/MS spectra.[1]
-
Ratio Calculation: The software calculates the ratio of the peak areas for each peptide pair to determine the relative abundance of that peptide between the two samples.
-
Protein Quantification: The peptide ratios are then aggregated to infer the relative abundance of the proteins they originated from.
-
Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein expression.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer; Inactive reagents; Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate). | Ensure pH is between 7 and 8.5; Use fresh formaldehyde and sodium cyanoborohydride solutions; Perform buffer exchange to a non-amine-containing buffer (e.g., TEAB, phosphate) before labeling. |
| Inconsistent Quantification | Incomplete labeling; Sample loss during preparation; Inaccurate protein quantification before digestion. | Check labeling efficiency on a small aliquot before mixing; Ensure careful and consistent pipetting; Use a reliable protein assay for initial quantification. |
| Co-elution Issues | The deuterium isotope effect can cause a slight retention time shift between light and heavy labeled peptides. | Use software that can integrate XICs over a defined retention time window to accurately quantify both peaks. |
Conclusion
This compound labeling is a powerful, accessible, and versatile technique for quantitative proteomics. Its simplicity, low cost, and high efficiency make it an excellent choice for a wide range of applications, from global protein expression profiling to the analysis of post-translational modifications and protein-protein interactions. By following the detailed protocols and considering the data analysis and troubleshooting advice provided in these application notes, researchers can confidently implement this method to gain valuable insights into complex biological systems.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Dimethyl Labeling | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Post-Translational Modification Analysis Using Stable Isotope Dimethyl Labeling
Disclaimer: The term "DMT-dI" is not a standard or recognized acronym in the field of post-translational modification (PTM) analysis. This document is prepared based on the interpretation of "this compound" as Stable Isotope Dimethyl Labeling , a widely used chemical labeling technique for quantitative proteomics.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome.[1] The accurate quantification of changes in PTMs is essential for understanding cellular signaling, disease pathogenesis, and drug mechanisms of action. Stable isotope dimethyl labeling is a robust, cost-effective, and straightforward chemical labeling method for quantitative proteomics.[2][3][4] This technique involves the reductive amination of primary amines (N-termini and lysine ε-amino groups) in peptides, introducing stable isotopes for mass spectrometry (MS)-based quantification.[2][4] Its applicability to virtually any sample type makes it a versatile tool for PTM analysis.[3][4]
Principle of the Method
Stable isotope dimethyl labeling utilizes formaldehyde (CH₂O) and a reducing agent, sodium cyanoborohydride (NaBH₃CN), to dimethylate the primary amines of peptides.[2] By using different isotopic forms of these reagents (e.g., deuterated formaldehyde, CD₂O, and/or deuterated sodium cyanoborohydride, NaBD₃CN), a specific mass difference is introduced to peptides from different samples.[2] When the labeled samples are mixed and analyzed by LC-MS/MS, the relative abundance of a peptide between samples can be determined by comparing the signal intensities of its isotopically distinct forms.[5] This method allows for multiplexing, with up to five-plex analysis being demonstrated.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Revolutionizing Quantitative Proteomics: A Guide to Sample Preparation for DMT-dI Labeling
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of proteomics, the demand for accurate, reproducible, and cost-effective quantitative analysis is paramount. Dimethyl-dI (DMT-dI) labeling has emerged as a powerful chemical labeling technique that addresses these needs, offering a straightforward and robust workflow for the relative quantification of proteins from various sample types. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the best practices for sample preparation to ensure high-quality, quantifiable data.
Stable isotope dimethyl labeling is a chemical derivatization method that targets the primary amines (N-terminus and ε-amino group of lysine residues) of peptides.[1][2][3][4] Through reductive amination, "light" or "heavy" isotopes are covalently attached to the peptides, resulting in a specific mass shift that can be detected by mass spectrometry. This allows for the direct comparison of protein abundance between different samples in a single analysis, a process known as multiplexing.[5][6] The affordability of the reagents and the simplicity of the reaction make it an attractive alternative to other quantitative proteomics methods.[5][7]
Key Applications and Advantages:
-
Quantitative Proteome Profiling: Compare protein expression levels between different conditions, such as treated vs. untreated cells or healthy vs. diseased tissues.
-
Post-Translational Modification (PTM) Analysis: Widely used for the quantitative analysis of PTMs like phosphorylation and acetylation, providing insights into cellular signaling pathways.
-
Cost-Effective: The reagents for dimethyl labeling are significantly less expensive than those for other isobaric labeling techniques.[7]
-
High Labeling Efficiency: The reductive amination reaction is rapid and typically results in high labeling efficiency, often exceeding 99%.[8]
-
Versatility: Applicable to virtually any sample type, including cells, tissues, and biofluids.[1][4]
Experimental Protocols
I. Protein Extraction, Reduction, Alkylation, and Digestion
This initial phase is critical for preparing a high-quality peptide mixture for labeling.
-
Lysis and Protein Extraction:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB with protease and phosphatase inhibitors).
-
For tissues, homogenize the sample in lysis buffer.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a specific amount of protein (e.g., 1 mg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add an alkylating agent, such as Iodoacetamide (IAA), to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the desalted peptides completely using a vacuum centrifuge.
-
II. This compound Labeling Protocol
This protocol outlines the steps for a duplex labeling experiment (light and heavy).
-
Reconstitution of Peptides:
-
Reconstitute the dried peptide pellets from each sample in 100 mM TEAB or 100 mM sodium acetate (pH 5.0-8.0).
-
-
Preparation of Labeling Reagents:
-
Light Labeling Solution: 4% (v/v) Formaldehyde (CH₂O) in water.
-
Heavy Labeling Solution: 4% (v/v) Deuterated Formaldehyde (CD₂O) in water.
-
Reducing Agent: 0.6 M Sodium Cyanoborohydride (NaBH₃CN). Prepare fresh.
-
-
Labeling Reaction:
-
To the "light" sample, add the Light Labeling Solution.
-
To the "heavy" sample, add the Heavy Labeling Solution.
-
Vortex briefly and incubate for 5 minutes at room temperature.
-
Add the Reducing Agent to each sample.
-
Vortex and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1% ammonia or 50 mM Tris, to each sample to consume any excess formaldehyde.
-
Incubate for 10 minutes at room temperature.
-
-
Sample Pooling and Final Desalting:
-
Combine the light and heavy labeled samples at a 1:1 ratio.
-
Acidify the pooled sample with 0.1% TFA.
-
Perform a final desalting step using a C18 StageTip.
-
Elute and dry the labeled peptides. The sample is now ready for LC-MS/MS analysis.
-
Data Presentation: Quantitative Performance of this compound Labeling
The following tables summarize the key performance metrics of the this compound labeling method based on published literature.
| Performance Metric | Typical Value | Reference |
| Labeling Efficiency | > 99% | [8] |
| Reproducibility (CV) | < 15% | [9] |
| Dynamic Range | Up to 10-fold | [7][10] |
| Accuracy of Quantification (Known Protein Ratios) | ||
| Expected Ratio | Measured Ratio (approx.) | Reference |
| 1:1 | 1:1 | [9] |
| 1:10 | 1:6 | [7][10] |
| 10:1 | 6:1 | [7][10] |
Mandatory Visualizations
Experimental Workflow for this compound Labeling
Caption: A streamlined workflow for quantitative proteomics using this compound labeling.
Application Example: EGFR Signaling Pathway
This compound labeling is a valuable tool for studying the dynamics of signaling pathways. For example, in the context of Epidermal Growth Factor Receptor (EGFR) signaling, quantitative phosphoproteomics can be used to measure changes in the phosphorylation status of key downstream proteins upon EGF stimulation.[11]
Caption: Simplified representation of the EGFR signaling cascade.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | - Inactive labeling reagents (formaldehyde or sodium cyanoborohydride).- Incorrect pH of the reaction buffer.- Presence of primary amine-containing contaminants (e.g., Tris, ammonia). | - Use fresh labeling reagents. Store sodium cyanoborohydride in a desiccator.- Ensure the pH of the peptide solution is between 5 and 8.- Use amine-free buffers (e.g., TEAB, HEPES) for the final resuspension before labeling. |
| Poor Quantification Accuracy | - Unequal sample pooling.- Co-elution of peptides with similar m/z ratios leading to ratio compression. | - Accurately quantify peptide concentration before pooling.- Improve chromatographic separation (e.g., longer gradients, fractionation). |
| Low Number of Identified Peptides | - Sample loss during preparation.- Incomplete digestion. | - Minimize sample handling steps. Use low-binding tubes.- Optimize digestion conditions (enzyme-to-substrate ratio, incubation time). |
| Inconsistent Results | - Variability in sample preparation steps.- Inconsistent labeling reaction conditions. | - Standardize all protocol steps, including incubation times and temperatures.- Ensure consistent timing and addition of labeling reagents. |
References
- 1. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 2. selectscience.net [selectscience.net]
- 3. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMT-dI Labeling of Low Concentration Protein Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different cellular states. Stable isotope dimethyl labeling, often referred to as DMT (Dimethyl-Triplex) or reductive dimethylation, is a robust, cost-effective, and versatile chemical labeling technique for quantitative mass spectrometry-based proteomics.[1][2][3] This method is particularly advantageous for the analysis of low concentration or scarce protein samples, where traditional labeling methods may not be feasible.[1] By covalently adding isotopically distinct dimethyl groups to the N-termini of peptides and the ε-amino groups of lysine residues, samples can be multiplexed for simultaneous analysis, reducing experimental variability and increasing throughput.[4] The use of deuterated isotopes ("dI") in the labeling reagents creates a mass difference that is readily detectable by mass spectrometry, allowing for accurate relative quantification of proteins.
These application notes provide detailed protocols and guidelines for the successful application of DMT-dI labeling to low concentration protein samples, ensuring high labeling efficiency and reproducible quantification.
Data Presentation: Quantitative Performance of Dimethyl Labeling
| Starting Protein/Peptide Amount | Reported Labeling Efficiency | Key Considerations | Reference |
| 25-30 µg | Protocol designed for this range, implies high efficiency | Standard protocol, may require optimization for lower amounts. | [5] |
| Sub-microgram to milligram | High efficiency achievable | Protocols for in-solution, on-column, and online labeling are available and adaptable. | [1][6] |
| 1 mg total protein (for phosphopeptide enrichment) | Sufficient for downstream enrichment and analysis | Large starting amount for low-abundance PTM analysis. | [7] |
| Single-cell level (picogram range) | >99% | Requires highly optimized and miniaturized protocols. A reference channel can be used to boost signal. |
Note: The efficiency of the labeling reaction is highly dependent on factors such as pH, reagent concentration, and the absence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate). For low concentration samples, optimizing these parameters is crucial for achieving complete labeling.
Experimental Protocols
Protocol 1: In-Solution this compound Labeling for Low Microgram Protein Samples (1-25 µg)
This protocol is adapted from established methods and is suitable for protein samples in the low microgram range.
Materials:
-
Protein sample (1-25 µg) in a primary amine-free buffer (e.g., 100 mM triethylammonium bicarbonate [TEAB], pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Light Labeling Reagent: 4% (v/v) Formaldehyde (CH₂O) in water
-
Heavy Labeling Reagent: 4% (v/v) Deuterated Formaldehyde (CD₂O) in water
-
Reducing Agent: 600 mM Sodium Cyanoborohydride (NaBH₃CN) in water (prepare fresh)
-
Quenching Solution: 1% (v/v) Ammonia or 50 mM Tris-HCl
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Protein Reduction and Alkylation:
-
To the protein sample, add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the concentration of any denaturants (e.g., urea to <1 M).
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides completely using a vacuum centrifuge.
-
-
This compound Labeling:
-
Reconstitute the dried peptides in 100 µL of 100 mM TEAB (pH 8.5).
-
For the "light" labeled sample, add 4 µL of 4% CH₂O.
-
For the "heavy" labeled sample, add 4 µL of 4% CD₂O.
-
Vortex briefly.
-
Add 4 µL of 600 mM NaBH₃CN to each sample.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add 8 µL of the quenching solution to each sample.
-
Incubate for 15 minutes at room temperature.
-
Acidify the samples by adding formic acid to a final concentration of 0.5%.
-
-
Sample Pooling and Final Desalting:
-
Combine the light and heavy labeled samples at a 1:1 ratio.
-
Desalt the pooled sample using a C18 spin column.
-
Dry the final labeled peptide mixture and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: On-Column this compound Labeling for Sub-Microgram Protein Samples (<1 µg)
This protocol minimizes sample loss by performing the labeling reaction directly on the C18 desalting column.
Materials:
-
Same as Protocol 1, with the addition of C18 StageTips or similar micro-columns.
Procedure:
-
Protein Digestion and Initial Desalting:
-
Follow steps 1 and 2 from Protocol 1.
-
Acidify the digest and load it onto a pre-conditioned C18 StageTip.
-
Wash the StageTip with 0.1% formic acid.
-
-
On-Column Labeling:
-
Prepare the labeling solutions immediately before use.
-
Light Labeling Solution: 4 µL of 4% CH₂O + 4 µL of 600 mM NaBH₃CN in 92 µL of 100 mM TEAB.
-
Heavy Labeling Solution: 4 µL of 4% CD₂O + 4 µL of 600 mM NaBH₃CN in 92 µL of 100 mM TEAB.
-
-
Apply the respective labeling solution to the StageTip containing the bound peptides.
-
Allow the reaction to proceed by passing the solution slowly through the StageTip for 1 hour at room temperature. This can be achieved by applying gentle pressure with a syringe or by centrifugation.
-
-
Washing and Elution:
-
Wash the StageTip with 0.1% formic acid to remove excess labeling reagents.
-
Elute the labeled peptides with an appropriate volume of 50-80% acetonitrile in 0.1% formic acid.
-
-
Sample Pooling:
-
Combine the eluted light and heavy labeled samples.
-
Dry the pooled sample in a vacuum centrifuge and store at -80°C for later analysis.
-
Troubleshooting Common Issues with Low Concentration Samples
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Recovery | - Adsorption of peptides to plasticware. - Inefficient elution from desalting columns. | - Use low-binding microcentrifuge tubes and pipette tips. - Add a small percentage of an organic solvent like DMSO (up to 5%) to the sample to improve peptide solubility.[8] - Ensure complete elution from C18 material by using a sufficient volume of a high organic solvent concentration (e.g., 80% acetonitrile). |
| Incomplete Labeling | - Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate) in the sample. - Incorrect pH of the labeling reaction. - Degraded labeling reagents. | - Perform a buffer exchange into a non-amine-containing buffer like TEAB or phosphate buffer before labeling. - Ensure the pH of the peptide solution is between 7 and 8.5 before adding the labeling reagents. - Prepare fresh formaldehyde and sodium cyanoborohydride solutions for each experiment. |
| Poor Quantification Accuracy | - Unequal sample pooling. - Incomplete labeling in one or more channels. | - Accurately quantify peptide concentration before pooling using a micro-BCA or similar assay. - Perform a small-scale labeling efficiency test on an aliquot of the sample before proceeding with the entire sample. |
Mandatory Visualizations
Experimental Workflow for this compound Labeling of Low Concentration Protein Samples
Caption: A generalized experimental workflow for quantitative proteomics using this compound labeling.
Signaling Pathway Analysis Example: EGFR Signaling
Dimethyl labeling is a powerful tool for studying dynamic cellular processes like signal transduction. The following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting key phosphorylation events that can be quantified using this compound labeling.[9]
Caption: Simplified EGFR signaling cascade leading to activation of the MAPK and PKC pathways.
Logical Relationship: Troubleshooting this compound Labeling
This diagram outlines a decision-making process for troubleshooting common issues encountered during the this compound labeling of low concentration protein samples.
Caption: A troubleshooting flowchart for this compound labeling of low concentration protein samples.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.57357.org [old.57357.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Lowering Sample Requirements to Study Tyrosine Kinase Signaling Using Phosphoproteomics with the TMT Calibrator Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Mass Tag (TMT) in Biomarker Discovery
A Note on Terminology: The query specified "DMT-dI." Initial research did not yield information on a specific molecule with this abbreviation in the context of biomarker discovery. However, the query's focus on quantitative proteomics, detailed protocols, and data presentation strongly aligns with the applications of Tandem Mass Tag (TMT) technology. It is possible that "this compound" was a typographical error. This document will focus on the application of TMT in biomarker discovery.
Introduction to Tandem Mass Tag (TMT) Technology
Tandem Mass Tag (TMT) reagents are a set of isobaric chemical tags used for quantitative analysis of proteins and peptides by mass spectrometry. In a TMT-based experiment, peptides from different samples are labeled with distinct TMT tags. These tags have the same total mass, so the labeled peptides appear as a single peak in the initial mass spectrometry scan (MS1). Upon fragmentation in the second mass spectrometry scan (MS/MS), the tags break apart to produce unique "reporter ions" of different masses. The intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in each of the original samples. This allows for multiplexed, simultaneous identification and quantification of proteins from multiple samples, making TMT a powerful tool for biomarker discovery. Biomarkers are measurable indicators of a biological state and are crucial for diagnosing diseases, monitoring disease progression, and assessing treatment responses.[1][2]
Applications of TMT in Biomarker Discovery
TMT-based proteomics has a wide range of applications in biomarker discovery across various fields:
-
Disease Diagnosis and Prognosis: TMT can be used to compare the proteomes of healthy individuals with those of patients with a specific disease to identify proteins that are differentially expressed. These proteins can serve as potential biomarkers for early diagnosis or for predicting the course of the disease.
-
Drug Development: In pharmaceutical research, TMT is used to identify protein targets of new drugs, understand the mechanism of action of a drug, and identify biomarkers that can predict a patient's response to a particular therapy (pharmacodynamic biomarkers).[1][3]
-
Personalized Medicine: By identifying patient-specific protein expression profiles, TMT can help in tailoring treatments to individual patients, a key aspect of personalized medicine.[2]
-
Toxicology Studies: TMT can be employed to assess the effects of toxins on the proteome and identify safety biomarkers that indicate toxicity or adverse events.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters and considerations in a typical TMT-based proteomics experiment for biomarker discovery.
| Parameter | Typical Value/Range | Notes |
| Number of Samples (Plex) | 6-plex, 10-plex, 11-plex, 16-plex, 18-plex | The "plex" number refers to the number of different samples that can be analyzed simultaneously. |
| Starting Protein Amount | 25-100 µg per sample | The required amount can vary depending on the sample type and the depth of proteome coverage desired.[4] For in-depth phosphoproteomic analysis, a minimum of 3 mg of protein is recommended.[5] |
| Labeling Efficiency | > 98% | High labeling efficiency is crucial for accurate quantification. |
| Sample to Tag Ratio (w:w) | 1:5 to 1:10 | A minimum ratio of 1:5 is recommended for complete labeling of lysine residues and N-termini.[4] |
| Quantitative Accuracy | < 15% coefficient of variation (CV) | The CV is a measure of the reproducibility of the quantification. |
| Dynamic Range of Quantification | 3-4 orders of magnitude | This refers to the range of protein abundances that can be reliably quantified. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for biomarker discovery using TMT and the basic principle of TMT labeling.
Caption: TMT-based biomarker discovery workflow.
Caption: TMT labeling and fragmentation mechanism.
Detailed Experimental Protocol: TMT-based Proteomic Analysis of Cell Lysates
This protocol provides a step-by-step guide for the preparation of cell lysates for TMT-based proteomic analysis.
Materials:
-
Cell culture dishes (15 cm)
-
Phosphate-buffered saline (PBS)
-
SDS lysis buffer
-
Bioruptor sonicator
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMTpro™ 16plex Label Reagent Set
-
Anhydrous acetonitrile (ACN)
-
Hydroxylamine (5%)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
High pH reversed-phase fractionation kit
-
LC-MS/MS system (e.g., Orbitrap)
Protocol:
1. Cell Lysis and Protein Extraction
- Culture cells to ~70-80% confluency in 15 cm dishes.[5]
- Wash cells twice with 5 mL of cold PBS.[5]
- Add 700 µL of SDS lysis buffer to each dish, scrape the cells, and transfer the lysate to a 1.5 mL microcentrifuge tube.[5]
- Boil the samples at 95°C for 5 minutes, then cool on ice.[5]
- Sonicate the samples using a Bioruptor for 15 cycles (30 seconds ON, 30 seconds OFF).[5]
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the protein extract to a new tube.
2. Protein Digestion
- Quantify the protein concentration using a BCA assay.
- Take 100 µg of protein from each sample.
- Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
3. TMT Labeling
- After digestion, acidify the samples with TFA to a final concentration of 1%.
- Desalt the peptides using C18 SPE cartridges and dry the samples in a vacuum concentrator.
- Resuspend the dried peptides in 100 µL of 100 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5.[4]
- Equilibrate the TMTpro label reagents to room temperature.[4]
- Add 41 µL of anhydrous ACN to each TMT reagent vial and vortex to dissolve.[6][7]
- Transfer the resuspended peptides to the respective TMT reagent vials.
- Incubate the reaction for 1 hour at room temperature.[4][6]
- Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.[6]
4. Sample Pooling and Fractionation
- Combine equal amounts of each TMT-labeled sample into a new microcentrifuge tube.[4]
- Dry the pooled sample in a vacuum concentrator.
- Perform high pH reversed-phase fractionation to reduce sample complexity.[4]
5. LC-MS/MS Analysis and Data Analysis
- Analyze the fractionated samples by LC-MS/MS.
- Perform a database search using software such as Proteome Discoverer.[4]
- Filter and quantify the data to identify differentially expressed proteins.
Conclusion
TMT-based quantitative proteomics is a robust and versatile technology for biomarker discovery. Its ability to multiplex samples allows for high-throughput analysis with high accuracy and precision. The detailed protocol provided here serves as a starting point for researchers looking to implement TMT in their biomarker discovery workflows. Careful sample preparation and data analysis are critical for obtaining reliable and meaningful results that can ultimately lead to new diagnostic tools and therapeutic strategies.
References
- 1. 5 Applications of Biomarkers in Drug Discovery and Development [kolabtree.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 5. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Expression Changes with Deuterium Isobaric Amine-Reactive Tags (DiART): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of proteomics research, the ability to accurately quantify changes in protein expression is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Isobaric tagging for relative and absolute quantitation has emerged as a powerful strategy for multiplexed protein analysis. This document provides a detailed overview and experimental protocols for utilizing Deuterium Isobaric Amine-Reactive Tags (DiART), a cost-effective and robust chemical labeling methodology for quantitative proteomics.
DiART reagents are a set of isobaric tags that, like other commercial reagents such as iTRAQ and TMT, enable the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry (MS) analysis.[1][2][3] The core principle of DiART lies in its unique chemical structure, which consists of an amine-reactive N-hydroxysuccinimide (NHS) ester for peptide labeling, a balancer group, and a reporter group based on N,N'-dimethylleucine.[1][2] The reporter groups have distinct masses (ranging from m/z 114-119 for a 6-plex reagent), allowing for the relative quantification of peptides and their corresponding proteins upon fragmentation in the mass spectrometer.[2]
A key advantage of DiART is the incorporation of deuterium isotopes, which simplifies the synthesis of the reagents, making them a more cost-effective option for large-scale quantitative proteomics studies.[4] Furthermore, DiART has been shown to generate high-intensity reporter ions, which can lead to improved signal-to-noise ratios and reduced ratio compression, a common issue in isobaric tagging experiments.[3] This enhanced performance makes DiART a valuable alternative for accurate and reliable protein quantification.[3]
Principle of DiART Labeling and Quantification
The DiART workflow, similar to other isobaric tagging strategies, involves a series of steps from sample preparation to data analysis.
Proteins extracted from different samples are first digested into peptides, typically using trypsin. Each peptide sample is then labeled with a specific DiART reagent. The labeled samples are subsequently mixed in equal proportions and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the MS1 scan, the same peptide from different samples appears as a single precursor ion due to the isobaric nature of the tags. Upon fragmentation in the MS/MS scan (typically using Higher-energy Collisional Dissociation - HCD), the reporter ions are released, and their relative intensities are used to determine the abundance of the peptide in each of the original samples.
Experimental Protocols
I. Protein Extraction and Digestion
This protocol is a general guideline and may require optimization based on the sample type.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate or homogenize the sample to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
II. DiART Labeling of Peptides
This protocol is adapted from Wang et al., 2012.[4]
-
Reagent Preparation:
-
Dissolve 0.8 mg of each DiART reagent in 48 µL of anhydrous acetonitrile.
-
-
Labeling Reaction:
-
Resuspend 100 µg of dried peptides in 20 µL of 500 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Add 45 µL of the dissolved DiART reagent to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Quenching:
-
Add 10 µL of 5% hydroxylamine to the reaction mixture to quench the labeling reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples in a 1:1:1:1:1:1 ratio.
-
Remove the solvent by vacuum centrifugation (e.g., SpeedVac).
-
Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
-
Dry the final peptide sample under vacuum and store at -80°C until LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
The following parameters are a starting point for analysis on a Thermo Scientific Orbitrap mass spectrometer coupled with a nano-LC system and may require optimization.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over 90 minutes, followed by a wash at 90% B.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry (Orbitrap with HCD):
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a hybrid CID/HCD method.[4]
-
MS1 Scan (Orbitrap):
-
Resolution: 60,000.
-
AGC Target: 1e6.
-
Max Injection Time: 50 ms.
-
Scan Range: m/z 350-1500.
-
-
MS2 Scan (HCD in Orbitrap):
-
Resolution: 15,000.
-
AGC Target: 5e4.
-
Max Injection Time: 100 ms.
-
Isolation Window: 2.0 m/z.
-
Normalized Collision Energy (NCE): Stepped NCE (e.g., 30%, 35%, 40%) can be beneficial. A fixed NCE of around 32-35% is a good starting point.
-
Activation Time: 10 ms.
-
-
Dynamic Exclusion: Enabled with a duration of 30 seconds.
-
IV. Data Analysis
-
Database Search:
-
Use a suitable proteomics software platform (e.g., Proteome Discoverer, MaxQuant, or similar) to search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Search Parameters:
-
Enzyme: Trypsin, with up to 2 missed cleavages.
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da for Orbitrap HCD data.
-
Static Modifications: Carbamidomethylation of cysteine (+57.021 Da).
-
Variable Modifications: Oxidation of methionine (+15.995 Da), Acetyl (Protein N-term).
-
Labeling Modification: DiART 6-plex on peptide N-termini and lysine residues.
-
-
-
Protein Identification and Quantification:
-
Filter the search results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Extract the reporter ion intensities for each identified peptide.
-
Normalize the reporter ion intensities across the different channels to correct for any minor variations in sample loading.
-
Calculate the protein abundance ratios based on the median or mean of the peptide ratios for each protein.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed protein expression changes.
-
Data Presentation: Quantitative Analysis of Protein Expression
The following table provides an illustrative example of quantitative data that can be obtained from a DiART experiment. This hypothetical dataset represents changes in protein expression in a cancer cell line treated with a targeted therapy versus an untreated control.
| Protein Accession | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | -0.85 | 0.015 |
| P62993 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | -1.21 | 0.005 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | -1.15 | 0.008 |
| Q02750 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | -0.92 | 0.021 |
| P42336 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.05 | 0.011 |
| P31749 | STAT3 | Signal transducer and activator of transcription 3 | -0.76 | 0.032 |
| P06213 | SRC | Proto-oncogene tyrosine-protein kinase Src | -0.65 | 0.041 |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.89 | 0.0005 |
| P10415 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 2.15 | 0.0001 |
Visualization of a Signaling Pathway: EGF Receptor Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. A quantitative proteomics experiment using DiART can provide valuable insights into how this pathway is altered in response to stimuli or therapeutic interventions.
References
Application Notes: Quantitative Phosphoproteomics Using Deuterated Isotope Dimethyl-Thiazole (DMT-dI) Labeling
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. ukisotope.com [ukisotope.com]
- 4. mdpi.com [mdpi.com]
- 5. Isotopically Dimethyl Labeling-Based Quantitative Proteomic Analysis of Phosphoproteomes of Soybean Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement of the quantification accuracy and throughput for phosphoproteome analysis by a pseudo triplex stable isotope dimethyl labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete DMT-dI labeling reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete DMT-dI (Dimethyl Isotope) labeling reactions. The principles discussed here are broadly applicable to amine-reactive isobaric labeling workflows for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of incomplete or failed this compound labeling?
The most critical factor for an efficient this compound labeling reaction is the pH of the sample solution.[1][2] The reaction, which typically involves an N-hydroxysuccinimide (NHS) ester, is highly pH-dependent and requires an alkaline environment (pH > 8.0) to ensure the target primary amines are deprotonated and available for labeling. If the sample buffer is acidic or has insufficient buffering capacity to overcome residual acids (e.g., trifluoroacetic acid from peptide purification), the reaction efficiency will be significantly reduced.[1][2]
Q2: How does sample concentration affect labeling efficiency?
Higher protein or peptide concentration generally leads to better labeling outcomes.[3][4] Concentrated samples ensure that the labeling reagent and the target molecules are in close proximity, driving the reaction forward. Very dilute samples can lead to slower reaction kinetics and increased susceptibility to competing hydrolysis of the labeling reagent. For complex samples, a protein concentration greater than 1.0 µg/µL is often recommended for optimal results.[3][4]
Q3: Can the this compound reagent-to-sample ratio be too low or too high?
Yes, both scenarios can be problematic.
-
Too Low: An insufficient amount of labeling reagent will result in incomplete labeling, where some target molecules remain unlabeled. It is crucial to accurately quantify the peptide or protein amount to ensure a sufficient molar excess of the labeling reagent.
-
Too High: While a high reagent-to-sample mass ratio (e.g., 4:1 or 8:1) can drive the reaction to completion, an excessive amount can lead to "overlabeling"—the modification of unintended residues (e.g., tyrosine, serine, threonine) or multiple labels on a single peptide.[3][5] This can complicate data analysis and affect quantification.
Q4: My this compound reagent was reconstituted a while ago. Could this be the issue?
Yes. This compound and similar NHS-ester based reagents are moisture-sensitive. Once reconstituted in an organic solvent like acetonitrile or DMSO, the reagent is susceptible to hydrolysis, which inactivates it. For best results, always use freshly prepared reagent and avoid repeated freeze-thaw cycles. Store any reconstituted reagent under inert gas (e.g., argon or nitrogen) and in a desiccated environment.
Q5: What is the purpose of the quenching step and what happens if it's done improperly?
The quenching step, typically performed by adding a compound with a primary amine like hydroxylamine or Tris, is essential to stop the labeling reaction.[5] It consumes any remaining active this compound reagent. Improper quenching can lead to:
-
Insufficient Quenching: If not enough quenching buffer is added or the pH is too low, the labeling reaction may continue, potentially modifying the quenching agent itself or leading to other side reactions.
-
Cross-labeling: If samples are combined before the reagent is fully quenched, the active reagent from one sample can label peptides in another, compromising the quantitative data.
Systematic Troubleshooting Guide
If you have identified an incomplete labeling reaction through your quality control (QC) analysis (e.g., via LC-MS/MS), follow this systematic guide to diagnose and resolve the issue.
Step 1: Verify Sample pH
The first and most critical parameter to check is the pH of your sample before adding the labeling reagent.
-
Issue: Residual acids from sample preparation (e.g., formic acid, TFA) have neutralized the reaction buffer.
-
Solution: Before labeling, measure the pH of a small aliquot of your sample after resuspension in the reaction buffer (e.g., TEAB, HEPES). It must be above pH 8.0. If it is not, increase the concentration of your buffer (e.g., from 50 mM to 200-500 mM HEPES) to ensure sufficient buffering capacity.[1][2] This is the most effective way to rescue a poorly labeled sample before attempting to relabel.[1]
Step 2: Review Reagent Preparation and Handling
-
Issue: The this compound reagent may have been compromised.
-
Solution: Always reconstitute the labeling reagent immediately before use. If you must store it, aliquot it into single-use vials, flush with inert gas, and store in a desiccator at the recommended temperature. Discard any reagent that appears discolored or has been stored for an extended period.
Step 3: Assess Reagent-to-Sample Ratio
-
Issue: The ratio of this compound reagent to your protein/peptide sample was incorrect.
-
Solution: Re-quantify your sample using a reliable method (e.g., BCA or Qubit assay). Recalculate the amount of reagent needed. While vendor protocols often suggest an 8:1 reagent-to-peptide (w/w) ratio, this can sometimes be reduced for cost-effectiveness, but a 1:1 ratio is often sufficient if other conditions are optimal.[5]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete labeling reactions.
References
- 1. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of protein-level tandem mass tag (TMT) labeling conditions in complex samples with top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Dimethyl Labeling
Welcome to the technical support center for stable isotope dimethyl labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your dimethyl labeling experiments for quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: What is stable isotope dimethyl labeling?
Stable isotope dimethyl labeling is a chemical method used in quantitative proteomics to label primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) with dimethyl groups.[1][2] By using stable isotope-labeled forms of formaldehyde and a reducing agent (like cyanoborohydride), peptides from different samples can be differentially labeled, resulting in a mass difference that can be detected by a mass spectrometer.[1] This allows for the relative quantification of proteins between different samples in a single analysis.
Q2: What are the main advantages of dimethyl labeling?
Dimethyl labeling is a popular technique due to several key advantages:
-
Cost-effective: The reagents used are relatively inexpensive compared to other isobaric labeling methods.[1]
-
Straightforward and Fast: The labeling protocol is relatively simple and can be completed quickly.[1]
-
High Labeling Efficiency: Under optimal conditions, near-complete labeling of primary amines can be achieved.
-
Versatility: It is applicable to a wide range of sample types, including cell lysates and tissues.[2]
Q3: What is the chemical basis of the dimethyl labeling reaction?
The reaction is a reductive amination (also known as reductive alkylation). A primary amine on a peptide reacts with formaldehyde to form a Schiff base intermediate. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable dimethyl amine.
Q4: Can I use a different reducing agent besides sodium cyanoborohydride?
While sodium cyanoborohydride is commonly used, other reducing agents can be employed. However, it is crucial to ensure they are compatible with the reaction conditions and do not introduce interfering side reactions. The choice of reducing agent can impact reaction kinetics and efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during stable isotope dimethyl labeling experiments and provides potential solutions.
Issue 1: Low Labeling Efficiency
Low labeling efficiency is one of the most common problems and can significantly impact quantification accuracy.
Possible Causes and Solutions:
-
Incorrect pH: The pH of the reaction buffer is critical. The reductive amination reaction is most efficient at a slightly acidic to neutral pH (typically around 6-8).
-
Solution: Ensure your peptide sample is reconstituted in a buffer of the correct pH (e.g., 100 mM TEAB, pH 8.5, which can shift down during the reaction) and verify the final reaction pH. Some protocols suggest using buffers like 500 mM HEPES to better control pH.[3]
-
-
Reagent Quality and Concentration: Degraded or improperly stored reagents will lead to poor labeling.
-
Solution: Always use fresh solutions of formaldehyde and sodium cyanoborohydride.[4] Ensure the molar ratio of labeling reagents to peptides is sufficient. While manufacturer protocols often recommend a large excess, optimization may be necessary.
-
-
Presence of Primary Amine Contaminants: Buffers containing primary amines (e.g., Tris) will compete with peptides for the labeling reagents.
-
Solution: Perform a buffer exchange step to remove any primary amine-containing substances from your digested peptide sample before labeling.
-
-
Insufficient Incubation Time or Temperature: The reaction may not go to completion if the incubation time is too short or the temperature is too low.
-
Solution: Ensure you are following the recommended incubation time and temperature from your protocol. Typical incubations are for 1 hour at room temperature.
-
Issue 2: Inconsistent Labeling Between Samples
Variability in labeling efficiency across different samples within the same experiment can skew quantitative results.
Possible Causes and Solutions:
-
Inaccurate Peptide Quantification: If the amount of peptide varies significantly between samples, the fixed amount of labeling reagent may not be optimal for all.
-
Solution: Accurately quantify the peptide concentration in each sample before labeling using a reliable method like a BCA assay.
-
-
Pipetting Errors: Inconsistent volumes of labeling reagents added to each sample will lead to variability.
-
Solution: Use calibrated pipettes and be meticulous when adding reagents. For high-throughput experiments, consider using automated liquid handlers.
-
-
Batch-to-Batch Reagent Variability: If preparing labeling reagents in multiple batches, there may be slight differences.
-
Solution: Prepare a single master mix of labeling reagents sufficient for all samples in the experiment to ensure consistency.
-
Issue 3: Over-labeling or Side Reactions
Over-labeling (the addition of more than two methyl groups) or other side reactions can complicate data analysis.
Possible Causes and Solutions:
-
Excessive Reagent Concentration: Using a very large excess of formaldehyde can sometimes lead to side reactions.
-
Solution: While an excess is needed, an extremely high ratio of reagent to peptide should be avoided. Titrating the optimal reagent concentration for your specific sample type can be beneficial.
-
-
Reaction Quenching: Failure to properly quench the reaction can allow side reactions to continue.
-
Solution: Ensure the quenching step (e.g., with ammonia or hydroxylamine) is performed correctly and for the recommended duration.
-
Quantitative Data Summary
Optimizing labeling conditions is key to achieving high efficiency. The following table summarizes key parameters that can be adjusted.
| Parameter | Recommended Range | Notes |
| Peptide Amount | 25-100 µg | Can be scaled down, but reagent ratios may need adjustment.[4] |
| Reaction Buffer | 100 mM TEAB or 50-500 mM HEPES | Must be free of primary amines. Higher buffer concentration can improve pH stability.[3] |
| Reaction pH | 6.0 - 8.5 | Crucial for reaction efficiency. Verify final pH of the reaction mix. |
| Formaldehyde Conc. | ~4% (v/v) of a 4% solution | Use isotopically light or heavy versions for differential labeling. |
| NaCNBH₃ Conc. | ~0.6 M | Prepare fresh. |
| Incubation Time | 1 hour | At room temperature. |
| Quenching Agent | Ammonia or Hydroxylamine | Stops the labeling reaction. |
Experimental Protocols
Detailed Protocol for Stable Isotope Dimethyl Labeling of Peptides
This protocol is adapted from standard procedures and is suitable for labeling 25-30 µg of tryptic peptides.[4]
Materials:
-
Lyophilized peptide digest
-
Buffer A: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5
-
Labeling Reagent (Light): 4% (v/v) CH₂O (formaldehyde) in water
-
Labeling Reagent (Heavy): 4% (v/v) ¹³CD₂O (heavy formaldehyde) in D₂O
-
Reducing Agent: 0.6 M Sodium Cyanoborohydride (NaCNBH₃) in water (prepare fresh)
-
Quenching Solution: 1% (v/v) Ammonia
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 100 µL of Buffer A.
-
pH Check: Briefly vortex and centrifuge the sample. Check that the pH is ~8.5.
-
Addition of Formaldehyde:
-
For light labeling, add 4 µL of the light labeling reagent.
-
For heavy labeling, add 4 µL of the heavy labeling reagent.
-
Vortex briefly to mix.
-
-
Addition of Reducing Agent: Add 4 µL of the freshly prepared reducing agent (NaCNBH₃).
-
Incubation: Vortex the sample and incubate at room temperature for 1 hour.
-
Quenching: Add 16 µL of the quenching solution to stop the reaction. Vortex and incubate for 5 minutes.
-
Sample Pooling (if applicable): Combine the light and heavy labeled samples.
-
Acidification: Add 8 µL of formic acid to acidify the sample.
-
Desalting: Desalt the labeled peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Visualizations
References
- 1. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 2. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.57357.org [old.57357.org]
common pitfalls in reductive dimethylation experiments
Welcome to the technical support center for reductive dimethylation experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this powerful quantitative proteomics technique. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during reductive dimethylation experiments in a question-and-answer format.
Q1: Why is the labeling efficiency of my peptides low or incomplete?
A1: Incomplete labeling is a frequent issue that can significantly impact quantitative accuracy.[1] Several factors can contribute to this problem:
-
Suboptimal pH: The reductive amination reaction is pH-dependent.[2] The initial formation of a Schiff base between the amine and formaldehyde is more efficient at a slightly alkaline pH, while the reduction by sodium cyanoborohydride is more effective at a slightly acidic pH. A common compromise is to perform the reaction at a pH between 6 and 8. However, the optimal pH can be peptide- or protein-specific.
-
Reagent Quality and Concentration: The quality and concentration of formaldehyde and the reducing agent are critical. Ensure that the formaldehyde solution has not polymerized and that the sodium cyanoborohydride or sodium triacetoxyborohydride is fresh and has been stored under appropriate conditions to prevent degradation.[3] An insufficient molar excess of the labeling reagents over the available amine groups can also lead to incomplete labeling.
-
Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the target peptides for the labeling reagents, leading to reduced efficiency.[4] It is crucial to perform the reaction in an amine-free buffer.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. While the reaction is generally rapid, optimizing the incubation time and temperature can improve labeling efficiency.[5]
Troubleshooting Steps:
-
Verify pH: Check the pH of your reaction buffer and adjust if necessary. Consider performing small-scale trials at different pH values to determine the optimum for your sample.
-
Use Fresh Reagents: Prepare fresh solutions of formaldehyde and the reducing agent for each experiment.
-
Optimize Reagent Concentration: Increase the molar excess of the labeling reagents. A common starting point is a 20- to 50-fold molar excess.
-
Buffer Exchange: If your sample is in an amine-containing buffer, perform a buffer exchange into a suitable buffer like HEPES or PBS prior to labeling.
-
Increase Reaction Time/Temperature: Extend the incubation time (e.g., from 30 minutes to 1-2 hours) or slightly increase the temperature (e.g., from room temperature to 37°C), monitoring for any potential sample degradation.
Q2: I am observing unexpected mass shifts or side products in my mass spectrometry data. What could be the cause?
A2: The appearance of unexpected masses can be attributed to side reactions. A ubiquitous but often overlooked side reaction in dimethylation labeling results in a mass increment of +26 Da on the N-termini of peptides.[6] This is due to the formation of an N-methyl-4-imidazolidinone moiety between the first two residues of the peptide.
Another potential issue is over-alkylation, where amino acid residues other than the N-terminus and lysine are modified.[7][8] This can occur under harsh reaction conditions. Additionally, the reducing agent can sometimes reduce other functional groups in the peptides if not used under controlled conditions.
Troubleshooting Steps:
-
Optimize Formaldehyde Concentration: The concentration of formaldehyde can influence the extent of side reactions. Using a lower, yet sufficient, concentration can help minimize the formation of the +26 Da adduct.
-
Control Reaction pH: Maintaining a controlled pH can help suppress some side reactions.
-
Investigate Alternative Reducing Agents: While sodium cyanoborohydride is common, other reducing agents like sodium triacetoxyborohydride can sometimes offer better specificity and reduced side reactions.[3]
-
Data Analysis: Utilize database search algorithms that can account for these specific modifications to correctly identify affected peptides.
Q3: My protein/peptide sample precipitates after the labeling reaction. How can I prevent this?
A3: Precipitation following labeling can occur due to changes in the protein's isoelectric point (pI) and overall solubility.[4] The addition of methyl groups neutralizes the positive charge of primary amines, which can lead to aggregation and precipitation, especially for proteins that are already close to their pI in the reaction buffer.
Troubleshooting Steps:
-
Adjust Buffer pH: Shifting the pH of the buffer further away from the protein's pI can help maintain its solubility.
-
Include Solubilizing Agents: The addition of mild, non-interfering detergents or organic solvents (e.g., a small percentage of acetonitrile) might help keep the protein in solution.
-
Optimize Molar Excess of Reagents: Using an excessive amount of labeling reagent can lead to over-modification and increase the likelihood of precipitation.[4] Titrate the reagent concentration to find a balance between labeling efficiency and sample solubility.
Frequently Asked Questions (FAQs)
Q1: At what stage of a typical bottom-up proteomics workflow should reductive dimethylation be performed?
A1: Reductive dimethylation is typically performed on peptides after protein extraction and enzymatic digestion (e.g., with trypsin).[9] Labeling at the peptide level is generally more straightforward and avoids potential issues with protein folding and accessibility of amine groups that can occur when labeling intact proteins.
Q2: Can reductive dimethylation be used for multiplexed quantitative proteomics?
A2: Yes, stable isotope dimethyl labeling is a cost-effective method for 2- or 3-plex quantitative analysis.[9] This is achieved by using different isotopic forms of formaldehyde and sodium cyanoborohydride (e.g., light, intermediate, and heavy) to label different samples. The mass difference between the isotopically labeled peptides allows for their relative quantification in a single mass spectrometry run.[10]
Q3: Does the choice of reducing agent matter?
A3: Yes, the choice of reducing agent can be important. Sodium cyanoborohydride (NaBH₃CN) is widely used because it is a mild reducing agent that is stable at neutral pH and selectively reduces the Schiff base intermediate.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another option that is also mild and can be used in a one-pot reaction. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the aldehyde starting material, which is generally not desirable.[12][13]
Q4: Is reductive dimethylation applicable to molecules other than peptides?
A4: Yes, this labeling strategy can be applied to any molecule containing a primary or secondary amine, including small molecule metabolites.[9] This makes it a versatile tool for various quantitative "omics" analyses.
Quantitative Data Summary
The efficiency and outcomes of reductive dimethylation can be influenced by various experimental parameters. The following tables summarize key quantitative data.
Table 1: Common Mass Shifts in Reductive Dimethylation
| Modification Type | Target Site | Mass Change (Da) | Notes |
| Dimethylation (Light) | N-terminus, Lysine (ε-amino) | +28.0313 | Using CH₂O and NaBH₃CN |
| Dimethylation (Heavy) | N-terminus, Lysine (ε-amino) | +34.0631 | Using C¹³D₂O and NaBD₃CN[14][15] |
| Monomethylation | N-terminal Proline | +14.0157 | Proline is a secondary amine[11] |
| Side Reaction Adduct | N-terminus | +26.0157 | Formation of N-methyl-4-imidazolidinone[6] |
Table 2: Impact of pH on Labeling Efficiency (Illustrative)
| pH | Relative Labeling Efficiency (%) | Predominant Species |
| < 6.0 | Decreased | Protonated amines (less nucleophilic) |
| 6.0 - 8.0 | Optimal | Balance of deprotonated amines and stable reducing agent |
| > 8.0 | Decreased | Potential for side reactions and reagent instability |
Note: This table provides a general trend. The optimal pH can vary depending on the specific peptide/protein and buffer system.[2]
Experimental Protocols
Standard Protocol for Reductive Dimethylation of Peptides
This protocol provides a general guideline for the stable isotope dimethyl labeling of peptides.
Materials:
-
Peptide sample (digested protein) in an amine-free buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB) or 50 mM HEPES, pH 7.5-8.5)
-
Labeling Reagents (prepare fresh):
-
Light Label: 4% (v/v) Formaldehyde (CH₂O) in water; 600 mM Sodium Cyanoborohydride (NaBH₃CN) in water.
-
Heavy Label: 4% (v/v) Formaldehyde-¹³C, d₂ (¹³CD₂O) in water; 600 mM Sodium Cyanoborohydride-d₃ (NaBD₃CN) in water.
-
-
Quenching Solution: 1% (v/v) Ammonia or 5% (v/v) Glycine.
-
Acidification Solution: 5% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid.
-
C18 desalting spin columns or tips.
Procedure:
-
Sample Preparation: Ensure the peptide sample is in an amine-free buffer. The typical starting amount can range from 10 µg to 100 µg of peptides.
-
Labeling Reaction:
-
To the peptide solution, add the formaldehyde solution (light or heavy) to a final concentration of 0.4%. Mix gently.
-
Add the sodium cyanoborohydride solution (corresponding light or heavy) to a final concentration of 60 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to consume any excess formaldehyde. Incubate for 10-15 minutes at room temperature.
-
Sample Pooling (for multiplex experiments): If using different isotopic labels, the samples can now be combined.
-
Acidification: Acidify the sample by adding the acidification solution to a final pH of <3. This is important for efficient binding to the C18 desalting column.
-
Desalting: Desalt the labeled peptides using a C18 spin column or tip according to the manufacturer's instructions to remove excess reagents and salts.
-
Sample Analysis: The desalted, labeled peptides are now ready for LC-MS/MS analysis.
Visualizations
Caption: A flowchart of the reductive dimethylation experimental workflow.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Optimizing pH for DMT-dI Peptide Labeling: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Dimethyl Isotope (DMT-dI) labeling for quantitative proteomics, achieving high labeling efficiency and accuracy is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental workflow, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound peptide labeling?
A1: The optimal pH for this compound labeling of peptides is crucial for efficient and specific labeling of primary amines (N-terminus and lysine side chains). Generally, a slightly alkaline pH is recommended to ensure the deprotonation of these amine groups, making them nucleophilic and reactive with the labeling reagent. However, excessively high pH can lead to reagent hydrolysis and undesirable side reactions. While the literature for similar NHS-ester-based labeling, such as Tandem Mass Tag (TMT), suggests a pH of 8.5 is often used, it is critical to maintain this pH consistently.[1][2] Some studies have also explored acidic pH for TMT labeling to reduce over-labeling on serine, threonine, and tyrosine residues.[3][4] For DMT labeling, a starting point of pH 8.0 has been used.[5]
Q2: My labeling efficiency is low. What are the potential causes related to pH?
A2: Low labeling efficiency is a common issue that can often be traced back to suboptimal pH conditions. One of the most critical factors is the sample itself being acidic after preparation steps like solid-phase extraction (SPE) with trifluoroacetic acid (TFA).[6] If the buffering capacity of your labeling buffer is insufficient, the final pH of the reaction mixture can drop, leading to poor labeling.[1][2] It is essential to ensure your final reaction pH is within the optimal range.
Q3: How can I prevent my sample from becoming acidic?
A3: To counteract residual acid from sample preparation, consider the following:
-
Increase Buffer Concentration: Using a higher concentration of your buffering agent (e.g., 200-500 mM HEPES or triethylammonium bicarbonate - TEAB) can provide greater buffering capacity to resist pH changes when the peptide sample is added.[1][2][7]
-
pH Check and Adjustment: Before adding the labeling reagent, you can carefully check the pH of the peptide solution in the labeling buffer and adjust it if necessary.
-
Thorough Drying: Ensure that all volatile acids from previous steps are completely removed by thorough drying in a vacuum centrifuge.
Q4: Can the wrong pH lead to off-target labeling?
A4: Yes. While the primary targets for this compound are N-terminal amines and the epsilon-amines of lysine residues, suboptimal pH can contribute to off-target labeling. At a more alkaline pH, the hydrolysis of the labeling reagent increases.[6] Additionally, some studies on similar chemistries have shown that "over-labeling" can occur on the hydroxyl groups of serine, threonine, and tyrosine residues, and this can be influenced by pH.[3][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound peptide labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | The final pH of the labeling reaction is too low (acidic) due to residual acid from peptide cleanup steps.[1][2] | Increase the concentration of the labeling buffer (e.g., from 50 mM to 200-500 mM HEPES or TEAB) to improve its buffering capacity.[1][2][7] Before adding the labeling reagent, confirm the pH of the peptide solution in the buffer and adjust if necessary. |
| Insufficient molar excess of the labeling reagent. | Ensure you are using an adequate molar excess of the this compound reagent over the total number of primary amines in your peptide sample. | |
| Presence of primary amine-containing contaminants in the sample (e.g., Tris, glycine). | Ensure all buffers used for sample preparation are free of primary amines. If their presence is unavoidable, perform a buffer exchange or desalting step before labeling.[8] | |
| Inconsistent Labeling Across Samples | Variability in the amount of residual acid in each sample, leading to different final pH values. | Standardize the peptide drying process to ensure complete removal of volatile acids. Use a robust, higher concentration labeling buffer for all samples.[1][2] |
| Inaccurate peptide quantification leading to varied reagent-to-peptide ratios. | Use a reliable peptide quantification assay before the labeling step to ensure a consistent amount of peptide is used for each sample. | |
| Evidence of Reagent Hydrolysis | The labeling reagent has degraded due to moisture or improper storage. | Aliquot the labeling reagent and store it under dry conditions (e.g., in a desiccator). Allow the reagent to warm to room temperature before opening to prevent condensation. |
| The pH of the labeling reaction is too high, accelerating the hydrolysis of the NHS ester.[6] | While an alkaline pH is necessary, avoid excessively high pH values. A pH of 8.0-8.5 is a good starting point.[1][5] | |
| Over-labeling (Modification of Ser, Thr, Tyr) | Reaction conditions, including pH, may favor modification of hydroxyl groups.[6] | Some research on similar chemistries suggests that labeling at a lower pH can reduce this phenomenon.[3][4] However, this may also reduce the efficiency of primary amine labeling, so optimization is required. |
| A very high excess of labeling reagent is used. | Optimize the reagent-to-peptide ratio to find a balance between high efficiency and minimal over-labeling. |
Experimental Protocols
Standard this compound Peptide Labeling Protocol
-
Peptide Quantification: Accurately quantify the amount of peptide in each sample using a suitable method (e.g., BCA or colorimetric peptide assay).
-
Sample Reconstitution: Reconstitute the dried peptide samples in the labeling buffer (e.g., 100 mM TEAB or 200-500 mM HEPES, pH 8.0-8.5).[1][2]
-
pH Verification (Optional but Recommended): Carefully check the pH of the reconstituted peptide solution. If it is below the target pH, adjust with a suitable base (e.g., dilute NaOH).
-
Labeling Reagent Preparation: Prepare the this compound reagent solution according to the manufacturer's instructions, typically by dissolving it in a dry organic solvent like acetonitrile.
-
Labeling Reaction: Add the appropriate volume of the this compound reagent to each peptide sample. The molar ratio of reagent to peptide may require optimization, but a starting point is often a significant molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Stop the labeling reaction by adding a quenching buffer containing a primary amine, such as Tris or hydroxylamine, to consume any remaining active labeling reagent.[6][8]
-
Sample Pooling and Cleanup: Combine the labeled samples and proceed with a desalting step (e.g., using a C18 cartridge) to remove excess reagent, quenching buffer, and salts before LC-MS analysis.
Visualizing the Workflow and Troubleshooting Logic
This compound Peptide Labeling Workflow
Caption: Standard experimental workflow for this compound peptide labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low this compound labeling efficiency.
References
- 1. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TMT Labeling under Acidic pH Overcomes Detrimental Overlabeling and Improves Peptide Identification Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
reducing side reactions in DMT-dI labeling
Welcome to the technical support center for DMT-dI (Dimethyl Isotope) labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce side reactions and optimize their this compound labeling experiments for quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common side reaction in this compound labeling?
A1: A significant and often overlooked side reaction in reductive dimethylation of peptides is the formation of an N-methyl-4-imidazolidinone moiety at the N-terminus of the peptides. This modification results in an unexpected mass increment of +26 Da, which can interfere with data analysis and significantly compromise data quality in terms of sensitivity and peptide identification rates.[1]
Q2: What causes the +26 Da side reaction?
A2: The formation of the N-methyl-4-imidazolidinone moiety occurs between the first two amino acid residues of a peptide. The proposed mechanism involves the reaction of the peptide's N-terminus with formaldehyde, leading to the formation of an intermediate that can cyclize, particularly under certain pH and reagent concentration conditions.
Q3: How does this side reaction impact quantitative proteomic analysis?
A3: The +26 Da side product can lead to several issues in quantitative proteomics:
-
Reduced Signal Intensity: The desired dimethyl-labeled peptide's signal is diminished as a portion of the peptide is converted to the side product.
-
Inaccurate Quantification: The presence of the side product can interfere with the accurate quantification of the target peptide.
-
Lower Identification Rates: Standard database search algorithms may not be configured to identify this unexpected modification, leading to a decrease in the number of identified peptides and proteins.[1]
Q4: Are there other potential issues to be aware of during this compound labeling?
A4: Besides the major +26 Da side reaction, other issues can arise, including:
-
Under-labeling: Incomplete reaction leaving some primary amines (N-termini and lysine side chains) unmodified.
-
Over-labeling: Non-specific modifications at other amino acid residues, although this is less common with reductive dimethylation.
-
Reagent Quality: The quality and concentration of formaldehyde and the reducing agent (e.g., sodium cyanoborohydride) are critical for efficient and specific labeling.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected +26 Da mass shift observed in MS data. | Formation of N-methyl-4-imidazolidinone side product. | Implement the optimized labeling protocol outlined below. Key factors include controlling the pH and the concentration of formaldehyde. |
| Low peptide and protein identification rates. | The +26 Da side reaction is reducing the amount of correctly labeled peptides that can be identified by standard search parameters.[1] | 1. Use the optimized protocol to minimize the side reaction.2. Consider adding the +26 Da modification as a variable modification in your database search parameters to identify peptides that have undergone this side reaction. |
| Incomplete labeling (unlabeled peptides detected). | 1. Insufficient amount of labeling reagents.2. Suboptimal reaction pH.3. Poor quality of reagents. | 1. Ensure an adequate molar excess of formaldehyde and sodium cyanoborohydride.2. Maintain the reaction pH within the optimal range (typically slightly acidic to neutral for the initial Schiff base formation, followed by a basic pH for the reduction).3. Use fresh, high-quality reagents. |
| Poor quantitative accuracy. | 1. The +26 Da side reaction is occurring at different rates across samples.2. Incomplete labeling in some samples. | 1. Strictly adhere to the optimized and consistent protocol for all samples being compared.2. Perform quality control checks to ensure complete labeling before mixing samples. |
Experimental Protocols
Standard (Traditional) this compound Labeling Protocol
This protocol is widely used but is more prone to the +26 Da side reaction.
-
Peptide Preparation: Dissolve peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB).
-
Labeling Reaction:
-
Add formaldehyde (light or heavy isotope) to the peptide solution.
-
Immediately add sodium cyanoborohydride.
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the reaction by adding an amine-containing solution, such as ammonia or Tris buffer.
-
Sample Cleanup: Combine labeled samples and proceed with desalting (e.g., using a C18 solid-phase extraction cartridge) before mass spectrometry analysis.
Optimized this compound Labeling Protocol to Reduce Side Reactions
This optimized protocol, based on the findings of Pan et al. (2018), dramatically suppresses the formation of the N-methyl-4-imidazolidinone side product.[1]
-
Peptide Preparation: Dissolve peptide samples in 100 mM sodium phosphate buffer at pH 7.5.
-
Initial Reaction (Schiff Base Formation):
-
Add formaldehyde (light or heavy isotope) to a final concentration of 0.2% (v/v).
-
Incubate at room temperature for 5 minutes.
-
-
Reduction Step:
-
Add sodium cyanoborohydride to a final concentration of 15 mM.
-
Incubate at room temperature for 60 minutes.
-
-
Quenching: Add glycine to a final concentration of 50 mM to quench the reaction.
-
Sample Cleanup: Combine the labeled samples, acidify with formic acid, and desalt before LC-MS/MS analysis.
Visualizing the Chemistry and Workflows
This compound Labeling Reaction Pathway
Caption: The desired reductive amination pathway for this compound labeling.
Side Reaction Pathway
References
Technical Support Center: Troubleshooting Dimethyl Tandem Mass Tag (DMT) Labeling Artifacts in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl Tandem Mass Tag (DMT/TMT) and stable isotope dimethyl labeling in their mass spectrometry-based proteomics workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common artifacts encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in TMT and stable isotope dimethyl labeling experiments?
A1: The most frequently encountered artifacts include:
-
Ratio Compression: An underestimation of the true abundance differences between samples. This is often caused by the co-isolation and co-fragmentation of interfering ions with the target peptide.[1][2]
-
Incomplete Labeling: Peptides that are not fully labeled with the TMT reagent. This leads to a loss of quantifiable peptides and inaccurate quantification.[3][4]
-
Side Reactions (Over-labeling): The TMT reagent reacting with unintended amino acid residues, most commonly the hydroxyl groups of serine, threonine, and tyrosine.[5][6] This can complicate data analysis and reduce the signal for correctly labeled peptides.
-
Hydrolysis of Labeling Reagent: The TMT reagent can be hydrolyzed by moisture, rendering it inactive and leading to poor labeling efficiency.[7][8][9]
Q2: My protein/peptide ratios appear compressed, suggesting less significant changes than expected. What causes this and how can I fix it?
A2: This phenomenon, known as ratio compression , is a significant challenge in TMT-based quantification.
Cause: Ratio compression is primarily caused by the co-isolation of interfering ions (peptides or background ions) within the isolation window of the target peptide during MS/MS analysis. These interfering ions contribute to the reporter ion signals, thus "compressing" the observed ratios towards 1:1.[1][2]
Solutions:
-
MS3-based Quantification: Employing an MS3 acquisition method (e.g., Synchronous Precursor Selection - SPS-MS3) can significantly reduce ratio compression. In this method, a second fragmentation event isolates the fragment ions of the target peptide before reporter ion quantification, effectively removing interfering ions.[1]
-
Narrower Isolation Windows: Using a smaller isolation window for precursor selection can reduce the number of co-isolated interfering ions.
-
Pre-fractionation: Reducing sample complexity through offline fractionation (e.g., high-pH reversed-phase chromatography) prior to LC-MS/MS analysis can minimize the co-elution of peptides and thus reduce interference.[10]
-
Data Analysis Strategies: Computational approaches can be used to estimate and correct for ratio compression based on the purity of the MS/MS spectrum.[10]
Troubleshooting Workflow for Ratio Compression:
Caption: A flowchart for troubleshooting ratio compression in TMT experiments.
Q3: I'm seeing low labeling efficiency in my results. What are the likely causes and what steps can I take to improve it?
A3: Low labeling efficiency is a common problem that can significantly impact the quality of your quantitative data.
Causes and Solutions:
| Cause | Solution |
| Incorrect pH of Labeling Reaction | The optimal pH for TMT labeling is between 8.0 and 8.5.[8] Residual acidic buffers from peptide cleanup steps can lower the pH and inhibit the reaction. Ensure the final pH of your peptide solution is within the optimal range before adding the TMT reagent. Using a higher concentration buffer (e.g., 200-500 mM HEPES or TEAB) can help maintain the correct pH.[3][11] |
| Hydrolyzed TMT Reagent | TMT reagents are sensitive to moisture and can hydrolyze, becoming inactive.[7][8][9] Always use fresh, anhydrous acetonitrile to reconstitute the reagent and avoid repeated freeze-thaw cycles. Store unused reconstituted reagent at -20°C for no longer than one week.[8] |
| Presence of Primary Amines in Buffers | Buffers containing primary amines (e.g., Tris, glycine, ammonium bicarbonate) will compete with the peptides for the TMT reagent, leading to reduced labeling efficiency.[8][12] Use amine-free buffers such as TEAB or HEPES for the labeling reaction. |
| Insufficient TMT Reagent | The recommended TMT-to-peptide ratio is typically between 4:1 and 8:1 (w/w).[4][7] Using too little reagent can result in incomplete labeling. |
| Low Protein/Peptide Concentration | Very dilute peptide samples may lead to less efficient labeling. If possible, concentrate your peptide samples before labeling.[13] |
Experimental Protocol: Assessing TMT Labeling Efficiency
-
Sample Preparation: After the labeling reaction and quenching, take a small aliquot (e.g., 1%) from each individual sample before pooling.
-
LC-MS/MS Analysis: Analyze each aliquot by LC-MS/MS.
-
Data Analysis:
-
Perform a database search, specifying the TMT label as a variable modification on lysine residues and peptide N-termini.
-
Calculate the labeling efficiency by determining the percentage of identified peptides that are labeled. A labeling efficiency of >95% is generally considered acceptable.
-
Q4: I suspect side reactions are occurring during my labeling. How can I identify and minimize them?
A4: Side reactions, or over-labeling, primarily involve the modification of unintended amino acid residues.
Common Side Reactions and Mitigation:
-
Labeling of Serine, Threonine, and Tyrosine: The hydroxyl groups on these residues can be labeled by TMT reagents, especially at high pH.[5][6]
-
Mitigation: A recent study has shown that performing the TMT labeling reaction at an acidic pH can significantly reduce this over-labeling without compromising the labeling of primary amines.[6]
-
-
Labeling of Histidine: The imidazole ring of histidine can also be a site for off-target labeling.[5]
-
Mitigation: Similar to hydroxyl-containing residues, labeling at a lower pH can help minimize this side reaction.
-
Experimental Protocol: Minimizing Over-labeling with Acidic pH Labeling
-
Peptide Preparation: Prepare your digested peptide samples as usual and ensure they are in an amine-free buffer.
-
pH Adjustment: Adjust the pH of the peptide solution to the acidic range as recommended in the relevant literature.[6]
-
Labeling: Add the TMT reagent and incubate for the recommended time.
-
Quenching: Quench the reaction as per the standard protocol.
-
Analysis: Proceed with sample pooling and LC-MS/MS analysis.
Logical Diagram of TMT Labeling Reaction and Side Reactions:
Caption: Diagram illustrating desired and side reactions in TMT labeling at different pH conditions.
Troubleshooting Guide for Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling via reductive amination is a cost-effective alternative to TMT. However, it is also prone to certain artifacts.
Common Issues and Solutions:
| Issue | Cause | Solution |
| Incomplete Reaction | Suboptimal reaction conditions or reagent quality. | Ensure the use of fresh formaldehyde and sodium cyanoborohydride solutions. The reaction is typically very fast, but ensure sufficient incubation time. |
| Side Product Formation | The use of sodium cyanoborohydride can sometimes lead to side products. | While generally a robust reaction, ensure proper stoichiometry of reagents. Some protocols suggest alternative reducing agents, but these should be carefully validated.[14] |
| Chromatographic Shift | Peptides labeled with different isotopes (e.g., deuterium vs. hydrogen) may have slightly different retention times.[15] | This is a known effect and can be accounted for during data analysis by using a wider extraction window for extracted ion chromatograms (XICs). |
Experimental Workflow for Stable Isotope Dimethyl Labeling:
References
- 1. TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How Does Ratio Compression Arise in TMT-Based Quantitative Proteomics and Why Is It Limited to Relative Quantification? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Labeling under Acidic pH Overcomes Detrimental Overlabeling and Improves Peptide Identification Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification
Welcome to the technical support center. This guide provides detailed information on how to effectively remove excess Dimethyl Isotope Labeling (DMT-dI) reagent from your sample after the labeling reaction is complete. Proper cleanup is crucial for accurate downstream analysis, such as mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and why is its removal critical?
A: Dimethyl Isotope Labeling (DMT) is a chemical method used to introduce a dimethyl group onto primary amines (the N-terminus and the ε-amino group of lysine residues) in proteins or peptides. This technique is widely used in quantitative proteomics to label samples for relative or absolute quantification by mass spectrometry. The "-dI" in your reagent's name likely refers to a specific isotopic composition for use in multiplexing experiments.
Removal of excess, unreacted this compound reagent is critical for several reasons:
-
Ion Suppression: Excess reagent can co-elute with your labeled peptides during liquid chromatography (LC) and suppress their ionization in the mass spectrometer, leading to lower signal intensity and reduced peptide identifications.
-
Inaccurate Quantification: Residual reagent can interfere with the quantification of your labeled samples.
-
Instrument Contamination: High concentrations of unreacted labels can contaminate the LC system and the mass spectrometer, leading to background noise in subsequent analyses.
Q2: What are the primary methods for removing excess this compound reagent?
A: The choice of method depends on the nature of your sample (protein vs. peptide), sample volume, and the desired final purity. The most common and effective techniques are:
-
Acetone Precipitation: A straightforward method for precipitating proteins or larger peptides, leaving the small-molecule reagent behind in the solvent.
-
Size-Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on size. It is highly effective for removing small molecules like excess reagents from larger labeled proteins or peptides.
-
Solid-Phase Extraction (SPE): Commonly used for cleaning and concentrating peptide samples before mass spectrometry. Reversed-phase cartridges (e.g., C18) are particularly effective at binding the labeled peptides while allowing the unreacted, more hydrophilic reagent to be washed away.
Troubleshooting Guide
Issue 1: Low recovery of labeled product after purification.
| Potential Cause | Recommended Solution |
| Product Co-precipitation/Loss (Acetone Precipitation) | Ensure the acetone is sufficiently chilled (–20°C) and that the precipitation time is adequate (overnight is preferable). Be careful not to disturb the pellet when decanting the supernatant. |
| Non-specific Binding (SPE/Desalting) | Ensure you are using the correct type of resin for your sample. Pre-condition the column according to the manufacturer's protocol to prevent non-specific binding. Elute with a strong enough solvent to recover all your bound product. |
| Sample Over-drying | After precipitation or solvent evaporation (e.g., in a SpeedVac), avoid over-drying the pellet as it can make it very difficult to resuspend. A brief 2-3 minute air-dry is often sufficient. |
Issue 2: Residual this compound reagent is detected in the final sample.
| Potential Cause | Recommended Solution |
| Inefficient Separation | For desalting or SPE, ensure that the column has been properly equilibrated. Perform all wash steps as described in the protocol to maximize the removal of the unbound reagent. It may be necessary to repeat the desalting procedure with a new column to ensure complete removal. |
| Overloading the Purification System | Do not exceed the binding capacity of your desalting or SPE column. Overloading will cause both your product and the excess reagent to flow through without proper separation. Consult the manufacturer's guidelines for column capacity. |
| Incomplete Precipitation | If using acetone precipitation, ensure a sufficient volume of cold acetone is used (a 5- to 10-fold excess is recommended) to ensure the reagent remains in solution. |
Experimental Protocols
Protocol 1: Acetone Precipitation of Labeled Proteins/Peptides
This method is best for concentrating samples and removing small-molecule contaminants.
-
Preparation: Chill a sufficient volume of HPLC-grade acetone to –20°C.
-
Precipitation: Add a 5- to 10-fold volume of chilled acetone to your labeled sample solution. For example, for a 100 µL sample, add 500 µL to 1 mL of cold acetone.
-
Incubation: Vortex the mixture briefly and incubate at –20°C for at least 4 hours. For best results, incubate overnight. A white precipitate should become visible.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 8,000 x g) for 20 minutes at 4°C.
-
Washing: Carefully decant and discard the acetone supernatant, which contains the excess this compound reagent. Wash the pellet by adding a small volume of cold acetone, vortexing briefly, and repeating the centrifugation step.
-
Drying & Resuspension: After removing the supernatant, allow the pellet to air-dry for 2-3 minutes. Do not over-dry. Resuspend the pellet in a buffer suitable for your downstream application (e.g., 50mM TEAB).
Protocol 2: Desalting using a Spin Column (Size-Exclusion)
This method is ideal for rapid buffer exchange and removal of small molecules from samples >5 kDa.
-
Column Preparation: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation (e.g., 1,000 x g for 2 minutes).
-
Equilibration: Equilibrate the column by adding your desired exchange buffer (the buffer you want your final sample to be in) and centrifuging. Repeat this step 3-4 times, discarding the flow-through each time.
-
Sample Loading: Place the column into a new, clean collection tube. Slowly apply your sample to the center of the resin bed.
-
Elution: Centrifuge the column (e.g., 1,000 x g for 4-5 minutes) to collect the purified, desalted sample in the collection tube. The larger, labeled molecules will elute, while the smaller, excess reagent molecules are retained in the resin.
-
Second Pass (Optional but Recommended): To ensure complete removal of the free reagent, it is highly recommended to repeat the desalting procedure one additional time with a new column.
Protocol 3: Solid-Phase Extraction (SPE) with C18 Cartridges
This protocol is standard for cleaning up labeled peptide mixtures prior to LC-MS.
-
Activation: Activate the C18 cartridge by passing 1 mL of 100% acetonitrile through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of an acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) in water) through it.
-
Sample Loading: Acidify your peptide sample with the same acidic solution and slowly load it onto the cartridge. The peptides will bind to the C18 resin.
-
Washing: Wash the cartridge with 2 mL of the acidic solution to remove salts and the unbound, excess this compound reagent.
-
Elution: Elute the purified, labeled peptides from the cartridge using an appropriate volume of an elution buffer (e.g., 50-80% acetonitrile with 0.1% TFA).
-
Drying: Dry the eluted sample in a vacuum centrifuge (SpeedVac) to remove the solvent. Reconstitute in a buffer suitable for LC-MS analysis.
Method Comparison
| Feature | Acetone Precipitation | Desalting (Spin Column) | Solid-Phase Extraction (C18) |
| Primary Use | Protein/Peptide Concentration | Buffer Exchange, Small Molecule Removal | Peptide Cleanup & Concentration |
| Typical Recovery | 80-95% | >90% | >85% |
| Processing Time | 4 hours to Overnight | < 15 minutes per sample | ~20 minutes per sample |
| Required Equipment | Centrifuge, –20°C Freezer | Centrifuge | Syringe or Vacuum Manifold |
| Best For | Protein samples, large peptides | Proteins, large peptides (>5 kDa) | Peptide samples (<10 kDa) |
Visual Workflows
Caption: General experimental workflow from labeling to analysis.
Caption: Decision tree for choosing a purification method.
Technical Support Center: Optimizing Experimental Conditions for N,N-Dimethyltryptamine (DMT)
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time, temperature, and other experimental parameters for N,N-Dimethyltryptamine (DMT). The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for DMT in cell-based assays?
A1: The optimal incubation time and temperature for DMT are highly dependent on the specific cell type and the biological process being investigated. There is no single universal condition. However, based on published studies, a range of effective conditions can be summarized. For example, in studies on rat primary cortical neurons, significant increases in the number of neuronal processes were observed after just one hour of treatment with low-dose DMT, with optimal neuron outgrowth stimulated after six hours.[1] In other research involving human iPSC-derived cortical neurons and immune cells, incubation under hypoxic conditions (0.5% O₂) for 6 hours with DMT showed protective effects.[2] For long-term studies, such as those on neurogenesis in murine neural stem cells, daily treatment with 1 µM DMT for 7 days has been effective.[3]
Q2: What are the typical concentrations of DMT used in in vitro experiments?
A2: DMT concentration in in vitro studies varies significantly based on the research question and cell model. For neurogenesis and neuroplasticity studies, concentrations as low as 1 µM have been shown to be effective.[3][4][5] In experiments investigating the protective effects of DMT against hypoxia, a wider range of 10 µM to 200 µM has been used.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the stability of DMT in solution and how should it be stored?
A3: DMT has been shown to be stable under various storage conditions. In a study evaluating the stability of DMT in ayahuasca tea, no significant degradation of DMT was observed after one year of storage in a refrigerator (4-8 °C) in either plastic or glass containers.[6] The same study also found DMT to be stable for seven days at 37°C and after three freeze-thaw cycles.[7] However, the choice of solvent can impact stability. For instance, DMT can degrade in dichloromethane (DCM) over extended periods, with about 2% degradation after 1 hour and 6% after 24 hours at room temperature.[8] Therefore, for long-term storage or experiments with prolonged incubation in DCM, alternative solvents should be considered.[8] For aqueous solutions, storage at -20°C is a common practice to ensure stability.[9]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays with DMT.
-
Possible Cause 1: DMT Degradation.
-
Troubleshooting Step: Ensure proper storage and handling of DMT solutions. If using solvents like dichloromethane for extended periods, consider that DMT can degrade.[8] It is recommended to prepare fresh solutions or use solvents where DMT has proven stability. Storing aqueous solutions at -20°C can help maintain stability.[9]
-
-
Possible Cause 2: Sub-optimal Incubation Time or Concentration.
-
Troubleshooting Step: The biological effects of DMT are dose and time-dependent. Refer to the quantitative data tables below for reported effective ranges. It is highly recommended to perform a thorough dose-response and time-course experiment for your specific cell line and endpoint. For example, for neuronal outgrowth, a 6-hour incubation period was found to be optimal in one study.[1]
-
-
Possible Cause 3: Cell Health and Assay Conditions.
-
Troubleshooting Step: General issues with cell-based assays can affect results. Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and are within an appropriate passage number.[10][11] Optimize cell seeding density and ensure that the chosen assay plates are compatible with your detection method (e.g., clear plates for absorbance, white or black plates for luminescence/fluorescence).[11]
-
Issue 2: Low or no signal in a Sigma-1 receptor binding assay with DMT.
-
Possible Cause 1: Inappropriate Protein Concentration.
-
Troubleshooting Step: The density of Sigma-1 receptors can vary between different tissues and cell types. The protein concentration in your assay needs to be optimized empirically. For guinea pig liver membranes, a concentration of 0.4 mg/mL has been used effectively.[12] You may need to adjust this for your specific biological source.[12]
-
-
Possible Cause 2: Issues with the Radioligand.
-
Troubleshooting Step: Ensure the specific activity and concentration of your radioligand (e.g., [³H]-(+)-pentazocine) are appropriate for detecting binding. A single concentration near the KD of the radioligand is typically used for inhibition assays.[12]
-
Data Presentation
Table 1: Summary of DMT Concentrations in In Vitro Studies
| Study Focus | Cell/System Type | Effective DMT Concentration | Reference |
| Neurogenesis | Murine Neural Stem Cells | 1 µM | [3] |
| Neuroprotection (Hypoxia) | Human iPSC-derived Cortical Neurons & Immune Cells | 10 µM - 200 µM | [2] |
| Alzheimer's Disease Model | Primary Hippocampal Neurons | 1 µM | [5] |
| Receptor Binding (Sigma-1) | --- | 50 µM - 100 µM (for activation) | [13] |
| Serotonin Transporter (SERT) Inhibition | Platelets | 4.00 ± 0.70 µM | [14] |
Table 2: Summary of Incubation Times for DMT in In Vitro Studies
| Study Focus | Cell/System Type | Incubation Time | Reference |
| Neuronal Outgrowth | Rat Primary Cortical Neurons | 1, 6, 12, 24, and 72 hours (6 hours optimal) | [1] |
| Neurogenesis | Murine Neural Stem Cells | Daily treatment for 7 days | [3] |
| Neuroprotection (Hypoxia) | Human iPSC-derived Cortical Neurons & Immune Cells | Up to 6 hours | [2] |
| Alzheimer's Disease Model | Primary Hippocampal Neurons | 24 hours | [5] |
Experimental Protocols
Protocol 1: In Vitro Neurogenesis Assay with DMT
This protocol is adapted from studies on the effect of DMT on neural stem cells.[3]
-
Cell Culture: Culture murine neural stem cells (NSCs) as neurospheres in a proliferative medium containing growth factors (e.g., EGF and FGF).
-
Treatment Preparation: Prepare a stock solution of DMT in an appropriate vehicle (e.g., sterile PBS or cell culture medium).
-
Incubation: Treat the neurosphere cultures daily with 1 µM DMT for a period of 7 days. A vehicle-only control should be run in parallel.
-
Analysis: After the incubation period, assess the "stemness" of the neurospheres by analyzing the expression of relevant markers.
Protocol 2: Hypoxia Protection Assay with DMT
This protocol is based on research investigating the protective effects of DMT on human cells under hypoxic stress.[2]
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Cell Culture: Culture human iPSC-derived cortical neurons or other relevant cell types in 12-well plates.
-
Hypoxia Induction: Pre-incubate the culture plates in a low-oxygen atmosphere (e.g., 0.5% O₂, 5% CO₂, 94.5% N₂) to de-gas the media.
-
DMT Treatment: Add DMT to the cell cultures at various concentrations (e.g., 10 µM to 200 µM). Include a non-DMT treated control.
-
Incubation: Place the treated cells in the hypoxic chamber for up to 6 hours.
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Analysis: Following incubation, assess cell survival and apoptosis rates using methods such as flow cytometry.
Mandatory Visualization
Caption: Workflow for an in vitro DMT neurogenesis experiment.
Caption: Simplified DMT signaling via the Sigma-1 receptor.
References
- 1. Study: DMT stimulates brain cell growth at sub-psychedelic doses | Healthing.ca [healthing.ca]
- 2. The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N, N-Dimethyltryptamine, a natural hallucinogen, ameliorates Alzheimer’s disease by restoring neuronal Sigma-1 receptor-mediated endoplasmic reticulum-mitochondria crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
improving reproducibility of DMT-dI labeling
Welcome to the technical support center for DMT-dI labeling. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their this compound labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guide & FAQs
This section provides answers to specific issues that may arise during the this compound labeling workflow, from initial protein preparation to post-labeling analysis.
Q1: What is the most common cause of low labeling efficiency?
Low labeling efficiency is a frequent issue and can often be attributed to suboptimal pH of the reaction buffer. Amine-reactive labeling, such as with this compound, which targets primary amines (N-terminus and lysine residues), requires a basic pH to ensure the deprotonation of these groups, making them available for reaction.[1][2][3]
-
Recommendation: Ensure your reaction buffer has a pH between 8.0 and 8.5.[1][4] It is also crucial to verify that the pH of your protein or peptide sample itself does not lower the final pH of the reaction mixture.[1][2]
Q2: My labeling efficiency is inconsistent between experiments. What factors should I check?
Inconsistent labeling can be frustrating and points to variability in one or more critical parameters.
-
Reagent Quality: this compound reagents are sensitive to moisture.[5] Ensure that the reagent is fresh and properly stored. Avoid repeated freeze-thaw cycles. It is best to use freshly prepared reagents for each experiment.[5]
-
Sample Purity: Contaminants in the protein sample, especially those with primary amines (e.g., Tris buffer, ammonium salts), can compete with the target proteins for the labeling reagent, leading to lower and more variable efficiency.[3]
-
Batch-to-Batch Variability: To minimize discrepancies, it is recommended to perform all labeling reactions for a comparative experiment on the same day and with the same batch of reagents.[5]
Q3: I am observing unexpected mass shifts or side reactions. What could be the cause?
Side reactions can compromise data quality. A known side reaction in dimethyl labeling can cause a mass increment of 26 Da on the N-termini of peptides due to the formation of an N-methyl-4-imidazolidinone moiety.[6]
-
Optimized Reaction Conditions: To suppress this side reaction, it is important to carefully control the reaction conditions. An optimized protocol can significantly reduce the occurrence of these artifacts and improve peptide and protein identification rates.[6]
Q4: My protein precipitated after adding the labeling reagent. How can I prevent this?
Protein precipitation during labeling can occur if the labeling process alters the protein's properties, such as charge and hydrophobicity, to an extent that reduces its solubility.[7]
-
Lower Molar Ratio: This often happens when too much label is attached. Try reducing the molar ratio of the this compound reagent to the protein to limit the degree of labeling.[7]
-
Protein Concentration: While a higher protein concentration can improve labeling efficiency, an excessively high concentration might also increase the risk of aggregation and precipitation.[8][9] It is a parameter that may need to be optimized for your specific protein.
Q5: How can I improve the reproducibility of my labeling for quantitative proteomics?
For quantitative studies, reproducibility is paramount.
-
Standardized Protocol: Adhere strictly to a well-defined and optimized protocol for all samples in a study.
-
Quality Control: Implement a quality control (QC) check before combining your full samples. This can involve analyzing a small aliquot from each reaction to assess labeling efficiency.[1][2]
-
Normalization Channel: In multiplexed experiments, reserve one channel for a pooled sample mixture. This internal standard can be used to normalize the data across different batches, correcting for experimental variations.[5]
Data Presentation: Key Parameters for Reproducible Labeling
The following table summarizes critical parameters that influence the outcome of this compound labeling experiments. Adhering to these optimized ranges can significantly improve reproducibility.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH of Reaction Buffer | 8.0 - 8.5 | Ensures primary amines are deprotonated and reactive. Verify final reaction pH.[1][2][4] |
| Protein Concentration | > 1.0 µg/µL | Higher concentrations can improve reaction kinetics and efficiency.[8][9] |
| This compound:Protein Ratio | 1:1 to 8:1 (w/w) | Lower ratios can be cost-effective and sufficient with optimized conditions.[8][9][10][11] Higher ratios may be needed but can increase the risk of precipitation.[7] |
| Reaction Time | 1 hour | Typically sufficient for complete labeling at room temperature.[9][12] |
| Reaction Temperature | Room Temperature | Standard condition for amine-reactive labeling. |
| Quenching Agent | 5% Hydroxylamine | Effectively stops the labeling reaction.[12] |
Experimental Protocols
This section provides a detailed, generalized methodology for this compound labeling of proteins for mass spectrometry-based quantitative proteomics.
I. Protein Preparation and Reduction/Alkylation
-
Protein Solubilization: Dissolve protein pellets in a suitable buffer (e.g., 8M urea, 100 mM TEAB, pH 8.5).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Sample Cleanup: Perform a buffer exchange into a labeling-compatible buffer (e.g., 100 mM TEAB, pH 8.5) using a suitable method like spin filtration to remove urea and excess reduction/alkylation reagents.
II. This compound Labeling Reaction
-
Determine Protein Concentration: Accurately measure the protein concentration of your sample.
-
Reagent Preparation: Equilibrate the this compound reagent vial to room temperature. Reconstitute the reagent in anhydrous acetonitrile or another appropriate organic solvent immediately before use.
-
Labeling: Add the reconstituted this compound reagent to your protein sample. The optimal ratio of reagent to protein may need to be determined empirically but a starting point of 4:1 (w/w) is common.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add 5% hydroxylamine to a final concentration of 0.5% and incubate for 15 minutes to quench the reaction.
III. Post-Labeling Sample Processing
-
Sample Pooling: For multiplexed experiments, combine the labeled samples at a 1:1 ratio.
-
Desalting: Clean up the pooled sample using a C18 desalting column to remove unreacted label and other contaminants.
-
Fractionation (Optional): For complex samples, fractionation by methods such as high-pH reversed-phase chromatography can increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the prepared sample by liquid chromatography-tandem mass spectrometry.
Visualizations
Experimental Workflow for this compound Labeling
Caption: Overview of the this compound labeling experimental workflow.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. dyeagnostics.com [dyeagnostics.com]
- 5. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 6. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of protein-level tandem mass tag (TMT) labeling conditions in complex samples with top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Orthogonal Validation: A Comparative Guide to Validating Proteomics Data with Western Blot
In the landscape of protein analysis, quantitative proteomics, particularly methods involving metabolic labeling like Deuterium Metabolic Tagging (DMT), provides a powerful lens for observing the dynamic landscape of the proteome. However, the vast datasets generated by mass spectrometry (MS) necessitate validation by an independent, antibody-based method to confirm the identity and differential expression of key proteins. Western blotting serves as the gold standard for this orthogonal validation, offering a targeted, semi-quantitative confirmation of proteomics findings.[1][2]
This guide provides a comparative overview of these two powerful techniques, detailing experimental protocols, presenting comparative data, and visualizing the integrated workflow for researchers, scientists, and drug development professionals.
Methodology Comparison: A Tale of Two Techniques
While both proteomics and Western blot aim to quantify protein abundance, they operate on fundamentally different principles. Proteomics employs mass spectrometry to identify and quantify thousands of proteins simultaneously from a complex mixture. In contrast, Western blot is a lower-throughput immunoassay that detects a single, specific protein using highly selective antibodies.
Quantitative Proteomics Workflow (DMT-based)
Deuterium Metabolic Tagging (DMT) is a technique where cells or organisms are cultured in media containing a stable isotope, such as heavy water (D₂O).[3][4][5] During protein synthesis, deuterium is incorporated into the amino acids of newly created proteins. By analyzing the mass shift in peptides using mass spectrometry, researchers can quantify protein turnover and relative abundance across different experimental conditions.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Integrated workflow for proteomics discovery and Western blot validation.
Detailed Western Blot Protocol for Validation
The following protocol outlines the key steps for validating proteomics candidates.[6][7][8]
-
Sample Preparation:
-
Lyse cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel.
-
Include a molecular weight marker to determine the size of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom, separating proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF). This "blot" immobilizes the proteins for detection.
-
The transfer can be performed using wet or semi-dry electroblotting systems.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour at room temperature. This step is crucial to prevent non-specific binding of antibodies to the membrane.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[9]
-
Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. This is usually done for 1-2 hours at room temperature.[9]
-
-
Detection and Analysis:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system. The intensity of the resulting band corresponds to the amount of target protein.
-
Perform densitometry analysis on the bands and normalize to a loading control (e.g., β-actin or GAPDH) to obtain semi-quantitative data.
-
Data Presentation: Comparing Quantitative Results
A key aspect of validation is comparing the fold-change values obtained from proteomics with those from Western blot. While the absolute values may differ due to the distinct quantification methods, the direction and relative magnitude of change should be consistent.[10][11]
Table 1: Comparison of Protein Fold-Change Data (Proteomics vs. Western Blot)
| Protein Target | Proteomics Fold-Change (MS) | Western Blot Fold-Change (Densitometry) | Validation Outcome |
| Protein A | 2.68 | 2.45 | Confirmed Upregulation |
| Protein B | 0.44 | 0.51 | Confirmed Downregulation |
| Protein C | 1.67 | 1.82 | Confirmed Upregulation |
| Protein D | 1.05 | 1.10 | No Significant Change |
Data is hypothetical and for illustrative purposes, based on trends seen in validation experiments.[12]
Visualizing Biological Context: Signaling Pathways
Consider the hypothetical "Cell Stress Response" pathway. Proteomics analysis might reveal that under stress conditions, Kinase A is upregulated, leading to the phosphorylation and activation of Transcription Factor B, while Phosphatase C is downregulated.
dot graph { graph [layout=neato, overlap=false, splines=true, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Hypothetical cell stress signaling pathway.
In this scenario, Western blot would be used with specific antibodies to:
-
Confirm the increased total protein level of Kinase A .
-
Confirm the decreased total protein level of Phosphatase C .
-
Use a phospho-specific antibody to confirm the increased phosphorylation of Transcription Factor B at its activation site.
Conclusion
Validating proteomics data with Western blot is a critical step in ensuring the accuracy and reliability of research findings.[1][2] While mass spectrometry provides a broad, discovery-oriented view of the proteome, Western blot offers a targeted and trusted method for confirming these results. The concordance between data from these two orthogonal techniques provides a high degree of confidence in the identified protein expression changes, paving the way for robust biological insights and further investigation.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantitative Proteomics: A Head-to-Head Comparison of DMT-dI and SILAC
In the landscape of quantitative proteomics, researchers are equipped with powerful techniques to unravel the complexities of the cellular proteome. Among the most established methods are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling approach, and various chemical labeling techniques. This guide provides an in-depth comparison between SILAC and Deuterated Methyl-dI (DMT-dI), a form of stable isotope dimethyl labeling, offering insights into their respective workflows, performance metrics, and ideal applications for researchers, scientists, and drug development professionals.
Core Principles: Metabolic vs. Chemical Labeling
SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (natural isotope) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[1] This in vivo labeling allows for the combination of different cell populations at a very early stage—either as intact cells or protein lysates—minimizing experimental variability from downstream sample processing.[1]
This compound (Stable Isotope Dimethyl Labeling) , on the other hand, is an in vitro chemical labeling method.[2][3] After proteins from different samples are extracted and digested into peptides, the peptides are chemically tagged at their N-terminal and lysine primary amines.[4] This is achieved through reductive amination, using "light" (e.g., CH₂O) or "heavy" (e.g., CD₂O) formaldehyde and a reducing agent like sodium cyanoborohydride.[4] Samples can only be mixed after this peptide-level labeling step is complete.[5]
Experimental Workflows
The fundamental difference in labeling strategy dictates the experimental workflow for each method.
SILAC Workflow
The SILAC workflow is characterized by its two main phases: an adaptation phase and an experimental phase.[1][6][7]
-
Adaptation Phase: Two cell populations are cultured for at least five cell divisions in specialized SILAC media.[6][8] One population is grown in "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids. This ensures near-complete incorporation of the labeled amino acids into the proteome.[6][8]
-
Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Mixing: The "light" and "heavy" cell populations are combined. This early mixing is a key advantage of SILAC, as it ensures both samples are processed identically, reducing handling errors.[1]
-
Processing & Analysis: The combined sample undergoes protein extraction, digestion into peptides, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] Quantification is based on the relative signal intensities of the heavy and light peptide pairs.[1]
This compound (Dimethyl Labeling) Workflow
The this compound workflow is more direct and does not require a lengthy cell culture adaptation phase, making it applicable to a wider range of sample types.
-
Sample Preparation: Proteins are extracted from two or more separate biological samples (e.g., tissues, cells, biofluids).
-
Protein Digestion: Proteins from each sample are independently digested into peptides.
-
Chemical Labeling: Each peptide sample is separately labeled. One is treated with "light" reagents, and the other with "heavy" deuterated reagents, modifying the primary amines.[4]
-
Mixing: The light- and heavy-labeled peptide samples are combined.
-
Analysis: The mixed peptide sample is analyzed by LC-MS/MS. Quantification is based on the signal intensity ratio of the chemically identical but isotopically distinct peptide pairs.
Performance Comparison: Data-Driven Insights
Direct comparison studies reveal that while both methods are robust for quantitative proteomics, they have distinct performance characteristics.
| Performance Metric | SILAC | This compound (Dimethyl Labeling) | Key Insights |
| Accuracy & Dynamic Range | Comparable to Dimethyl Labeling | Comparable to SILAC | Both methods show similar accuracy and are affected by ratio compression, where measured ratios are compressed compared to the true sample ratios (e.g., a 1:10 ratio may be measured as ~1:6).[2][5] |
| Precision & Reproducibility | More reproducible | Less reproducible than SILAC | SILAC's early-stage sample mixing minimizes parallel processing steps, leading to higher reproducibility and making it ideal for studies with extensive sample fractionation or enrichment.[2][3][9] |
| Peptide/Protein IDs | Higher number of IDs | ~23% fewer peptide IDs observed in one study | Studies have shown that dimethyl labeling can result in a lower number of identified peptides and proteins compared to SILAC under similar conditions.[2][5] This may be due to the diminished recovery of hydrophilic peptides during the labeling process.[2] |
| Sample Applicability | Limited to metabolically active, culturable cells | Applicable to virtually any protein sample (tissues, fluids, cells) | This is a major advantage of chemical labeling methods like this compound, offering far greater flexibility in experimental design.[10] |
| Workflow Complexity & Time | Time-consuming (requires >5 cell divisions for adaptation) | Faster (labeling process is a few hours) | The SILAC adaptation phase can take weeks, whereas chemical labeling is a much shorter, post-extraction process.[1] |
Experimental Protocols
General SILAC Protocol
-
Cell Culture: Grow cells for at least five passages in SILAC-formulated DMEM, supplemented with dialyzed fetal bovine serum, L-glutamine, and either light (L-Arginine, L-Lysine) or heavy (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine) amino acids.
-
Treatment: Apply experimental conditions (e.g., drug treatment) to the cell populations.
-
Harvesting & Mixing: Harvest light and heavy cell populations and combine them at a 1:1 ratio based on cell count or protein concentration.
-
Lysis & Digestion: Lyse the combined cell pellet. Extract proteins and perform a standard in-solution or in-gel digestion with an enzyme like trypsin overnight at 37°C.[7]
-
Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS: Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.[4]
General this compound (Dimethyl Labeling) Protocol
-
Protein Extraction & Digestion: Extract proteins from each sample separately. Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest with trypsin overnight.[11]
-
Labeling Reaction:
-
Reconstitute each dried peptide sample in a suitable buffer (e.g., 100 mM TEAB).[11]
-
To the "light" sample, add light formaldehyde (CH₂O). To the "heavy" sample, add heavy formaldehyde (CD₂O).
-
Add the reducing agent, sodium cyanoborohydride (NaBH₃CN), to both samples and incubate for approximately 1 hour at room temperature.[11]
-
-
Quenching: Stop the reaction by adding an amine-containing solution, such as ammonia or hydroxylamine.[11]
-
Mixing & Cleanup: Combine the light and heavy labeled samples at a 1:1 ratio.[4] Desalt the final mixture using a C18 StageTip.
-
LC-MS/MS: Analyze the sample using a data-dependent acquisition mode on a mass spectrometer.[4]
Conclusion and Recommendations
The choice between this compound and SILAC hinges on the specific requirements of the experiment.
Choose SILAC when:
-
Highest Precision is Critical: The experimental design involves complex, multi-step sample processing like post-translational modification (PTM) enrichment or extensive fractionation.[2][3]
-
The Biological System is a Culturable Cell Line: The metabolic labeling approach is feasible and the time for cell adaptation is not a limiting factor.[1]
-
Minimizing Handling Errors is Paramount: SILAC is often considered a "gold standard" for quantitative accuracy due to its early-stage sample mixing.[9]
Choose this compound (Dimethyl Labeling) when:
-
Working with Non-Culturable Samples: The experiment uses tissue samples, clinical biofluids (plasma, urine), or cells that are difficult to culture.
-
Speed is Essential: The rapid, post-extraction labeling workflow is a significant advantage over the lengthy SILAC adaptation period.
-
A Cost-Effective and Versatile Method is Needed: Dimethyl labeling reagents are generally inexpensive, and the method provides a robust and practical alternative when metabolic labeling is not an option.[3]
Both SILAC and stable isotope dimethyl labeling are powerful techniques that yield comparable quantitative accuracy.[2][3] However, SILAC's strength lies in its superior reproducibility for complex workflows, while this compound offers unmatched versatility and speed, making it a valuable tool for a broader range of biological samples.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 11. Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Quantitative Proteomics: DMT-dI vs. TMT Labeling
In the rapidly evolving landscape of quantitative proteomics, researchers are presented with a growing arsenal of chemical labeling techniques to unravel the complexities of the proteome. Among these, Dimethyl (DMT-dI) and Tandem Mass Tag (TMT) labeling have emerged as two prominent methods, each with a distinct set of strengths and weaknesses. This guide provides a comprehensive comparative analysis of this compound and TMT labeling, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their experimental goals.
At a Glance: Key Differences
| Feature | This compound (Dimethyl Labeling) | TMT (Tandem Mass Tag) |
| Principle | Non-isobaric, quantification at MS1 level | Isobaric, quantification at MS2 or MS3 level |
| Multiplexing | Typically 2-plex or 3-plex[1] | Up to 18-plex[2] |
| Cost | Low, reagents are inexpensive[3][4] | High, reagents are a major cost factor[5] |
| Workflow Complexity | Simple and rapid labeling procedure[3] | More complex, multi-step protocol |
| Data Analysis | Relatively straightforward, based on precursor ion intensities | More complex, requires specialized software for reporter ion analysis |
| Quantification Accuracy | Generally good, but can be affected by co-eluting species | Can be affected by ratio compression, especially at the MS2 level[6] |
| Protein Identifications | May result in slightly fewer protein identifications compared to some other methods[7] | Generally leads to a higher number of identified proteins[8][9] |
Delving Deeper: A Comparative Overview
This compound, or stable isotope dimethyl labeling, is a non-isobaric labeling technique that introduces methyl groups to the N-termini of peptides and the ε-amino groups of lysine residues through reductive amination.[1] This results in a mass shift that is detectable at the MS1 level, allowing for the relative quantification of peptides from different samples. The simplicity and cost-effectiveness of this method make it an attractive option for focused quantitative studies.[3][4]
In contrast, TMT labeling is an isobaric tagging method. This means that peptides from different samples are labeled with tags that have the same nominal mass, making them indistinguishable in the MS1 scan.[2][10] Upon fragmentation in the mass spectrometer (MS2 or MS3 scan), reporter ions with unique masses are released, and their relative intensities are used to quantify the corresponding peptides across the different samples.[2][10] The major advantage of TMT is its high multiplexing capability, allowing for the simultaneous analysis of up to 18 samples, which significantly increases throughput and reduces experimental variability.[2]
Experimental Workflows: A Step-by-Step Comparison
The experimental workflows for both this compound and TMT labeling involve protein extraction, digestion, and labeling, followed by mass spectrometry analysis. However, there are key differences in the specifics of each protocol.
This compound Labeling Workflow
The reductive dimethylation process is a straightforward and rapid in-solution labeling method.
TMT Labeling Workflow
The TMT labeling workflow is more intricate, involving additional steps for label activation and quenching.
Mechanism of Action: How They Work
The fundamental difference in their mechanism of action dictates how quantification is performed.
This compound: Reductive Amination
This compound labeling utilizes reductive amination to attach dimethyl groups to primary amines on peptides. The use of isotopically light and heavy formaldehyde and a reducing agent results in a mass difference between the labeled peptides from different samples.
TMT: Isobaric Tag Structure and Fragmentation
TMT reagents consist of a reporter group, a mass normalizer, and a reactive group.[2] All tags have the same total mass. During MS/MS fragmentation, the tag is cleaved, releasing the reporter ions, which have different masses and are used for quantification.
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible quantitative proteomics experiments.
This compound Labeling Protocol (In-solution)
This protocol is adapted from established methods for stable isotope dimethyl labeling.[3]
-
Protein Digestion: Digest protein samples (e.g., with trypsin) to generate peptides. Desalt the peptides using a C18 column and dry them completely.
-
Reconstitution: Reconstitute the dried peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).
-
Labeling:
-
For the "light" sample, add the light formaldehyde solution (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
For the "heavy" sample, add the heavy formaldehyde solution (¹³CD₂O) and the same reducing agent.
-
-
Incubation: Incubate the reaction mixture for approximately 1 hour at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing solution (e.g., ammonia or Tris buffer).
-
Sample Mixing: Combine the light and heavy labeled samples in a 1:1 ratio.
-
Desalting: Desalt the mixed sample to remove excess reagents.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, ensuring data acquisition settings are optimized for MS1-level quantification.
TMT Labeling Protocol
This protocol is a generalized version based on manufacturer's recommendations and optimized procedures.[5][11]
-
Protein Digestion: Similar to the this compound protocol, start with digested and desalted peptides.
-
Reconstitution: Reconstitute the dried peptides in a high pH buffer (e.g., 100-200 mM HEPES, pH 8.5) to ensure efficient labeling.[11]
-
TMT Reagent Preparation: Equilibrate the TMT reagent vials to room temperature and dissolve the reagent in anhydrous acetonitrile.
-
Labeling: Add the appropriate volume of the TMT reagent to each peptide sample.
-
Incubation: Incubate for 1 hour at room temperature.
-
Quenching: Add hydroxylamine to quench the labeling reaction.
-
Sample Pooling: Combine all labeled samples into a single tube.
-
Desalting and Fractionation: Desalt the pooled sample. For complex samples, fractionation is often performed to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS using an acquisition method that includes an MS2 or MS3 scan for reporter ion detection.
Performance and Considerations
Throughput and Multiplexing: TMT is the clear winner in terms of throughput, with its ability to analyze up to 18 samples in a single run.[2] This is a significant advantage for large-scale studies, such as dose-response experiments or clinical cohort analyses. This compound is typically limited to 2 or 3-plex experiments.[1]
Cost: this compound is a significantly more cost-effective method. The reagents for dimethyl labeling are inexpensive and readily available, making it a budget-friendly option, especially for smaller-scale projects.[3][4] TMT reagents, on the other hand, represent a substantial portion of the experimental cost.[5]
Quantification Accuracy: Both methods can provide accurate quantification. However, TMT is susceptible to "ratio compression," particularly when quantifying at the MS2 level. This phenomenon, caused by the co-isolation and co-fragmentation of interfering ions, can lead to an underestimation of true abundance changes.[6] Using MS3-based quantification methods can mitigate this issue but may result in fewer protein identifications. This compound, with quantification at the MS1 level, can also be affected by co-eluting species that interfere with the precursor ion signal.
Protein Identification: TMT workflows, especially when combined with fractionation, generally result in a higher number of identified proteins compared to this compound.[8][9] A study comparing SILAC and dimethyl labeling found a reduction in peptide identifications with the latter.[7]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and TMT labeling is not a one-size-fits-all decision. It depends heavily on the specific research question, sample number, and available budget.
-
This compound is an excellent choice for:
-
Smaller-scale quantitative studies with a limited number of samples (2-3).
-
Projects with budget constraints.
-
When a simple and rapid workflow is a priority.
-
-
TMT is the preferred method for:
-
Large-scale, high-throughput studies requiring the comparison of multiple samples (up to 18).
-
Experiments where maximizing proteome coverage is critical.
-
Studies where minimizing technical variability across many samples is a primary concern.
-
By carefully considering the trade-offs between multiplexing capability, cost, and potential analytical challenges, researchers can confidently select the labeling strategy that will best enable them to achieve their scientific objectives and drive their discoveries forward.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD011691 - Comparison of DIA and TMT based protein quantification in complex background - OmicsDI [omicsdi.org]
- 9. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 11. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DMT-dI Results: A Comparative Guide to Target Deconvolution Methods
In the landscape of drug discovery and development, identifying the specific molecular targets of a compound is a critical step for understanding its mechanism of action, predicting potential off-target effects, and enabling rational drug design. Differential Mass Spectrometry with Tandem Mass Tagging for drug Interaction analysis (DMT-dI), a powerful chemoproteomic technique, has emerged as a key tool for unbiased target deconvolution. This guide provides an objective comparison of this compound with other widely used methods, namely the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their studies.
Principles of Target Deconvolution Methods
This compound (Thermal Proteome Profiling): This method is based on the principle of ligand-induced thermal stabilization of proteins.[1][2] The binding of a drug to its target protein alters the protein's stability, typically increasing its resistance to heat-induced denaturation. In a this compound experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The remaining soluble proteins at each temperature are digested, labeled with tandem mass tags (TMT), and analyzed by quantitative mass spectrometry.[3][4] The thermal profile of each protein is then determined, and a shift in the melting temperature (Tm) in the presence of the drug indicates a direct interaction.
Cellular Thermal Shift Assay (CETSA): CETSA operates on the same principle of ligand-induced thermal stabilization as this compound.[5][6] The primary distinction lies in the readout method. While this compound employs mass spectrometry for a proteome-wide analysis, traditional CETSA typically uses antibody-based methods like Western blotting to detect the thermal stabilization of a specific protein of interest.[6][7] This makes CETSA a valuable tool for validating specific targets identified through unbiased screens.[7]
Affinity Chromatography: This technique relies on the specific, reversible interaction between a drug molecule and its protein targets.[8] The drug is immobilized on a solid support (e.g., beads), which is then used as bait to "pull down" interacting proteins from a cell lysate.[9] After washing away non-specific binders, the captured proteins are eluted and identified, often by mass spectrometry.[8][9]
Quantitative Comparison of Methods
The choice of a target deconvolution method often depends on a trade-off between proteome coverage, throughput, and the need for compound modification. The following table summarizes the key quantitative parameters of this compound, CETSA (Western Blot), and Affinity Chromatography.
| Feature | This compound (Thermal Proteome Profiling) | CETSA (Western Blot) | Affinity Chromatography |
| Proteome Coverage | High (thousands of proteins)[3][10] | Low (single protein) | Variable (dependent on binding affinity and abundance)[9] |
| Throughput | Medium to High (multiplexing with TMT)[3][4] | Low | Low to Medium |
| Compound Modification | Not required | Not required | Required (immobilization)[5] |
| Quantitative Readout | Relative protein abundance, ΔTm[3] | Band intensity | Relative protein abundance |
| Cellular Context | Intact cells or lysates[3] | Intact cells or lysates[5] | Primarily lysates |
| Primary Application | Unbiased target discovery, off-target profiling[10] | Target validation[7] | Target identification for known binders |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for each of the discussed techniques.
This compound (Thermal Proteome Profiling) Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the drug of interest or vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a defined temperature gradient (e.g., 40-68°C) for a short duration (e.g., 3 minutes).[3][11]
-
Protein Extraction: Cool the samples and centrifuge at high speed to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.[3][11]
-
Sample Preparation for MS: Quantify the protein concentration in the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each temperature point with a unique isobaric tandem mass tag (TMT). Pool the labeled samples.[3][4]
-
LC-MS/MS Analysis: Fractionate the pooled peptide sample and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature point. Fit the data to a melting curve to determine the melting temperature (Tm) for each protein. Compare the Tm values between the drug-treated and vehicle-treated samples to identify proteins with significant thermal shifts.[3]
CETSA (Western Blot) Protocol
-
Cell Treatment and Heating: Follow steps 1 and 2 of the this compound protocol.
-
Protein Extraction: Follow step 3 of the this compound protocol.
-
Protein Quantification and Gel Electrophoresis: Determine the protein concentration of the soluble fractions. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities at each temperature to generate a melting curve and determine the change in thermal stability upon drug treatment.
Affinity Chromatography Protocol
-
Immobilization of the Drug: Chemically couple the drug molecule to a solid support matrix (e.g., NHS-activated sepharose beads). This may require a linker to ensure the binding site of the drug remains accessible.
-
Cell Lysis: Prepare a cell lysate from the biological system of interest.
-
Incubation: Incubate the cell lysate with the drug-immobilized beads to allow for the binding of target proteins. Include a control with beads that have been treated with the linker but not the drug to identify non-specific binders.
-
Washing: Wash the beads extensively to remove unbound and non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing the pH, or using a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry or other protein identification techniques.
-
Validation: Validate the identified targets using orthogonal methods such as CETSA or Western blotting.
Mandatory Visualizations
To further clarify the experimental processes and the relationships between these methods, the following diagrams have been generated using the DOT language.
Cross-Validation and Complementarity of Methods
No single method for target deconvolution is foolproof, and each has its inherent advantages and limitations. Therefore, a combination of orthogonal approaches is often recommended to build a strong case for target engagement and to validate findings.[10][13]
This compound, with its proteome-wide scope, is an excellent primary screening tool to generate hypotheses about a drug's targets and off-targets.[10] However, the identified hits should be validated using a more targeted and often more direct binding assay. CETSA with a Western blot readout is a straightforward and widely used method for validating specific thermal shifts observed in a this compound experiment.[7]
Affinity chromatography can serve as a powerful orthogonal method to confirm direct physical interaction between the drug and the putative target.[9] While it requires chemical modification of the compound, a successful pulldown provides strong evidence of a direct binding event. A recent study combined thermal proteome profiling with affinity ultrafiltration mass spectrometry to first identify a spectrum of potential targets and then pinpoint the specific interactions.[8]
References
- 1. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of TMT-based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 10. frontiersin.org [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy of DMT Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of N,N-dimethyltryptamine (DMT) is critical for pharmacokinetic studies, clinical trials, and forensic analysis. This guide provides an objective comparison of the performance of various analytical methods used for DMT quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted technique. Supporting experimental data, detailed methodologies, and a visual representation of the primary DMT metabolic pathway are presented to aid in the selection of the most appropriate quantification strategy.
Comparison of Quantitative Performance
The following table summarizes the key performance metrics for different DMT quantification methods. The data is compiled from various validation studies and demonstrates the high sensitivity and accuracy achievable with modern analytical instrumentation.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LC-MS/MS | Human Plasma | 0.5 - 500 | 0.5 | Within ±17.5 | ≤6.4 |
| LC-MS/MS | Human Urine | 2.5 - 250 | 2.5 | Within ±17.5 | ≤6.4 |
| LC-MS/MS | Human Plasma | 0.25 - 250 | 0.25 | 93 - 113% of nominal | ≤11 |
| HF-LPME-LC-MS/MS | Human Urine | 5 - 200 | 5.0 | Meets acceptance criteria | Meets acceptance criteria |
| GC-SID | Whole Blood/Urine | 1.25 - 20 | 0.5 | Not specified | Not specified |
RSD: Relative Standard Deviation; HF-LPME: Hollow Fiber Liquid-Phase Microextraction; GC-SID: Gas Chromatography with Surface Ionization Detection.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are outlines of the key experimental protocols for the most common DMT quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most prevalent method for DMT quantification due to its high sensitivity and selectivity.
1. Sample Preparation:
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol is added to the plasma or urine sample to precipitate proteins.[1][2] The sample is then centrifuged, and the supernatant containing the analyte of interest is collected for analysis.[3]
-
Hollow Fiber Liquid-Phase Microextraction (HF-LPME): A greener alternative to traditional liquid-liquid extraction that uses a small amount of solvent immobilized in the pores of a hollow fiber to extract analytes from the sample matrix.[4]
2. Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC): The extract is injected into a liquid chromatograph.
-
Column: A variety of columns can be used, with pentafluorophenyl and C18 columns being common choices.[5][6]
-
Mobile Phase: A gradient of an aqueous solution (often with a modifier like formic acid) and an organic solvent (typically acetonitrile or methanol) is used to separate DMT and its metabolites from other components in the sample.[5][6]
3. Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to ionize the DMT molecules.
-
Multiple Reaction Monitoring (MRM): This highly selective mode is used for quantification. A specific precursor ion for DMT is selected and fragmented, and a specific product ion is then monitored. This process minimizes interference from other substances in the matrix.
4. Quantification:
-
Internal Standard: A deuterated analog of DMT (e.g., DMT-d6) is added to the sample at a known concentration before sample preparation.[4] This internal standard helps to correct for any loss of analyte during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the quantification.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of DMT. The concentration of DMT in the unknown samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Gas Chromatography with Surface Ionization Detection (GC-SID)
An alternative method that offers high sensitivity for tertiary amines like DMT.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): A Sep-Pak C18 cartridge can be used to extract DMT and an internal standard (like gramine) from biological fluids.[7]
2. Gas Chromatographic Separation:
-
Gas Chromatograph (GC): The extracted sample is injected into the GC.
-
Column: A capillary column is used to separate the analytes based on their boiling points and interactions with the stationary phase.
3. Detection:
-
Surface Ionization Detector (SID): This detector is specific for tertiary amines. It ionizes these compounds on a hot platinum surface, providing a sensitive and selective signal.[7]
4. Quantification:
-
Similar to LC-MS/MS, an internal standard and a calibration curve are used for accurate quantification.[7]
DMT Metabolism Pathway
The primary metabolic pathways for DMT involve oxidative deamination and N-oxidation. Understanding these pathways is crucial for interpreting quantification results, as the levels of metabolites can provide additional information about DMT exposure and metabolism.
Caption: Primary metabolic pathways of N,N-Dimethyltryptamine (DMT).
Conclusion
The accurate quantification of DMT is predominantly achieved through validated LC-MS/MS methods, which offer excellent sensitivity, specificity, and precision.[1][2][3][5][6][8] While alternative methods like GC-SID exist, LC-MS/MS remains the gold standard for pharmacokinetic and forensic studies. The choice of the specific sample preparation technique and chromatographic conditions can be tailored to the specific requirements of the study, such as the sample matrix and the desired limit of quantification. By adhering to rigorous validation procedures and employing appropriate internal standards, researchers can ensure the generation of high-quality, reliable data for their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine [frontiersin.org]
- 5. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Navigating Reproducibility and Variance in Drug-Induced Dynamic Mass Redistribution (DMR) Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility and variance of an assay is paramount to generating reliable and actionable data. This guide provides a comprehensive comparison of drug-induced Dynamic Mass Redistribution (DMR) experiments with other label-free alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on the performance of DMR technology in the context of drug discovery and development.
Dynamic Mass Redistribution (DMR) is a label-free, whole-cell assay technology that monitors the redistribution of cellular matter in response to a stimulus, such as the introduction of a drug candidate. This integrated phenotypic response provides a holistic view of the cellular signaling cascade, capturing a wide range of cellular events initiated by receptor activation. The technology relies on optical biosensors to detect minute changes in the local refractive index near the sensor surface, which correlates with the movement of cellular components like proteins and cytoskeletal elements.[1][2]
Comparative Analysis of Reproducibility and Variance
The reliability of any high-throughput screening (HTS) assay is often assessed by statistical parameters such as the Z'-factor and the coefficient of variation (CV%). A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between positive and negative controls with low data variability.[3][4]
While direct, comprehensive head-to-head studies quantifying the reproducibility and variance of DMR against all other label-free technologies under identical conditions are limited, the available literature provides valuable insights into the performance of DMR assays. One study reported that DMR assays can achieve a coefficient of variation of less than 10%, indicating good reproducibility.[1] However, it is also acknowledged that cell-based assays, including DMR, can inherently exhibit more variability than biochemical assays.[5]
Here, we compare DMR with two other prominent label-free technologies: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
| Parameter | Dynamic Mass Redistribution (DMR) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Assay Principle | Measures drug-induced changes in the distribution of cellular mass in living cells.[1][2] | Detects changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6][7] | Measures the interference pattern of white light reflected from a biosensor tip to monitor biomolecular interactions. |
| Typical Z'-factor | Generally reported as ≥ 0.5 for robust assays. | Can achieve Z'-factors > 0.7 in optimized assays. | Typically ranges from 0.5 to 0.8. |
| Coefficient of Variation (CV%) | Reported to be < 10% in specific studies.[1] May be higher in complex cellular models. | Typically low, often < 5% for intra-assay and < 10% for inter-assay variability. | Generally in the range of 5-15%, can be higher depending on the assay format. |
| Primary Source of Variance | Cell health, passage number, seeding density, and plate edge effects. | Surface chemistry, ligand immobilization, and non-specific binding. | Tip-to-tip variability, non-specific binding, and sample matrix effects. |
| Throughput | High-throughput compatible (384- and 1536-well plates). | Varies from low to high throughput depending on the instrument. | Generally high throughput, suitable for screening large libraries. |
Experimental Protocols
General Experimental Workflow for a DMR Agonist Assay
This protocol outlines a typical workflow for identifying agonist activity of test compounds using a DMR assay.
Materials:
-
Adherent cell line expressing the target receptor
-
Biosensor microplates (e.g., 384-well)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and control ligands (agonist and antagonist)
-
DMR instrument (e.g., Corning® Epic® System)
Procedure:
-
Cell Seeding: Culture cells to approximately 80-90% confluency. Harvest and seed the cells into a 384-well biosensor microplate at a predetermined optimal density. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with the assay buffer. Add fresh assay buffer to each well and incubate the plate inside the DMR reader for 1-2 hours to allow for temperature and environmental equilibration.
-
Baseline Reading: Prior to compound addition, record a stable baseline DMR signal for 5-10 minutes.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in the assay buffer. Add the compounds to the designated wells of the microplate.
-
Data Acquisition: Immediately after compound addition, start monitoring the DMR signal in real-time for a duration of 30 minutes to several hours, depending on the expected kinetics of the cellular response.
-
Data Analysis: Analyze the kinetic data to determine the magnitude and characteristics of the DMR signal for each compound concentration. Plot the dose-response curves and calculate pharmacological parameters such as EC50 (potency) and Emax (efficacy).
Signaling Pathways in DMR Experiments
The DMR signal is a composite of multiple cellular events triggered by receptor activation. For G protein-coupled receptors (GPCRs), the initial signal is transduced through different G protein families, leading to distinct downstream signaling cascades that contribute to the overall mass redistribution.[8]
Gq-Coupled Receptor Signaling Pathway
Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to significant cytoskeletal rearrangement and changes in cell adhesion, which are major contributors to the DMR signal.[1]
Gs-Coupled Receptor Signaling Pathway
Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing cell morphology and adhesion, thereby generating a DMR signal.
References
- 1. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Dynamic mass redistribution : a novel physiological signal of cells for cell systems biology and pharmacology | Semantic Scholar [semanticscholar.org]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. assay.dev [assay.dev]
- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Label-Free Dynamic Mass Redistribution Assay To Characterize Holistic Chemokine Receptor Pharmacology in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Light vs. Heavy Dimethyl Isotope Labeling in Quantitative Proteomics
Introduction
Dimethyl isotope labeling is a robust and cost-effective chemical labeling strategy for quantitative proteomics. This technique involves the derivatization of primary amines (the N-terminus and the ε-amino group of lysine residues) in peptides with "light" or "heavy" dimethyl groups. The mass difference introduced by the stable isotopes allows for the accurate relative quantification of proteins from different samples in a single mass spectrometry (MS) analysis. This guide provides an in-depth comparison of the light and heavy dimethyl labeling channels, supported by experimental data and detailed protocols, to aid researchers in designing and executing quantitative proteomics experiments.
Principle of Dimethyl Isotope Labeling
Dimethyl labeling is achieved through reductive amination. In this reaction, formaldehyde reacts with the primary amines of peptides to form a Schiff base, which is then reduced by a reducing agent, typically sodium cyanoborohydride, to a stable dimethylamine.
The use of isotopically labeled reagents allows for the generation of "light" and "heavy" labeled peptide sets.
-
Light Labeling: Uses normal isotopic abundance formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
Heavy Labeling: Employs isotopically enriched formaldehyde (¹³CD₂O) and/or sodium cyanoborohydride (NaBD₃CN).
The mass difference between the light and heavy labeled peptides is then detected by the mass spectrometer, and the ratio of the peak intensities corresponds to the relative abundance of the peptide in the original samples.
Experimental Workflow
The general workflow for a dimethyl labeling experiment involves protein extraction, digestion, peptide labeling, sample mixing, and LC-MS/MS analysis.
Figure 1: General experimental workflow for binary dimethyl isotope labeling.
Performance Comparison: Light vs. Heavy Channels
The performance of light and heavy dimethyl labeling channels is generally comparable, with high labeling efficiency and accuracy. However, slight differences can be observed, which are important to consider for experimental design.
| Parameter | Light Channel (e.g., +28 Da) | Heavy Channel (e.g., +32 Da or +36 Da) | Key Considerations |
| Labeling Reagents | CH₂O and NaBH₃CN | ¹³CD₂O and/or NaBD₃CN | The purity of the heavy reagents is crucial to minimize isotopic impurities that can interfere with quantification. |
| Labeling Efficiency | Typically > 99% | Typically > 99% | High labeling efficiency is consistently achieved for both channels under optimal reaction conditions. |
| Chromatographic Co-elution | Peptides labeled with light and heavy tags generally co-elute, which is essential for accurate quantification. | A slight retention time shift can sometimes be observed with deuterium-containing heavy labels due to the isotope effect, though this is often negligible with modern LC systems. | The use of ¹³C and ¹⁵N in heavy labels minimizes chromatographic shifts compared to deuterium. |
| Fragmentation Behavior | Standard fragmentation patterns are observed in MS/MS spectra. | Fragmentation patterns are generally identical to the light-labeled counterparts. | The mass shift is observed in the fragment ions containing the N-terminus or lysine residues. |
| Quantification Accuracy | High accuracy is achieved when samples are mixed at a 1:1 ratio. | High accuracy is maintained across different mixing ratios. | Non-linear responses can sometimes be observed at extreme mixing ratios, which may require data normalization. |
Experimental Protocols
In-solution Digestion and Dimethyl Labeling
-
Protein Solubilization and Reduction: Solubilize protein pellets in 8 M urea, 50 mM ammonium bicarbonate. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylation: Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the sample to < 2 M urea with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with 0.1% trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge. Elute peptides with 50% acetonitrile, 0.1% TFA and dry in a vacuum centrifuge.
-
Dimethyl Labeling:
-
Reconstitute peptide samples in 100 mM triethylammonium bicarbonate (TEAB).
-
Light Channel: Add 4% (v/v) aqueous formaldehyde (CH₂O).
-
Heavy Channel: Add 4% (v/v) aqueous formaldehyde-¹³C, d₂ (¹³CD₂O).
-
Immediately add 0.6 M sodium cyanoborohydride (NaBH₃CN).
-
Incubate for 1 hour at room temperature.
-
-
Reaction Quenching: Quench the reaction by adding ammonia or glycine to consume excess formaldehyde.
-
Sample Mixing and Desalting: Combine the light and heavy labeled samples at the desired ratio (e.g., 1:1). Desalt the mixed sample using a C18 cartridge as described in step 4.
-
LC-MS/MS Analysis: Analyze the final peptide mixture by LC-MS/MS.
Figure 2: Step-by-step protocol for in-solution dimethyl labeling.
Data Analysis
The analysis of dimethyl labeled samples involves identifying peptides and proteins from the MS/MS spectra and quantifying the relative abundance from the MS1 spectra.
Figure 3: Bioinformatic workflow for analyzing dimethyl labeling data.
Specialized software, such as MaxQuant or Proteome Discoverer, can be used to process the raw data. These platforms automate peptide identification, quantification of light and heavy pairs, and protein ratio calculation.
Conclusion
Dimethyl isotope labeling is a powerful technique for quantitative proteomics. Both light and heavy labeling channels demonstrate high efficiency and provide accurate quantification. The primary considerations for choosing between them are often related to the cost and purity of the isotopic reagents. Careful execution of the experimental protocol and appropriate data analysis are key to obtaining reliable and reproducible results. The versatility and robustness of dimethyl labeling make it an excellent choice for a wide range of quantitative proteomics studies.
A Head-to-Head Comparison: Unveiling the Limitations of DMT-dI Versus iTRAQ in Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent chemical labeling techniques: deuterated dimethyl labeling (DMT-dI) and isobaric tags for relative and absolute quantitation (iTRAQ). By examining their core principles, performance metrics, and experimental workflows, this document aims to illuminate the limitations of this compound in relation to the more established iTRAQ methodology, supported by available experimental data.
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for deciphering complex biological systems. Both this compound and iTRAQ facilitate the relative quantification of proteins by introducing isotopic tags to peptides. However, they differ significantly in their chemistry, multiplexing capacity, and associated analytical challenges. While this compound offers a cost-effective alternative, its limitations in multiplexing, potential for chromatographic shifts, and impact on peptide identification present considerable trade-offs when compared to the higher-plex and widely adopted iTRAQ technology.
Quantitative Performance: A Comparative Analysis
The selection of a quantitative proteomics strategy often hinges on a balance between cost, throughput, and data quality. The following table summarizes key performance indicators for this compound and iTRAQ, highlighting the inherent limitations of the dimethyl labeling approach.
| Feature | This compound (Deuterated Dimethyl Labeling) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Multiplexing Capability | Typically 2-plex or 3-plex; up to 5-plex with specific strategies.[1] | 4-plex and 8-plex reagents are common; TMT, a similar isobaric tagging method, offers up to 18-plex.[2][3][4][5] |
| Cost | Significantly lower reagent cost.[6] | High cost of labeling reagents. |
| Quantification Accuracy | Can be affected by deuterium isotope effects causing chromatographic shifts.[7] | Prone to ratio compression, leading to underestimation of quantitative changes, especially in complex samples.[8][9][10][11][12] |
| Peptide/Protein IDs | May result in a lower number of identified peptides and proteins compared to other methods. | Generally provides high peptide coverage.[13] |
| Data Analysis | Relatively straightforward. | More complex due to the need to analyze reporter ions in MS/MS spectra. |
| Labeling Reaction | Rapid and specific reductive amination.[6] | Covalent labeling of N-terminus and lysine side chains.[2][14] |
| Sample Compatibility | Applicable to virtually any sample type.[6] | Broadly applicable to various sample types.[3] |
Delving into the Methodologies: Experimental Protocols
Understanding the experimental workflows of this compound and iTRAQ is crucial for appreciating their respective complexities and potential sources of error.
Deuterated Dimethyl Labeling (this compound) Protocol
Stable isotope dimethyl labeling is a chemical labeling method that utilizes reductive amination to label the N-terminus of peptides and the ε-amino group of lysine residues.[1] The reaction is rapid and cost-effective.
Key Experimental Steps:
-
Protein Digestion: Proteins are extracted from samples and digested into peptides, typically using trypsin.
-
Labeling Reaction:
-
For the "light" sample, peptides are incubated with normal ("light") formaldehyde (CH₂O) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
For the "heavy" sample, peptides are incubated with a deuterated ("heavy") form of formaldehyde (CD₂O) and the same reducing agent. This results in a mass difference between the light and heavy labeled peptides.
-
-
Sample Pooling: The light and heavy labeled peptide samples are mixed in a 1:1 ratio.
-
LC-MS/MS Analysis: The pooled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. Quantification is achieved by comparing the signal intensities of the light and heavy peptide pairs in the MS1 spectra.
iTRAQ Labeling Protocol
iTRAQ is an isobaric labeling method where different samples are labeled with tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer.[2]
Key Experimental Steps:
-
Protein Digestion: Similar to this compound, proteins from each sample are digested into peptides.
-
iTRAQ Reagent Labeling: Each peptide digest is individually labeled with a specific iTRAQ reagent (e.g., for a 4-plex experiment, reagents 114, 115, 116, and 117 are used). The reagents covalently attach to the N-termini and lysine side chains of the peptides.[14][15]
-
Sample Pooling: All iTRAQ-labeled samples are combined into a single mixture.
-
Fractionation and LC-MS/MS Analysis: The complex peptide mixture is often fractionated to reduce complexity before separation by liquid chromatography and analysis by tandem mass spectrometry.
-
Quantification: During MS/MS, the iTRAQ tags fragment, releasing reporter ions of different masses (e.g., m/z 114, 115, 116, 117). The relative abundance of proteins across the different samples is determined by comparing the intensities of these reporter ions.[2]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for this compound and iTRAQ.
Caption: this compound experimental workflow.
Caption: iTRAQ experimental workflow.
Conclusion: Navigating the Trade-Offs
Conversely, iTRAQ, despite its higher cost and the known issue of ratio compression, offers substantially greater multiplexing capacity, enabling more complex and statistically powerful experimental designs.[16][17] The ability to compare up to eight samples simultaneously reduces inter-run variability and provides a more comprehensive view of proteomic changes.[4] For researchers in drug development and other fields requiring high-throughput, multi-condition analyses, the advantages of iTRAQ in terms of throughput and data richness often outweigh its limitations and higher cost. The choice between these two methods will ultimately depend on the specific research question, sample availability, and budgetary constraints. However, for large-scale, comparative studies, the limitations of this compound make iTRAQ and similar isobaric tagging technologies the more robust and versatile choice.
References
- 1. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 3. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 4. Sample Multiplexing Strategies in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 6. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 17. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
The Evolving Landscape of Psychedelic Research: A Comparative Analysis of Deuterated DMT
For researchers, scientists, and drug development professionals, the quest for psychedelic compounds with optimized therapeutic potential is a rapidly advancing frontier. This guide provides a statistical analysis of deuterated N,N-dimethyltryptamine (DMT-dI), a novel isotopic variant of DMT, and compares its quantitative data with its parent compound and other classic psychedelics. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.
Quantitative Data Comparison: this compound vs. Alternatives
The primary advantage of deuterating DMT lies in the kinetic isotope effect, which can alter the metabolic fate of the molecule, potentially leading to an improved pharmacokinetic and pharmacodynamic profile. The following tables summarize the available quantitative data for this compound (also known as CYB004 or SPL028) in comparison to DMT and other well-characterized psychedelic compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT2C | Sigma-1 |
| This compound (D2-DMT) | Comparable to DMT | Comparable to DMT | Comparable to DMT | Comparable to DMT |
| DMT | 75 ± 1[1] | 6.5 ± 1.5[1] | - | ~14,000[2] |
| 5-MeO-DMT | 14 ± 1[1] | 170 ± 35[1] | - | - |
| LSD | High Affinity[3] | High Affinity | High Affinity | No significant affinity[4] |
| Psilocin | High Affinity[5] | Moderate Affinity | Moderate Affinity | - |
Note: "Comparable to DMT" for this compound indicates that in vitro receptor binding profiles were found to be similar to the parent compound[2]. Specific Ki values for this compound are not yet publicly available.
Table 2: Pharmacokinetic Parameters
| Compound | Route of Administration | Half-life (t½) | Key Findings |
| This compound (CYB004/SPL028) | IV Bolus, IM | Longer than DMT | Stronger psychedelic effects at lower plasma concentrations compared to DMT. Total duration of 55 to 120 minutes with IM administration.[6][7] |
| DMT | IV, IM, Inhaled | 5-15 minutes[8] | Rapid onset and short duration of action.[8] |
| LSD | Oral | 3-4 hours | Long duration of action. |
| Psilocybin | Oral | 2-3 hours | Metabolized to the active compound psilocin. |
Experimental Protocols
Quantification of this compound in Human Plasma via LC-MS/MS
This protocol is adapted from validated methods for DMT and its metabolites and is suitable for the quantitative analysis of this compound in clinical trial samples[6][7][9].
Objective: To determine the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Deuterated DMT (DMT-d4 or similar) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
LC-MS/MS system (e.g., Sciex API 6500+) with a suitable column (e.g., pentafluorophenyl or diphenyl)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 96-well plate, add 200 µL of a methanolic solution containing the internal standard (e.g., 10 ng/mL DMT-d4).
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the deuteration pattern of this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Competitive Radioligand Binding Assay for this compound at the 5-HT2A Receptor
This protocol outlines a hypothetical experiment based on standard radioligand binding assay procedures to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed concentration of [3H]ketanserin (typically at its Kd value).
-
Cell membranes (e.g., 20-40 µg of protein per well).
-
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The psychedelic effects of DMT and its deuterated analogue are primarily mediated through their interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing receptor internalization.
References
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cybin - Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]
- 7. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 8. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of DMT-dI Phosphoramidite in a Laboratory Setting
Researchers and professionals in drug development must adhere to stringent safety protocols for chemical handling and disposal to ensure a safe laboratory environment and regulatory compliance. This document provides a detailed guide for the proper disposal of DMT-dI Phosphoramidite, a substance used in laboratory chemical manufacturing.
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The table below summarizes the key characteristics of this compound Phosphoramidite.
| Property | Value |
| Chemical Formula | C40H47N6O7P |
| Molecular Weight | 754.81 g/mol |
| CAS Number | 141684-35-7 |
| Appearance | Not specified in provided documents |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Hazard Assessment and Safety Precautions
According to the Safety Data Sheet (SDS), this compound Phosphoramidite is not classified as a hazardous substance or mixture.[1] Despite this classification, it is crucial to follow standard laboratory safety practices.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Step-by-Step Disposal Protocol
Even for non-hazardous materials, a structured disposal process is essential to maintain safety and good laboratory practice.
-
Waste Determination: Confirm that the waste is indeed this compound Phosphoramidite and is not mixed with any hazardous substances. If it is mixed with a hazardous substance, the mixture must be treated as hazardous waste.
-
Containerization:
-
Place the waste this compound Phosphoramidite in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name ("this compound Phosphoramidite") and indicate that it is "Non-Hazardous Waste."
-
-
Disposal Pathway:
-
For uncontaminated, non-hazardous solid waste, it can typically be disposed of in the regular solid waste stream. However, always consult your institution's specific guidelines for chemical waste disposal.
-
Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through their environmental health and safety (EHS) office.
-
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory waste log.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound Phosphoramidite.
References
Navigating the Safe Handling of "DMT-dI": A Critical Need for Specificity
The handling of chemical compounds requires precise identification to ensure the safety of all personnel. The abbreviated term "DMT-dI" is ambiguous and can refer to several different substances, each with distinct hazard profiles and requisite safety protocols. Providing a single set of guidelines for "this compound" without further clarification would be unsafe and could lead to serious harm.
To illustrate the critical importance of precise chemical identification, this document outlines the personal protective equipment (PPE), handling procedures, and disposal considerations for three different compounds that could be abbreviated as "DMT": This compound Phosphoramidite , p-Dimethylaminodiazobenzenesulfonic acid , and N,N-Dimethyltryptamine (DMT) .
The Critical Question: Which this compound?
Before proceeding with any laboratory work, it is imperative to identify the specific chemical you are handling. The most reliable way to do this is by using the Chemical Abstracts Service (CAS) number . Please verify the CAS number of your compound and consult the corresponding Safety Data Sheet (SDS) for detailed safety information.
Comparative Safety Profiles of "DMT" Compounds
The following sections summarize the known safety information for three distinct chemicals that may be referred to as "DMT". This information highlights the vastly different risks associated with each.
This compound Phosphoramidite (CAS No. 141684-35-7)
According to its Safety Data Sheet, this compound Phosphoramidite is not classified as a hazardous substance or mixture .[1] However, standard laboratory safety practices should always be followed.
Personal Protective Equipment (PPE) for this compound Phosphoramidite
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use. |
| Body Protection | Protective clothing/Lab coat | Wear a lab coat to prevent skin exposure. |
| Eye/Face Protection | Safety glasses with side shields | To protect against splashes. |
Handling and Disposal:
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[1]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
p-Dimethylaminodiazobenzenesulfonic acid
This compound is classified as a hazardous substance . It is toxic if swallowed and is a suspected carcinogen.[2]
Personal Protective Equipment (PPE) for p-Dimethylaminodiazobenzenesulfonic acid
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.[2] |
| Body Protection | Protective clothing/Lab coat | Wear a lab coat to prevent skin exposure.[2] |
| Eye/Face Protection | Safety glasses with side shields or goggles, and a face shield | To protect against splashes and dust.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated.[2] |
Handling and Disposal:
-
Handling: Must be conducted in a designated area, preferably within a certified chemical fume hood.[2] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
N,N-Dimethyltryptamine (DMT)
DMT is a potent psychedelic drug and a Schedule I controlled substance in the United States.[3][4] Handling this substance is subject to strict legal and regulatory requirements. From a safety perspective, it is crucial to avoid all personal contact, including inhalation.[5]
Personal Protective Equipment (PPE) for N,N-Dimethyltryptamine (DMT)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Avoid all personal contact.[5] |
| Body Protection | Protective clothing | Wear protective clothing when risk of exposure occurs.[5] |
| Eye/Face Protection | Safety glasses/goggles | To prevent eye contact. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. For quantities up to 25 grams, a Class II biological safety cabinet may be used. For larger quantities, more stringent containment is required.[5] |
Handling and Disposal:
-
Handling: Only trained personnel should handle this product.[5] Do NOT pipette by mouth.[5] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]
-
Disposal: Disposal of DMT is subject to stringent regulations for controlled substances and hazardous waste. Consult with your institution's environmental health and safety office and follow all legal requirements.
General Workflow for Handling Chemical Compounds
The following diagram illustrates a general, logical workflow for the safe handling and disposal of chemical substances in a laboratory setting. This workflow should be adapted based on the specific hazards of the compound being used, as determined by its Safety Data Sheet.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
